Product packaging for N-(4-Hydroxyphenyl)glycine(Cat. No.:CAS No. 122-87-2)

N-(4-Hydroxyphenyl)glycine

Cat. No.: B087216
CAS No.: 122-87-2
M. Wt: 167.16 g/mol
InChI Key: WRUZLCLJULHLEY-UHFFFAOYSA-N
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Description

N-(p-hydroxyphenyl)glycine is a phenol that is the N-(4-hydroxyphenyl) derivative of glycine. Synthesised by reaction of p-aminophenol with chloracetic acid, it is used as a photographic developing agent. It has a role as an allergen. It is a glycine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B087216 N-(4-Hydroxyphenyl)glycine CAS No. 122-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyanilino)acetic acid
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InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)
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InChI Key

WRUZLCLJULHLEY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)O
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Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID9059547
Record name Glycine, N-(4-hydroxyphenyl)-
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Molecular Weight

167.16 g/mol
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Physical Description

Shiny solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS]
Record name N-(4-Hydroxyphenyl)glycine
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CAS No.

122-87-2
Record name p-Hydroxyphenylglycine
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Record name Glycine, N-(4-hydroxyphenyl)-
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Record name N-(4-HYDROXYPHENYL)GLYCINE
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Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Hydroxyphenyl)glycine: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-(4-Hydroxyphenyl)glycine, a non-proteinogenic amino acid of significant interest in chemical synthesis and pharmaceutical development. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Chemical Structure and IUPAC Name

This compound is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. Its structure is characterized by a 4-hydroxyphenyl group attached to the nitrogen atom of the glycine backbone. This substitution imparts distinct chemical properties compared to its structural isomer, 4-Hydroxyphenylglycine (HPG), where the hydroxyphenyl group is bonded to the alpha-carbon.

The definitive IUPAC name for this compound is 2-[(4-hydroxyphenyl)amino]acetic acid . It is also commonly referred to as N-(p-hydroxyphenyl)glycine or (4-hydroxyanilino)acetic acid.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [2]
Monoisotopic Molecular Weight 167.058243154 u
CAS Number 122-87-2[1][2]
Appearance Solid
Solubility Soluble in aqueous solutions

Synthesis of this compound

This compound can be synthesized via the reaction of p-aminophenol with chloroacetic acid.[3] This nucleophilic substitution reaction is a common method for the preparation of N-substituted glycine derivatives.

Materials:

  • p-Aminophenol

  • Chloroacetic acid

  • Sodium carbonate

  • Hydrochloric acid

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, condenser)

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of p-aminophenol in an aqueous solution of sodium carbonate. The carbonate solution acts as a base to deprotonate the phenolic hydroxyl group and neutralize the hydrochloric acid formed during the reaction.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (in slight molar excess) to the reaction mixture.

  • Reaction under Reflux: Heat the mixture to reflux and maintain this temperature for several hours with continuous stirring to ensure the completion of the reaction.

  • Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with hydrochloric acid to a pH of approximately 3-4. This step protonates the carboxylate group, leading to the precipitation of the this compound product.

  • Isolation and Purification: Isolate the crude product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation and Purification cluster_product Final Product p_aminophenol p-Aminophenol in Na2CO3(aq) reflux Reflux Reaction p_aminophenol->reflux chloroacetic_acid Chloroacetic Acid Solution chloroacetic_acid->reflux neutralization Acidification (HCl) reflux->neutralization Cooling filtration Vacuum Filtration and Washing neutralization->filtration Precipitation recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying recrystallization->drying final_product Pure this compound drying->final_product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the development of various pharmaceuticals and agrochemicals.[3] A notable application is its use as an acyl donor in the enzymatic synthesis of β-lactam antibiotics, such as amoxicillin (B794) and cephalosporins, which can improve the yield and purity of these essential medicines.[3] In life sciences, this compound and its derivatives are valuable tools for studying enzyme mechanisms and protein interactions, acting as substrates or inhibitors in enzymatic reactions to provide insights into metabolic pathways.[3]

References

N-(4-Hydroxyphenyl)glycine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine is a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a particular focus on its role in drug development. This document includes its CAS number, molecular weight, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its utility as a key building block in the enzymatic synthesis of β-lactam antibiotics and as a scaffold in the development of agonists for the orphan receptor GPR88, a promising target for central nervous system disorders.

Core Properties of this compound

This compound, a derivative of the simplest proteinogenic amino acid, glycine (B1666218), possesses distinct chemical and physical characteristics that underpin its utility in various scientific applications.

PropertyValueReference
CAS Number 122-87-2[1][2][3][4]
Molecular Weight 167.16 g/mol [1][2][3][5][6]
Molecular Formula C₈H₉NO₃[1][5][6]
Melting Point 244 °C (decomposes)[7]
Appearance White to beige-brown or brown-gray powder
Synonyms (4-Hydroxyanilino)acetic acid, N-(p-hydroxyphenyl)glycine, Photoglycine[5]

Synthesis and Analysis

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of p-aminophenol with chloroacetic acid.[4][5]

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from p-aminophenol and chloroacetic acid.

Materials:

  • p-Aminophenol

  • Chloroacetic acid

  • Sodium acetate (B1210297)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus, pH meter

Procedure:

  • Dissolve p-aminophenol in deionized water in a beaker.

  • Add sodium acetate to the solution, which acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • In a separate beaker, dissolve chloroacetic acid in deionized water.

  • Slowly add the chloroacetic acid solution to the p-aminophenol solution while stirring continuously.

  • Gently heat the reaction mixture to approximately 50-60°C and maintain this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation.

  • The pH of the solution can be adjusted to the isoelectric point of this compound to maximize precipitation.

  • Collect the precipitated product by filtration and wash with cold deionized water.

  • Dry the product in a vacuum oven.

Diagram of Synthesis Workflow:

G cluster_reactants Reactant Preparation p_aminophenol Dissolve p-Aminophenol in Water reaction Reaction Mixture (Heating and Stirring) p_aminophenol->reaction chloroacetic_acid Dissolve Chloroacetic Acid in Water chloroacetic_acid->reaction cooling Cooling and Precipitation reaction->cooling filtration Filtration and Washing cooling->filtration drying Drying filtration->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of a sample of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 or equivalent with a UV detector.

  • Column: Zorbax Eclipse-AAA column (5 µm, 150 x 4.6 mm) or a similar C18 column.[7]

  • Mobile Phase A: 40 mM Sodium Phosphate (B84403) buffer (pH 7.8).[7]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

  • Filter both the standard and sample solutions through a 0.45 µm syringe filter.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard solution to determine the retention time.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR spectrometer (e.g., Thermo Nicolet 380) with an ATR accessory.[2]

Procedure:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the powdered this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[2]

  • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Expected Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹) Functional Group
~3200 O-H and N-H stretching (superimposed)[2]
~3060 Aromatic C-H stretching[2]
~2970 Aliphatic C-H stretching[2]
~1605 Ammonium ion (N⁺H₃) bending[2]
~1523 Carboxylate (COO⁻) stretching[2]

| ~847 | Para-substituted benzene (B151609) ring C-H bending[2] |

Applications in Drug Development

Enzymatic Synthesis of Amoxicillin (B794)

This compound is a crucial side-chain precursor in the enzymatic synthesis of the widely used β-lactam antibiotic, amoxicillin. This enzymatic approach is favored over chemical synthesis due to its milder reaction conditions and environmental benefits.

Experimental Protocol: Enzymatic Synthesis of Amoxicillin

Objective: To synthesize amoxicillin using immobilized penicillin G acylase.

Materials:

  • Immobilized Penicillin G Acylase (IPA)

  • 6-Aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Phosphate buffer (pH 6.0)

  • Ethylene (B1197577) glycol

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

Procedure:

  • Prepare a reaction buffer containing 40% sodium dihydrogen phosphate buffer (apparent pH 6.0) and 60% ethylene glycol (v/v).[3]

  • In a temperature-controlled reactor, add 6-APA and D-HPGM to the reaction buffer. A typical initial concentration would be 150 mM of 6-APA and 450 mM of D-HPGM.[3]

  • Add the immobilized penicillin G acylase (e.g., 50 IU/mL) to initiate the reaction.[3]

  • Maintain the reaction temperature at 25°C with constant stirring.[3]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • The reaction is typically allowed to proceed for about 10 hours.[3]

  • Upon completion, separate the immobilized enzyme by filtration for reuse.

  • The amoxicillin product can be isolated and purified from the reaction mixture.

Diagram of Enzymatic Synthesis of Amoxicillin:

G cluster_reactants Reactants six_apa 6-Aminopenicillanic Acid (6-APA) reaction Enzymatic Condensation (pH 6.0, 25°C) six_apa->reaction d_hpgm D-p-hydroxyphenylglycine methyl ester (D-HPGM) d_hpgm->reaction enzyme Immobilized Penicillin G Acylase enzyme->reaction product Amoxicillin reaction->product

Caption: Enzymatic synthesis of amoxicillin from 6-APA and D-HPGM.

Development of GPR88 Agonists

The orphan G protein-coupled receptor GPR88 is predominantly expressed in the brain and is a promising therapeutic target for various central nervous system disorders. This compound and its derivatives have been utilized as scaffolds for the design and synthesis of potent and selective GPR88 agonists.[5][6][8]

Mechanism of Action: GPR88 is coupled to Gαi proteins.[5][6] Agonists binding to GPR88 inhibit the production of cyclic AMP (cAMP), a key second messenger in cellular signaling.[5][6] Derivatives of 4-hydroxyphenylglycine have been shown to act as GPR88 agonists, modulating this signaling pathway.[6]

Diagram of GPR88 Agonist Development Logic:

G cluster_design Drug Design and Synthesis cluster_testing Pharmacological Evaluation scaffold This compound Scaffold derivatization Chemical Derivatization scaffold->derivatization agonist Novel GPR88 Agonist derivatization->agonist binding_assay GPR88 Binding Assay agonist->binding_assay functional_assay cAMP Functional Assay binding_assay->functional_assay lead_compound Lead Compound for CNS Disorders functional_assay->lead_compound

Caption: Logical workflow for developing GPR88 agonists from this compound.

Conclusion

This compound is a versatile molecule with established applications and significant potential in drug discovery and development. Its straightforward synthesis and well-characterized properties make it a valuable building block for complex pharmaceutical compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their work. Further research into its derivatives may uncover novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)glycine from p-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine, a non-proteinogenic amino acid, is a crucial intermediate in the synthesis of various pharmaceuticals and a key component in other chemical industries. This technical guide provides a comprehensive overview of its synthesis, focusing on the prevalent method involving the reaction of p-aminophenol with chloroacetic acid. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data from related synthetic routes, and includes graphical representations of the synthesis pathway and experimental workflow to support laboratory research and process development.

Introduction

This compound, also known as photoglycin or glycin, is a derivative of glycine (B1666218) distinguished by a 4-hydroxyphenyl substituent on the nitrogen atom.[1] Its primary applications are as a key intermediate in the manufacture of semi-synthetic β-lactam antibiotics and as a developing agent in photographic processes.[1][2] The synthesis of this compound is of significant interest to organic chemists and drug development professionals. The most direct and commonly cited method for its preparation is the N-alkylation of p-aminophenol using chloroacetic acid.[1][2] This guide will focus on the core principles and practical execution of this specific synthetic route.

Reaction Mechanism and Pathway

The synthesis of this compound from p-aminophenol and chloroacetic acid is a nucleophilic substitution reaction. The amino group (-NH₂) of p-aminophenol, acting as the nucleophile, attacks the electrophilic carbon atom of chloroacetic acid that is bonded to chlorine. This reaction typically requires a base, such as sodium acetate (B1210297) or sodium carbonate, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[3][4] The neutralization of HCl is critical as it prevents the protonation of the amino group of the p-aminophenol reactant, which would render it non-nucleophilic and halt the reaction.

The overall reaction is as follows:

H₂N-C₆H₄-OH + ClCH₂COOH + CH₃COONa → HOC₆H₄-NH-CH₂COOH + NaCl + CH₃COOH

// Reactants pAP [label="p-Aminophenol", shape=box, style=rounded, fillcolor="#F1F3F4"]; CAA [label="Chloroacetic Acid", shape=box, style=rounded, fillcolor="#F1F3F4"]; Base [label="Base\n(e.g., Sodium Acetate)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Intermediate/Transition State TS [label="Nucleophilic\nAttack", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Products Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="NaCl + H₂O\n(if NaOH is used)\nor\nNaCl + CH₃COOH\n(if CH₃COONa is used)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges pAP -> inv1 [arrowhead=none]; CAA -> inv1 [arrowhead=none]; inv1 -> TS; Base -> TS [label="+", style=dashed]; TS -> inv2; inv2 -> Product; inv2 -> Byproducts [style=dashed]; }

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While detailed, peer-reviewed protocols for this specific synthesis are not abundant in recent literature, established procedures are known from chemical and photographic handbooks. The following protocol is based on a small-scale synthesis reported in a public forum, which demonstrates the fundamental steps of the reaction. Researchers should consider this a foundational method that can be optimized for scale and purity requirements.

Materials:

  • p-Aminophenol

  • Chloroacetic acid

  • Sodium acetate (anhydrous)

  • Deionized water

  • Sodium bicarbonate (for workup)

  • Standard laboratory glassware (beaker, magnetic stirrer, heating mantle, condenser)

  • Filtration apparatus (Büchner funnel)

  • pH indicator paper

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 3.00 g of p-aminophenol and 4.00 g of sodium acetate.

  • Dissolution: Add 25 mL of deionized water to the flask.

  • Addition of Alkylating Agent: While stirring, add 2.60 g of chloroacetic acid to the mixture.

  • Reaction: Attach a reflux condenser to the flask and gently heat the mixture to 45-50°C using a water bath on a heating mantle. Maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete (typically 1-2 hours, or as determined by TLC), turn off the heat and allow the solution to cool to room temperature, and then further cool in an ice bath to approximately 5°C. The product, this compound, is sparingly soluble in water and should precipitate as crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove residual salts and impurities.

  • Neutralization of Filtrate (Optional): The filtrate can be neutralized with a base like sodium bicarbonate. Adjusting the pH to neutral may cause further precipitation of the product, which can be collected and combined with the main batch.

  • Drying: Dry the crystalline product in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

// Nodes A [label="1. Charge & Dissolve\np-Aminophenol & NaOAc\nin Water", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add\nChloroacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heat Reaction\n(45-50°C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor by TLC", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Cool to 5°C\n(Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Isolate Product\n(Vacuum Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Wash Crystals\n(Cold Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Dry Product\n(Vacuum Oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final Product:\nthis compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F; F -> G; G -> H; H -> I; }

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

Quantitative data, such as yield and purity for the direct synthesis from p-aminophenol and chloroacetic acid, is not widely reported in peer-reviewed literature. However, data from patents describing alternative industrial syntheses of p-hydroxyphenylglycine provide valuable benchmarks for researchers. These methods typically start from phenol (B47542) and react it with other reagents like 2-hydroxyglycine or glyoxylic acid.[5][6]

The table below summarizes results from these alternative routes to provide a comparative context for expected yields and purities.

Starting MaterialsCatalyst/SolventReaction ConditionsYield (%)Purity (%)Reference
Phenol, 2-HydroxyglycineSulfuric Acid / Toluene60-65°C, 8 hours76%98.5%[5]
Phenol, 2-HydroxyglycineSulfuric Acid / Ethylene Dichloride60-65°C, 8 hours80%98.0%[5]
Phenol, 2-HydroxyglycinePhosphoric Acid / Ethylene Dichloride60-65°C, 7 hours84%97.2%[5]
Phenol, 2-HydroxyglycineTosic Acid / Methanol55-60°C, 6 hours72%98.0%[5]
Phenol, Glyoxylic Acid, Ammonium AcetateWaterRoom Temp., 24 hours50.4%98.5%[6]
Phenol, Glyoxylic Acid, Ammonium AcetateWater20-25°C, 120 hours52.3%97.8%[6]

Safety and Handling

  • p-Aminophenol: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood with appropriate PPE.

  • The reaction should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors.

Conclusion

The synthesis of this compound from p-aminophenol and chloroacetic acid is a straightforward N-alkylation reaction. The key to a successful synthesis lies in the careful control of temperature and the effective neutralization of the HCl byproduct. While high-yield industrial processes often utilize alternative starting materials, the method detailed in this guide provides a reliable foundation for laboratory-scale synthesis. The provided protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions, solvent choice, and purification methods may lead to improved yields and purity.

References

An In-depth Technical Guide to N-(4-Hydroxyphenyl)glycine: A Non-Proteinogenic Amino Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine (N4HPG) is a non-proteinogenic amino acid of significant interest in various scientific disciplines, including medicinal chemistry, biochemistry, and materials science. It serves as a crucial building block in the biosynthesis of vital glycopeptide antibiotics, such as vancomycin (B549263), and its derivatives are being explored as potent therapeutic agents. This technical guide provides a comprehensive overview of N4HPG, encompassing its physicochemical properties, synthesis methodologies, analytical techniques, and biological significance. Detailed experimental protocols are provided to facilitate its practical application in research and development, alongside graphical representations of key pathways and workflows to aid in conceptual understanding.

Introduction

This compound, a derivative of the simplest proteinogenic amino acid, glycine (B1666218), is distinguished by the substitution of a 4-hydroxyphenyl group on its nitrogen atom.[1] This structural modification precludes its natural incorporation into proteins during ribosomal translation, classifying it as a non-proteinogenic amino acid.[1] Despite this, N4HPG plays a vital role in the natural world, most notably as a key structural component of the vancomycin class of antibiotics.[2] In these complex natural products, N4HPG is essential for the rigid, three-dimensional structure of the heptapeptide (B1575542) core and serves as a site for glycosylation, both of which are critical for its antibacterial activity.[3][4]

Beyond its role in natural products, N4HPG and its derivatives have garnered attention in medicinal chemistry. For instance, derivatives of 4-hydroxyphenylglycine have been investigated as agonists for the orphan G protein-coupled receptor 88 (GPR88), a promising therapeutic target for central nervous system disorders. The unique structural and chemical properties imparted by the N-substituted 4-hydroxyphenyl group make N4HPG a valuable building block for the synthesis of novel peptides and small molecules with tailored biological activities.

This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this compound. It consolidates key data, presents detailed experimental procedures, and visualizes complex biological and chemical processes to support and inspire further investigation into this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, analytics, and biological assays. The following table summarizes key quantitative data for N4HPG.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
CAS Number 122-87-2[5]
Melting Point 244 °C (decomposes)[6]
Appearance White to beige-brown or brown-grey powder[6]
LogP 0.192[1]
pKa (To be populated if data is found)
Solubility (To be populated if data is found)
InChI Key WRUZLCLJULHLEY-UHFFFAOYSA-N[5]

Synthesis of this compound

This compound can be synthesized through various chemical routes. One common and effective method involves the reaction of p-aminophenol with a glycine equivalent. Below is a detailed protocol adapted from a patented procedure.

Chemical Synthesis Protocol: Reaction of Phenol (B47542) with 2-Hydroxyglycine

This method describes the synthesis of p-hydroxyphenylglycine by reacting phenol and 2-hydroxyglycine in the presence of a catalyst.[1]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve phenol (56.4 g, 0.6 mol) and 2-hydroxyglycine (45.5 g, 0.50 mol) in 150 g of methanol with stirring.

  • Add p-toluenesulfonic acid (10 g, 0.06 mol) to the mixture.

  • Heat the reaction mixture to 55-60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Once the reaction is complete, concentrate the mixture to recover the methanol.

  • To the concentrated liquid, add 100 g of water.

  • Neutralize the solution to pH 3.5 with ammonia water.

  • Cool the solution to 20 °C to induce crystallization.

  • Filter the precipitate and wash it with 200 g of water.

  • Dry the product in an oven to obtain this compound.

Yield and Characterization:

  • Yield: 61.3 g (72%)[1]

  • Purity: 98%[1]

  • ¹H-NMR (400MHz, D₂O) δ: 7.18 (d, J=8Hz, 2H), 6.80 (d, J=8Hz, 2H), 4.59 (s, 1H)[1]

Biosynthesis of L-p-Hydroxyphenylglycine

In microorganisms that produce glycopeptide antibiotics like vancomycin, L-p-hydroxyphenylglycine is synthesized from the shikimic acid pathway intermediate, prephenate.[2][7] This biosynthetic pathway involves four key enzymatic steps.

Biosynthesis_of_L_p_Hydroxyphenylglycine Prephenate Prephenate HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Pdh (Prephenate Dehydrogenase) NAD⁺ → NADH HMA 4-Hydroxymandelate HPP->HMA HmaS (4-Hydroxymandelate Synthase) O₂ → H₂O₂ HPGox 4-Hydroxylbenzoylformate HMA->HPGox Hmo (4-Hydroxymandelate Oxidase) FMN HPG L-4-Hydroxyphenylglycine HPGox->HPG HpgT (4-Hydroxyphenylglycine Transaminase) L-Tyrosine → 4-HPP

Figure 1: Biosynthetic pathway of L-4-Hydroxyphenylglycine.

Analytical Methods

Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and biological studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Reverse-Phase HPLC Protocol

This protocol describes a reverse-phase HPLC method for the analysis of this compound without the need for derivatization.[1]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: Newcrom R1 (or equivalent reverse-phase column)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[1] The exact gradient or isocratic composition should be optimized for the specific column and system. A typical starting point for method development could be a gradient of 5-95% acetonitrile in water with 0.1% acid.

  • Flow Rate: To be optimized based on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Detection: UV, wavelength to be optimized (e.g., 254 nm).

  • Column Temperature: To be optimized (e.g., 30 °C).

Sample Preparation:

  • Dissolve the N4HPG sample in the initial mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Incorporation into Peptides

The inclusion of this compound into peptide sequences can impart unique structural and functional properties. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method for this purpose.

Fmoc-Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the manual incorporation of an Fmoc-protected this compound residue into a growing peptide chain on a solid support.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-N4HPG, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin and Deprotection (TFA Cocktail) Washing2->Cleavage After final amino acid Start Resin Swelling (DMF) Start->Deprotection

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-N-(4-hydroxyphenyl)glycine

  • Coupling reagents (e.g., HBTU, HATU, HCTU)[8][9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[2][7]

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-N-(4-hydroxyphenyl)glycine:

    • In a separate vial, dissolve Fmoc-N-(4-hydroxyphenyl)glycine (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3.9 equivalents) in DMF.[8]

    • Add DIPEA (6-10 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.[8]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids like N4HPG, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[8]

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the dry resin with a cleavage cocktail (e.g., Reagent K) for 1-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[2][7]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Isolate the peptide by centrifugation and wash with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Biological Activity and Applications

While this compound itself is not known for potent biological activity, its structural motif is of great interest in drug discovery.

Role in Glycopeptide Antibiotics

N4HPG is a fundamental component of vancomycin and related glycopeptide antibiotics. The biosynthesis of these complex molecules involves the incorporation of N4HPG by non-ribosomal peptide synthetases (NRPS). The presence of N4HPG is critical for the unique three-dimensional structure of the antibiotic, which is essential for its mechanism of action: binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and inhibiting bacterial cell wall synthesis.

GPR88 Agonism

Derivatives of 4-hydroxyphenylglycine have been identified as agonists of the G protein-coupled receptor GPR88. GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders. Agonists of this receptor are therefore of significant therapeutic interest.

GPR88 cAMP Functional Assay Protocol:

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) in cells expressing GPR88. As GPR88 couples to Gαi/o proteins, its activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[10]

GPR88_cAMP_Assay Start Seed GPR88-expressing cells in a 384-well plate Pretreatment Pre-treat cells with N4HPG derivative Start->Pretreatment Stimulation Stimulate with Forskolin (B1673556) and GPR88 Agonist (for antagonist assay) or just Forskolin (for agonist assay) Pretreatment->Stimulation Incubation Incubate at room temperature Stimulation->Incubation Detection Lyse cells and measure cAMP levels (e.g., HTRF) Incubation->Detection Analysis Calculate EC50/IC50 Detection->Analysis

Figure 3: Workflow for a GPR88 cAMP functional assay.

Materials:

  • HEK293 or CHO cells stably expressing human GPR88.

  • Assay buffer.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds (e.g., N4HPG derivatives).

  • A known GPR88 agonist (for antagonist assays).

  • cAMP detection kit (e.g., HTRF-based).

Procedure (Agonist Mode):

  • Seed GPR88-expressing cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Add the test compound and forskolin to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Plot the cAMP levels against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Enzyme Inhibition

This compound and its analogs can act as enzyme inhibitors.[11] While specific IC₅₀ or Kᵢ values for N4HPG against particular enzymes are not widely reported in publicly available literature, its structural similarity to other amino acids suggests potential interactions with enzymes involved in amino acid metabolism. A general protocol for assessing enzyme inhibition is provided below.

General Enzyme Inhibition Assay Protocol (e.g., for a Transaminase):

This protocol can be adapted to measure the inhibitory effect of N4HPG on a specific enzyme.

Materials:

  • Purified enzyme of interest.

  • Substrate(s) for the enzyme.

  • Cofactors, if required.

  • Assay buffer.

  • This compound (as the potential inhibitor).

  • Detection reagent appropriate for the enzyme's product.

  • 96-well plate.

  • Plate reader (spectrophotometer or fluorometer).

Procedure:

  • Prepare serial dilutions of N4HPG in the assay buffer.

  • In a 96-well plate, add the enzyme, assay buffer, and the N4HPG dilutions. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate(s).

  • Incubate the plate at the optimal temperature for the enzyme for a set time.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of N4HPG.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound stands as a non-proteinogenic amino acid with considerable importance in both the natural world and in the pursuit of novel therapeutics. Its role as an essential component of vancomycin highlights its significance in the biosynthesis of complex natural products. Furthermore, the exploration of its derivatives as modulators of key drug targets like GPR88 underscores its potential in medicinal chemistry. This technical guide has provided a consolidated resource of quantitative data and detailed experimental protocols for the synthesis, analysis, and application of N4HPG. It is hoped that this information will serve as a valuable tool for researchers and professionals in the field, facilitating further discoveries and advancements related to this intriguing molecule.

References

Solubility Profile of N-(4-Hydroxyphenyl)glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(4-Hydroxyphenyl)glycine in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental protocols for its determination, and a visualization of the factors influencing this critical physicochemical property.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of D-p-hydroxyphenylglycine in water, methanol, ethanol, carbon tetrachloride, toluene, and N,N-dimethylformamide (DMF) at temperatures ranging from 278 K to 323 K[1]. The data shows that solubility generally increases with temperature across all tested solvents[1]. Water was found to be the solvent in which D-p-hydroxyphenylglycine exhibits the highest solubility, while its solubility is lowest in N,N-dimethylformamide[1].

Table 1: Solubility of D-p-Hydroxyphenylglycine in Various Solvents (Mole Fraction, x) [1]

Temperature (K)Water (x)Methanol (x)Ethanol (x)Carbon Tetrachloride (x)Toluene (x)N,N-Dimethylformamide (x)
2780.001580.000890.000450.000120.000180.00009
2830.001850.001050.000530.000150.000220.00011
2880.002160.001240.000630.000180.000260.00013
2930.002520.001460.000740.000220.000310.00016
2980.002930.001710.000870.000260.000370.00019
3030.003400.002000.001030.000310.000440.00023
3080.003940.002340.001210.000370.000520.00027
3130.004560.002730.001420.000440.000620.00032
3180.005270.003180.001660.000520.000740.00038
3230.006090.003700.001940.000610.000880.00045

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following sections outline established methodologies for measuring the solubility of compounds like this compound.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the filtered supernatant is then determined.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound powder.

    • Transfer the powder into a series of glass vials or flasks.

    • Add a precise volume of the desired solvent to each vial. Solvents should be of high purity.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker).

    • Equilibrate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Analyze the concentration of this compound in the filtrate using a suitable analytical method.

Analytical Methods for Concentration Determination

2.2.1. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying compounds that possess a chromophore.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert law).

Methodology:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration across a range of UV-visible wavelengths.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Dilute the filtered sample from the shake-flask experiment with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original undiluted sample.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of compounds in a mixture.

Principle: The sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases.

Methodology:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector (e.g., UV detector set at the λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered sample from the shake-flask experiment into the HPLC system.

  • Concentration Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing Methodologies and Influencing Factors

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration (Shake-Flask Method) A->B Constant Temperature & Agitation C Phase Separation (Centrifugation/Filtration) B->C Attainment of Equilibrium D Concentration Analysis of Supernatant C->D Clear Filtrate E Solubility Calculation D->E Calibration Curve

Caption: A generalized workflow for determining the solubility of a compound.

G cluster_factors Factors Influencing Solubility Solubility This compound Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility pH pH of Solution pH->Solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility

Caption: Key factors that influence the solubility of this compound.

References

N-(4-Hydroxyphenyl)glycine melting point and physical state

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-(4-Hydroxyphenyl)glycine

This technical guide provides a comprehensive overview of the melting point and physical state of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical State

This compound is consistently described as a solid compound at room temperature.[1][2] Its appearance is generally a powder, with coloration ranging from white, beige, or light brown to gray-brown.[1][3][4] Some sources also refer to it as a shiny solid.[2]

Melting Point

The melting point of this compound is a key indicator of its purity. Published values show slight variations, which is common for this analytical technique. Several sources indicate that the compound decomposes upon melting.

Quantitative Data Summary
ParameterValueSource
Melting Point248 °C (478.4 °F)Fisher Scientific[1]
Melting Point244 °C (decomposes)Sigma-Aldrich[3], ChemicalBook[4]

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental analytical procedure to assess its purity. The capillary method is the standard technique.

Principle

A pure, crystalline organic compound typically has a sharp and characteristic melting point, usually within a 0.5-1.0°C range.[1] Impurities tend to lower the melting point and broaden the melting range.[1][3] The procedure involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range from the initial melting to complete liquefaction.

Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample to collect a small amount.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Initial Rapid Determination (Optional but Recommended):

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool down to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Heat the sample rapidly to about 15-20°C below the approximate melting point.

    • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating at the slow rate and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Repeatability:

    • Perform at least two more careful determinations to obtain consistent values.

Synthesis of this compound

A common laboratory and industrial method for synthesizing this compound is the reaction of p-aminophenol with chloroacetic acid.[2] This reaction is a nucleophilic substitution where the amino group of p-aminophenol attacks the electrophilic carbon of chloroacetic acid.

Reaction Workflow

Synthesis_Workflow Reactant1 p-Aminophenol Reaction Reaction Vessel (Aqueous Solvent) Reactant1->Reaction Reactant2 Chloroacetic Acid Reactant2->Reaction Product This compound Reaction->Product Nucleophilic Substitution Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

References

The Biological Significance of N-(4-Hydroxyphenyl)glycine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine (N-4-HPG), a non-proteinogenic amino acid, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological significance of this compound derivatives, with a focus on their therapeutic potential. We delve into their roles as G protein-coupled receptor 88 (GPR88) agonists, anti-inflammatory, anticancer, and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a unique amino acid characterized by a phenyl ring with a hydroxyl group at the para position, directly attached to the nitrogen atom of a glycine (B1666218) moiety. This structural feature imparts distinct chemical properties that make it a valuable building block in the synthesis of various biologically active compounds.[1] N-4-HPG is notably a key component of glycopeptide antibiotics such as vancomycin.[2] Beyond its role in natural products, synthetic derivatives of N-4-HPG have emerged as promising candidates for therapeutic intervention in a range of diseases. This guide explores the multifaceted biological significance of these derivatives.

GPR88 Agonist Activity

Derivatives of this compound have been extensively studied as agonists for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum and is considered a promising therapeutic target for central nervous system (CNS) disorders, including those affecting the basal ganglia.[3][4]

Signaling Pathway

GPR88 activation by its agonists initiates a signaling cascade through its coupling with Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This modulation of the cAMP signaling pathway is a key mechanism through which GPR88 agonists exert their effects on neuronal excitability.

GPR88_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Derivative (Agonist) GPR88 GPR88 Agonist->GPR88 Binds to G_protein Gαi/o Protein Complex GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

GPR88 agonist signaling pathway.
Quantitative Data

The potency of this compound derivatives as GPR88 agonists is typically quantified by their half-maximal effective concentration (EC50) in cAMP inhibition assays.

CompoundEC50 (nM)AssayReference
2-AMPP90HTRF cAMP assay[3]
(1R,2R)-2-PCCA50-100Lance cAMP assay[3]
Derivative 13a150cAMP assay[3]
Derivative 13e200cAMP assay[3]
Derivative 13g180cAMP assay[3]
Experimental Protocol: cAMP Assay

Objective: To determine the agonist activity of this compound derivatives at the GPR88 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing human GPR88

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • Test compounds (this compound derivatives)

  • cAMP detection kit (e.g., HTRF cAMP assay kit)

  • 384-well white assay plates

Procedure:

  • Cell Culture: Culture the GPR88-expressing cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 384-well white assay plates at a density of 5,000-10,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay: a. Remove the culture media from the cells. b. Add the test compound dilutions to the wells. c. Add a solution of a known GPR88 agonist (as a positive control) and a forskolin solution to stimulate adenylyl cyclase. d. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

Anti-inflammatory Activity

Certain N-(4-substituted phenyl)glycine derivatives have demonstrated significant anti-inflammatory properties. These compounds are designed to mimic the glycine amino acid to enhance their biological characteristics.[2]

Quantitative Data

The anti-inflammatory activity of these derivatives has been evaluated using the carrageenan-induced rat paw edema assay, with the percentage of edema inhibition serving as the primary metric.

CompoundDose (mg/kg)% Inhibition of EdemaReference
35040.39[2]
65051.82[2]
75043.80[2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into control and test groups.

  • Compound Administration: Administer the test compounds or the vehicle orally to the respective groups.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Carrageenan_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Grouping Group Animals (Control & Test) Acclimatize->Grouping Administer Administer Test Compound or Vehicle (Oral) Grouping->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce 1 hour post-administration Measure Measure Paw Volume (0, 1, 2, 3, 4 hours) Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate End End Calculate->End

Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer and Antioxidant Activities

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which are structurally related to N-4-HPG, have been investigated for their potential as anticancer and antioxidant agents. The presence of the 4-hydroxyphenyl moiety is suggestive of inherent antioxidant properties.

Quantitative Data

The in vitro anticancer activity of these compounds has been assessed against human non-small cell lung cancer cells (A549), with the reduction in cell viability being a key parameter.

CompoundConcentration (µM)% Reduction in A549 Cell ViabilityReference
121057.9[5]
2010>50[5]
2110>50[5]
2210>50[5]
2910>50[5]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on A549 cancer cells.

Materials:

  • A549 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Antimicrobial Activity

N-substituted β-amino acid derivatives containing a 2-hydroxyphenyl core have shown promising antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria. While these are structural isomers of N-4-HPG derivatives, the findings highlight the potential of the hydroxyphenyl amino acid scaffold in developing new antimicrobial agents.

Quantitative Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
9Staphylococcus aureus MRSA4-16[6]
17Staphylococcus aureus MRSA4-16[6]
18Staphylococcus aureus MRSA4-16[6]
26Staphylococcus aureus MRSA4-16[6]
26Enterococcus faecaliscomparable to control antibiotics[6]
26Candida albicans16[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Serial Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.

Materials:

  • Test microorganisms (bacteria and fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Chemical Synthesis

The synthesis of this compound derivatives often involves standard peptide coupling and functional group manipulation techniques. A general synthetic approach is outlined below.

Synthesis_Workflow Start Start Protect Protect Amine Group of (R)-2-phenylglycine methyl ester Start->Protect Alkylate O-alkylation of Phenolic Hydroxyl Protect->Alkylate Modify Functional Group Modification (e.g., ester reduction, azidation) Alkylate->Modify Deprotect Remove Protecting Group Modify->Deprotect Couple Couple with Carboxylic Acid (using coupling agents like HBTU) Deprotect->Couple Purify Purify Final Product Couple->Purify End End Purify->End

References

Methodological & Application

Synthesis of N-(4-Hydroxyphenyl)glycine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-(4-Hydroxyphenyl)glycine, a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various therapeutics, including β-lactam antibiotics. The following sections detail two common synthetic routes, outlining the necessary reagents, reaction conditions, and purification methods.

Introduction

This compound is a key building block in the production of several semi-synthetic penicillins and cephalosporins. Its stereochemistry is crucial for the biological activity of the final antibiotic. This application note describes two distinct methods for its synthesis: the reaction of p-aminophenol with chloroacetic acid and the condensation of phenol (B47542) with 2-hydroxyglycine. Both methods offer viable routes to the target molecule, with varying yields and purities depending on the chosen conditions.

Data Summary

The following tables summarize the quantitative data associated with the synthesis protocols described herein.

Table 1: Synthesis of this compound from Phenol and 2-Hydroxyglycine

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Phosphoric AcidDichloroethane60-6578497.2
Sulfuric AcidDichloroethane60-6588098.0
p-Toluenesulfonic AcidMethanol55-6067298.0
Sulfuric AcidToluene60-6587698.5

Data extracted from patent CN102816076A[1]

Experimental Protocols

Protocol 1: Synthesis from Phenol and 2-Hydroxyglycine

This method involves the acid-catalyzed condensation of phenol with 2-hydroxyglycine. The following protocol is based on the examples provided in patent CN102816076A.[1]

Materials:

  • Phenol

  • 2-Hydroxyglycine

  • Catalyst (e.g., Phosphoric acid, Sulfuric acid, p-Toluenesulfonic acid)

  • Solvent (e.g., Dichloroethane, Methanol, Toluene)

  • Sodium Carbonate solution or other suitable base

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the chosen solvent (e.g., 150g of dichloroethane).

  • Add phenol (e.g., 42.3g, 0.45 mol) and 2-hydroxyglycine (e.g., 45.5g, 0.50 mol) to the solvent and stir until evenly mixed.

  • Carefully add the acid catalyst (e.g., 4.41g of phosphoric acid, 0.045 mol).

  • Heat the reaction mixture to the specified temperature (e.g., 60-65 °C) and maintain for the designated reaction time (e.g., 7 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add water (e.g., 150g) and separate the organic phase.

  • Neutralize the aqueous phase with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 4.8.

  • Cool the mixture to 20 °C to induce crystallization.

  • Filter the precipitate, wash with water (e.g., 250g), and dry in an oven to obtain this compound.

Protocol 2: Synthesis from p-Aminophenol and Chloroacetic Acid

This is a widely cited method for the synthesis of this compound.[2][3] The following is a representative protocol.

Materials:

  • p-Aminophenol

  • Chloroacetic acid

  • Sodium acetate (B1210297)

  • Water

  • Sodium bicarbonate solution

  • Standard laboratory glassware and equipment

Procedure:

  • In a reaction vessel, dissolve p-aminophenol (e.g., 300 mg) and sodium acetate (e.g., 400 mg) in water (approximately 2.5 mL).

  • Add chloroacetic acid (e.g., 260 mg) to the solution.

  • Gently heat the mixture to approximately 45-50 °C until the p-aminophenol dissolves, resulting in a pale-yellow solution.

  • Cool the solution to 5 °C to precipitate the product.

  • Filter the needle-like crystals.

  • The filtrate can be neutralized with a sodium bicarbonate solution to potentially precipitate more product.

  • Combine the crystalline fractions and purify by recrystallization from hot water.

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization. A common solvent for recrystallization is hot water. The crude product is dissolved in a minimal amount of boiling water, and the solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with cold water, and dried.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The reported melting point is approximately 244 °C with decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (400MHz, D₂O) δ: 7.18 (d, J=8Hz, 2H), 6.80 (d, J=8Hz, 2H), 4.59 (s, 1H).[1]

  • Infrared (IR) Spectroscopy: Characteristic peaks for the O-H, N-H, C=O, and aromatic C-H bonds should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ) should be observed.

Visualizations

Synthesis_Workflow_Phenol Reactants Phenol + 2-Hydroxyglycine Reaction Acid-Catalyzed Condensation Reactants->Reaction Solvent, Heat Crude_Product Crude This compound Reaction->Crude_Product Workup Purification Recrystallization Crude_Product->Purification Hot Water Final_Product Pure This compound Purification->Final_Product

Caption: Synthesis workflow from phenol and 2-hydroxyglycine.

Synthesis_Workflow_p_Aminophenol Reactants p-Aminophenol + Chloroacetic Acid Reaction Nucleophilic Substitution Reactants->Reaction Sodium Acetate, Water, Heat Crude_Product Crude This compound Reaction->Crude_Product Cooling Purification Recrystallization Crude_Product->Purification Hot Water Final_Product Pure This compound Purification->Final_Product

References

Application Notes and Protocols for the Incorporation of N-(4-Hydroxyphenyl)glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(4-Hydroxyphenyl)glycine (HPG) is a non-proteinogenic α-amino acid that serves as a crucial building block in a variety of biologically active peptides. It is a key component of glycopeptide antibiotics such as vancomycin (B549263) and chloroeremomycin, where it contributes to the rigid, bioactive conformation of the peptide core.[1][2][3] Beyond natural products, HPG and its derivatives are valuable in medicinal chemistry for the development of novel therapeutics, including agonists for G protein-coupled receptors like GPR88.[4][5]

While its unique structure is vital for the biological activity of these peptides, the incorporation of HPG into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols presents a significant challenge: a high propensity for racemization at the α-carbon.[1][6] This application note provides a detailed overview of the challenges associated with using HPG in peptide synthesis and offers optimized protocols to minimize epimerization, ensuring the stereochemical integrity of the final peptide product.

Key Challenge: Racemization of Phenylglycine Derivatives

Phenylglycine and its derivatives, including HPG, are significantly more prone to base-catalyzed racemization during synthesis compared to other amino acids like alanine.[1] The primary reason is the increased acidity of the benzylic α-proton, which can be readily abstracted under the basic conditions of the coupling step in Fmoc-based SPPS.[6][7] This loss of the proton generates a planar enolate-like intermediate, which can be re-protonated from either face, leading to a mixture of D and L isomers.

Two primary mechanisms contribute to this racemization during the coupling step:

  • Direct Enolization: The base used for coupling directly removes the α-proton from the activated amino acid.

  • Oxazolone Formation: The activated carboxyl group cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and easily removed by a base, leading to a loss of stereochemistry.[8]

The critical step where racemization occurs is the base-catalyzed coupling of the Fmoc-protected HPG residue.[6][7]

Racemization_Mechanisms cluster_start Fmoc-HPG Activation cluster_pathways Racemization Pathways cluster_intermediate Achiral Intermediate cluster_end Peptide Product Activated_Fmoc_HPG Activated Fmoc-HPG (e.g., with HATU) Oxazolone Oxazolone Formation Activated_Fmoc_HPG->Oxazolone Base (e.g., DIPEA) Enolization Direct Enolization Activated_Fmoc_HPG->Enolization Strong Base Achiral_Intermediate Planar Achiral Intermediate (Enolate / Racemized Oxazolone) Oxazolone->Achiral_Intermediate Proton loss Enolization->Achiral_Intermediate Proton loss L_Peptide Desired L-Peptide Achiral_Intermediate->L_Peptide Amine Attack D_Peptide Undesired D-Peptide (Epimer) Achiral_Intermediate->D_Peptide Amine Attack

Diagram 1: Key mechanisms leading to racemization of HPG during peptide coupling.

Data Presentation: Minimizing Racemization

To mitigate racemization, the choice of coupling reagents and, most importantly, the base used during the coupling of Fmoc-HPG is critical. The following tables summarize quantitative data on the effectiveness of different reaction conditions in preserving the desired stereochemistry.

Table 1: Effect of Coupling Reagent and Base on Phenylglycine Racemization This data highlights the percentage of the desired L-L diastereomer formed during the synthesis of a model dipeptide. Using stronger bases like DBU or DIPEA leads to significant epimerization, while sterically hindered, weaker bases dramatically improve stereochemical purity.

Coupling ReagentBase (4 equiv.)% Correct Diastereomer (L-L)Reference
HATUDIPEA54%[6]
HATUNMM83%[6]
HATUTMP92%[6]
HATUDMP92%[6]
COMU TMP >98% [6][7]
DEPBT TMP >98% [6][7]
HBTUDIPEA56%[6]
PyBOPDIPEA52%[6]

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine.

Experimental Protocols

The following protocols outline the standard procedures for Fmoc-based solid-phase peptide synthesis, with specific modifications for the successful incorporation of this compound.

Protocol 1: Standard SPPS Workflow (Fmoc/tBu Strategy)

This protocol describes a single cycle for the addition of a standard amino acid to a resin-bound peptide chain.

SPPS_Workflow start Start Cycle (Resin with free amine) coupling 1. Amino Acid Coupling - Fmoc-AA-OH (3 eq.) - Coupling Reagent (e.g., HATU, 2.9 eq.) - Base (e.g., DIPEA, 6 eq.) - Solvent: DMF start->coupling wash1 2. Wash (DMF, 3x) (DCM, 3x) coupling->wash1 deprotection 3. Fmoc Deprotection - 20% Piperidine in DMF - 2 x 10 min wash1->deprotection wash2 4. Wash (DMF, 3x) (DCM, 3x) deprotection->wash2 end End Cycle (Ready for next AA) wash2->end HPG_Coupling_Workflow start Start: Resin with free amine preactivate 1. Pre-activation (2 min) - Fmoc-HPG(tBu)-OH (3 eq.) - COMU (2.9 eq.) - TMP (6 eq.) - Solvent: DMF start->preactivate coupling 2. Coupling Reaction - Add activated solution to resin - Agitate for 2-4 hours preactivate->coupling Critical Step wash 3. Washing - DMF (5x) - DCM (3x) coupling->wash end End: HPG coupled (Proceed to next cycle) wash->end GPR88_Signaling Agonist HPG-Derivative Agonist GPR88 GPR88 Receptor Agonist->GPR88 Binds Gai Gαi Protein GPR88->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Leads to Response Cellular Response cAMP->Response

References

Application of N-(4-Hydroxyphenyl)glycine in Photographic Developers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)glycine, commonly known in the photographic community as Glycin, is a developing agent derived from p-aminophenol.[1] It is recognized for its utility in producing fine-grained negatives and prints with a long tonal range and excellent keeping properties.[2][3] Chemically, it is synthesized from the reaction of p-aminophenol with chloroacetic acid.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in photographic developers, aimed at researchers and scientists in the fields of photographic chemistry and drug development, where understanding of redox-active small molecules is pertinent.

Chemical Properties and Mechanism of Action

This compound is a crystalline solid, appearing as white to beige-brown or brown-grey powder, and is sparingly soluble in water but readily dissolves in alkaline solutions.[1][7] Its primary function in a photographic developer is to act as a reducing agent. The development process is an amplification of the latent image, which is a small cluster of silver atoms formed on silver halide crystals upon exposure to light.

In an alkaline environment, the hydroxyl group of this compound is deprotonated, forming a phenolate (B1203915) ion. This phenolate is a more potent reducing agent and can donate electrons to the silver ions in the exposed silver halide crystals, reducing them to metallic silver. The Glycin molecule is thereby oxidized. The overall process can be summarized as the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰) by this compound.

The generally accepted mechanism for the developing action of p-aminophenol derivatives like Glycin involves the following steps:

  • Deprotonation: In the alkaline developer solution, the phenolic hydroxyl group of this compound loses a proton to form a phenolate anion.

  • Electron Transfer: The phenolate anion, a powerful reducing agent, transfers an electron to a silver ion (Ag⁺) in the latent image speck on a silver halide crystal. This reduces the silver ion to a silver atom.

  • Oxidation of Developer: The Glycin molecule is oxidized in this process, initially forming a semiquinone radical.

  • Further Reaction: The oxidized developer can undergo further reactions, including disproportionation or reaction with sulfite (B76179) in the developer solution, which helps to prevent the formation of staining byproducts.

G cluster_solution Developer Solution (Alkaline) cluster_reaction Redox Reaction Glycin This compound (HOC₆H₄NHCH₂COOH) Phenolate Phenolate Anion (-OC₆H₄NHCH₂COOH) ElectronTransfer Electron Transfer Phenolate->ElectronTransfer e⁻ donation OH_minus OH⁻ H2O H₂O LatentImage Latent Image Speck (Agₙ) AgX Silver Halide Crystal (Ag⁺X⁻) AgX->ElectronTransfer Ag⁺ reduction MetallicSilver Metallic Silver (Ag⁰) ElectronTransfer->MetallicSilver Reduction OxidizedGlycin Oxidized Glycin (Semiquinone) ElectronTransfer->OxidizedGlycin Oxidation

Data Presentation

The following tables summarize development times for various films using two common this compound-based developers: Ansco 130 and Agfa 8. It is important to note that these values are starting points and may require adjustment based on the specific emulsion batch, desired contrast, and individual processing techniques.

Table 1: Ansco 130 Film Development Times

FilmDilution (Stock:Water)Temperature (°C)Time (minutes)Agitation
Kodak T-MAX 1001:202226Semi-stand
Kodak T-MAX 4001:202226 (starting point)Semi-stand
Efke 251:202218Semi-stand
Ilford HP51:1020.510Minimal

Table 2: Agfa 8 Film Development Times

FilmDilutionTemperature (°C)Time (minutes)Agitation
Kodak T-MAX 400Undiluted21.7112 gentle inversions/min
Agfa APX 100Undiluted208-9.5Continuous first 30s, then 2 inversions every 30s

Experimental Protocols

Preparation of Developer Stock Solutions

Ansco 130 Stock Solution

  • Chemicals:

    • Metol: 2.2 g

    • Sodium Sulfite (anhydrous): 50 g

    • Hydroquinone: 11 g

    • Sodium Carbonate (monohydrated): 78 g

    • Potassium Bromide: 5.5 g

    • This compound (Glycin): 11 g

    • Water to make 1 liter

  • Procedure:

    • Start with 750 mL of water at approximately 52°C (125°F).

    • Dissolve the chemicals in the order listed, ensuring each is fully dissolved before adding the next.

    • Add cold water to make a final volume of 1 liter.

    • Store in a tightly capped, full bottle to minimize oxidation.

Agfa 8 Stock Solution

  • Chemicals:

    • Sodium Sulfite (anhydrous): 12.5 g

    • This compound (Glycin): 2.0 g

    • Potassium Carbonate: 25 g

    • Water to make 1 liter

  • Procedure:

    • Start with 750 mL of deionized water at approximately 52°C (125°F).

    • Dissolve the sodium sulfite completely.

    • Slowly add and dissolve the Glycin.

    • Add and dissolve the potassium carbonate.

    • Add cold deionized water to make a final volume of 1 liter.

    • Store in a tightly capped, full bottle.

G

Protocol for Sensitometric Evaluation of a Glycin-Based Developer

This protocol outlines a standardized method for determining the characteristic curve of a photographic film when processed in a Glycin-based developer.

  • Materials:

    • Film of interest

    • Sensitometer with a calibrated light source and step wedge

    • Prepared Glycin-based developer (e.g., Ansco 130 or Agfa 8)

    • Stop bath (e.g., 2% acetic acid)

    • Fixer (e.g., rapid fixer)

    • Washing aid

    • Densitometer

    • Temperature-controlled water bath

    • Developing tank and reels

    • Timer

    • Graduated cylinders

  • Procedure:

    • Film Exposure: In total darkness, expose a strip of the film using the sensitometer. The sensitometer will expose the film to a series of precisely controlled light intensities through a step wedge.

    • Development:

      • Bring all processing solutions to the desired temperature (e.g., 20°C) using the water bath.

      • Load the exposed film onto the developing reel and place it in the developing tank.

      • Pour the pre-heated developer into the tank, start the timer, and agitate according to the schedule outlined in Tables 1 or 2, or as determined for the specific experiment.

    • Stop Bath: 30 seconds before the end of the development time, begin pouring out the developer. Pour in the stop bath and agitate for 30-60 seconds.

    • Fixing: Pour out the stop bath and pour in the fixer. Fix for the time recommended by the manufacturer, with intermittent agitation.

    • Washing: Pour out the fixer. Wash the film in running water for the recommended time. The use of a washing aid can reduce wash times.

    • Drying: Remove the film from the reel, gently squeegee off excess water, and hang to dry in a dust-free environment.

    • Densitometry: Once the film is dry, use a densitometer to measure the density of each step on the sensitometric strip.

    • Data Analysis: Plot the measured density values (y-axis) against the corresponding log exposure values (x-axis) from the sensitometer's calibration to generate the characteristic curve. From this curve, key parameters such as the contrast index and film speed can be determined.

Protocol for Measurement of RMS Granularity

This protocol describes the measurement of root-mean-square (RMS) granularity, a quantitative measure of film grain.[8][9]

  • Materials:

    • A uniformly exposed and developed film sample (to a density of 1.0 ± 0.05) using the Glycin developer.

    • Microdensitometer with a circular scanning aperture of 48 µm diameter.

    • Data acquisition and analysis software.

  • Procedure:

    • Sample Preparation: Expose a sheet of film to uniform, diffuse light to achieve a density of 1.0 after processing with the Glycin developer according to the sensitometry protocol.

    • Microdensitometer Setup: Calibrate the microdensitometer according to the manufacturer's instructions. Set the scanning aperture to 48 µm.

    • Scanning: Scan a representative area of the prepared film sample. The microdensitometer will measure the optical density at a large number of points along a defined path.

    • Data Analysis:

      • The software will calculate the mean density of the scanned area.

      • The standard deviation of the density readings is then calculated. This value is the RMS granularity.

      • The result is often multiplied by 1000 for easier comparison (e.g., a granularity of 10 corresponds to an RMS density fluctuation of 0.010).[9]

G

Conclusion

This compound is a versatile and effective developing agent, particularly valued for its ability to produce images with fine grain and a long tonal scale. The provided protocols offer a framework for the preparation and systematic evaluation of Glycin-based developers. For researchers, the quantitative assessment of sensitometric properties and granularity is crucial for understanding the structure-activity relationships of developing agents and for the formulation of developers with specific performance characteristics. While the development times provided offer practical guidance, rigorous sensitometric testing is recommended for precise control over the photographic process.

References

Application Notes and Protocols for the HPLC Analysis of N-(4-Hydroxyphenyl)glycine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Hydroxyphenyl)glycine is a key intermediate in the synthesis of various pharmaceuticals, particularly semi-synthetic penicillins and cephalosporins. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related impurities.

This reversed-phase HPLC method is designed to be accurate, precise, and specific for the determination of this compound purity, making it suitable for quality control and research laboratories. The primary synthesis route for this compound involves the reaction of p-aminophenol with chloroacetic acid[1]. Therefore, this method is capable of separating the main compound from unreacted starting materials and potential side-products.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724), delivered as a gradient to ensure optimal separation of this compound from its potential impurities. The components are quantified based on their peak areas at a specified UV wavelength.

Apparatus and Materials

Apparatus
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg sensitivity).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and syringe filters (0.45 µm).

  • Ultrasonic bath.

Reagents and Materials
  • This compound reference standard (purity ≥ 99.5%).

  • p-Aminophenol reference standard.

  • Chloroacetic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase A (20 mM Potassium Dihydrogen Phosphate Buffer, pH 2.5)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 2.5 with orthophosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas.

4.1.2. Mobile Phase B (Acetonitrile)

  • Use HPLC grade acetonitrile directly.

  • Filter through a 0.45 µm membrane filter and degas.

4.1.3. Diluent

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

4.1.4. Standard Solution Preparation

  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

4.1.5. Sample Solution Preparation

  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a nominal concentration of 1000 µg/mL.

  • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to get a final concentration of 100 µg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of six replicate injections ≤ 2.0%
Typical Retention Times

The following table shows the expected retention times for this compound and its potential impurities under the specified chromatographic conditions.

CompoundRetention Time (min)
Chloroacetic Acid~ 3.5
p-Aminophenol~ 6.8
This compound~ 12.2

Visualization of Experimental Workflow

The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: Buffer, B: ACN) prep_diluent Prepare Diluent (95:5 A:B) prep_mobile_phase->prep_diluent prep_standard Prepare Standard Solution (100 µg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (100 µg/mL) prep_diluent->prep_sample system_suitability Perform System Suitability Test prep_standard->system_suitability inject_samples Inject Standard and Sample Solutions prep_sample->inject_samples instrument_setup Set Chromatographic Conditions instrument_setup->system_suitability system_suitability->inject_samples If passes integrate_peaks Integrate Chromatographic Peaks inject_samples->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Analysis Report calculate_purity->generate_report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of purity of this compound by RP-HPLC. The method is specific, allowing for the effective separation of the main component from its key potential impurities. Adherence to this protocol will enable researchers, scientists, and drug development professionals to reliably assess the quality of this compound.

References

Application Notes and Protocols for the Derivatization of N-(4-Hydroxyphenyl)glycine to Develop GPR88 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward-based learning.[1] Its strategic location and function make it a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and anxiety.[1][2] GPR88 signaling is mediated through its coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2] The development of potent and selective agonists for GPR88 is crucial for elucidating its physiological roles and for advancing novel therapeutic strategies.[3] This document provides detailed protocols for the derivatization of N-(4-Hydroxyphenyl)glycine, a key scaffold for the development of GPR88 agonists, and for the subsequent pharmacological evaluation of these compounds.

GPR88 Signaling Pathway

Activation of GPR88 by an agonist initiates a signaling cascade that culminates in the inhibition of cAMP production. This process is a key indicator of receptor activation and is the basis for the primary functional assay described in this document.

GPR88_Signaling_Pathway Agonist GPR88 Agonist GPR88 GPR88 Agonist->GPR88 Binds to G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

GPR88 Signaling Cascade

Experimental Workflow for GPR88 Agonist Development

The discovery and validation of novel GPR88 agonists typically follow a multi-step process, from initial chemical synthesis to in vivo testing. This workflow outlines the key stages in the development of this compound-based GPR88 agonists.

GPR88_Agonist_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Start This compound Derivatization Derivatization Reactions Start->Derivatization Purification Purification & Characterization Derivatization->Purification Primary_Assay Primary Screen (cAMP Assay) Purification->Primary_Assay Secondary_Assay Secondary Screen (GTPγS Binding Assay) Primary_Assay->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis SAR_Analysis->Derivatization Iterative Optimization Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection ADME_Tox ADME/Tox Profiling Lead_Selection->ADME_Tox PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies Efficacy_Studies Efficacy Studies in Animal Models PK_Studies->Efficacy_Studies

GPR88 Agonist Development Workflow

Data Presentation: Structure-Activity Relationship (SAR) of this compound Derivatives

The following table summarizes the structure-activity relationship for a series of this compound derivatives. The data highlights the impact of various substitutions on the agonist potency at the GPR88 receptor, measured as EC50 in a cAMP accumulation assay.

Compound IDR GroupEC50 (nM)[2][3][4]Emax (%)[2][3][4]
1 (2-AMPP) -NH2414100
2 -OH195100
3 -OCH334598
4 -COOCH328995
5 -CONH231292
6 -CN>10,000-
7 -CH2OH25699

Experimental Protocols

A. General Synthesis of this compound Derivatives

The following protocol describes a general method for the derivatization of the amine group of a 4-hydroxyphenylglycinol derivative, a key intermediate in the synthesis of potent GPR88 agonists.[3]

Scheme 1: Synthesis of a 4-Hydroxyphenylglycinol Derivative

Reagents and conditions: (a) Boc2O, DIPEA, DCM, rt, overnight; (b) PPh3, DEAD, 2-methylpentanol, THF, rt, overnight; (c) NaBH4, LiCl, THF-EtOH (1:1), rt, 3 h.

Protocol:

  • Boc Protection: To a solution of (R)-2-phenylglycine methyl ester (1.0 eq) in dichloromethane (B109758) (DCM), add diisopropylethylamine (DIPEA, 1.5 eq) and di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.1 eq). Stir the reaction mixture at room temperature overnight. After completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the Boc-protected intermediate.

  • O-alkylation: To a solution of the Boc-protected intermediate (1.0 eq), 2-methylpentanol (1.2 eq), and triphenylphosphine (B44618) (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF), add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture and purify by column chromatography to obtain the O-alkylated intermediate.

  • Reduction of Ester: To a solution of the O-alkylated intermediate (1.0 eq) and lithium chloride (LiCl, 2.0 eq) in a 1:1 mixture of THF and ethanol, add sodium borohydride (B1222165) (NaBH4, 2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 3 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. Purify the crude product by column chromatography to afford the desired 4-hydroxyphenylglycinol derivative.

B. cAMP Accumulation Assay

This assay is the primary method for determining the functional activity of GPR88 agonists. As GPR88 couples to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR88.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS and selection antibiotic).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • Test compounds (this compound derivatives).

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

  • 384-well white assay plates.

Protocol:

  • Cell Seeding: Seed the GPR88-expressing cells into 384-well white assay plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare a stock solution of forskolin.

  • Assay Procedure: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the diluted test compounds to the wells. c. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to be at its EC80. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the data as the percentage of inhibition of the forskolin-stimulated cAMP response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound.

C. [35S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation and is used as a secondary screen to confirm the Gαi/o coupling of the GPR88 agonists.

Materials:

  • Membranes from cells expressing GPR88 or from striatal tissue.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, and NaCl).

  • GDP.

  • [35S]GTPγS.

  • Test compounds.

  • Scintillation cocktail and a scintillation counter.

  • Filter plates (e.g., 96-well GF/B).

Protocol:

  • Membrane Preparation: Prepare cell membranes from GPR88-expressing cells or tissue by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Procedure: a. In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound. b. Add the membrane preparation to each well. c. Initiate the binding reaction by adding [35S]GTPγS. d. Incubate the plate at 30 °C for 60 minutes with gentle shaking.

  • Termination and Detection: a. Terminate the reaction by rapid filtration through the filter plate using a cell harvester. b. Wash the filters several times with ice-cold wash buffer. c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific [35S]GTPγS binding (total binding minus non-specific binding) against the log concentration of the agonist to determine the EC50 and Emax values.

Conclusion

The derivatization of this compound provides a versatile platform for the development of novel GPR88 agonists. The protocols outlined in this document offer a comprehensive guide for the synthesis and pharmacological characterization of these compounds. The structure-activity relationship data presented herein can inform the design of future derivatives with improved potency and drug-like properties, ultimately facilitating the development of new therapeutics for CNS disorders.

References

Application Notes and Protocols for the Enzymatic Synthesis of N-(4-Hydroxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)glycine (N-HPG) is a crucial non-proteinogenic amino acid, widely utilized as a key chiral intermediate in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics such as amoxicillin, cefadroxil, and ampicillin (B1664943). The stereochemistry of N-HPG is critical for the biological activity of these antibiotics. Traditional chemical synthesis routes for N-HPG often involve harsh reaction conditions, the use of hazardous reagents, and result in racemic mixtures that require challenging and costly resolution steps. Enzymatic synthesis offers a green and highly selective alternative, providing a direct route to the desired enantiomerically pure N-HPG under mild reaction conditions.

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on the well-established "Hydantoinase Process" and an alternative pathway utilizing a D-amino acid aminotransferase. These protocols are intended for use by researchers, scientists, and drug development professionals.

Enzymatic Synthesis Pathways

Two primary enzymatic pathways for the synthesis of D-N-(4-Hydroxyphenyl)glycine are detailed below.

  • The Hydantoinase Process: This is a multi-enzyme cascade that converts the racemic substrate DL-5-(4-hydroxyphenyl)hydantoin into D-N-(4-Hydroxyphenyl)glycine with high enantioselectivity and yield. The process typically employs three key enzymes:

    • Hydantoin (B18101) Racemase: Catalyzes the racemization of the unreacted L-5-(4-hydroxyphenyl)hydantoin to D-5-(4-hydroxyphenyl)hydantoin, enabling a theoretical 100% conversion.

    • D-Hydantoinase: Stereoselectively hydrolyzes the D-enantiomer of the hydantoin substrate to N-carbamoyl-D-(4-hydroxyphenyl)glycine.

    • D-N-Carbamoylase (D-carbamoyl-amino acid amidohydrolase): Catalyzes the final hydrolysis of N-carbamoyl-D-(4-hydroxyphenyl)glycine to the desired product, D-N-(4-Hydroxyphenyl)glycine.

  • D-Amino Acid Aminotransferase (D-PhgAT) Pathway: This method utilizes a D-amino acid aminotransferase to catalyze the asymmetric amination of a keto-acid precursor, 4-hydroxyphenylglyoxylate, to produce D-N-(4-Hydroxyphenyl)glycine. This pathway can be attractive due to the potential for a single-step enzymatic conversion to the final product.

Data Presentation: Comparison of Enzymatic Synthesis Methods

The following tables summarize quantitative data from various studies on the enzymatic synthesis of D-N-(4-Hydroxyphenyl)glycine, providing a basis for comparison of different approaches.

BiocatalystSubstrateSubstrate Conc. (mM)Reaction Time (h)Conversion/Yield (%)Productivity (g/L/h)Reference
Recombinant E. coli (co-expressing D-hydantoinase and D-N-carbamoylase)DL-5-(4-hydroxyphenyl)hydantoin14032100% Yield~0.73[1]
Recombinant E. coli (co-expressing D-hydantoinase and D-N-carbamoylase)DL-5-(4-hydroxyphenyl)hydantoin100Not specified97% ConversionNot specified[2]
Immobilized recombinant E. coli in κ-carrageenanDL-5-(4-hydroxyphenyl)hydantoin100Not specified93% ConversionNot specified[2]
Agrobacterium radiobacter NRRL B11291DL-5-(4-hydroxyphenyl)hydantoinNot specifiedNot specified-~5 times lower than recombinant E. coli[2]
Surface-displayed D-hydantoinase and D-N-carbamoylase on E. coliDL-hydroxyphenylhydantoin (DL-HPH)Not specifiedNot specified90% YieldNot specified[3]

Table 1: Quantitative data for the Hydantoinase Process.

Enzyme SystemSubstrate(s)Yield (%)Enantiomeric Excess (%)Reference
Four-enzyme cascade: D-amino acid aminotransferase (DAAT), glutamate (B1630785) racemase, glutamate dehydrogenase, and formate (B1220265) dehydrogenase.4-hydroxyphenylpyruvate, Ammonia, Formate>80>99[4]
Three-enzyme cascade: Tryptophan synthase, L-amino acid deaminase, and D-aminotransferase variant.Indole, SerineHigh>99[4]

Table 2: Quantitative data for D-Amino Acid Aminotransferase based synthesis.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for D-N-HPG Synthesis via the Hydantoinase Process

This protocol describes the use of recombinant Escherichia coli cells co-expressing D-hydantoinase and D-N-carbamoylase for the one-step conversion of DL-5-(4-hydroxyphenyl)hydantoin to D-N-(4-Hydroxyphenyl)glycine.[2][5]

1. Materials and Reagents:

  • Recombinant E. coli cells harboring plasmids for the expression of D-hydantoinase and D-N-carbamoylase (e.g., from Agrobacterium radiobacter NRRL B11291).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics (e.g., ampicillin 100 µg/mL, kanamycin (B1662678) 50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

  • DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH).

  • 0.1 M Sodium phosphate (B84403) buffer (pH 7.5).

  • Toluene.

2. Cultivation of Recombinant E. coli:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL in a 2 L flask) with antibiotics.

  • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue incubation at a lower temperature (e.g., 20-30°C) for several hours (e.g., 4-16 hours) to allow for protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with 0.1 M sodium phosphate buffer (pH 7.5) and centrifuge again. The cell pellet can be used immediately or stored at -20°C.

3. Whole-Cell Biotransformation:

  • Prepare a 10 mL reaction mixture in a suitable vessel (e.g., a 50 mL baffled flask).

  • The reaction mixture consists of:

    • 100 mM DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH).

    • 0.1 M Sodium phosphate buffer (pH 7.5).

  • Permeabilize the harvested cells by resuspending the cell pellet in a small volume of buffer and adding a few drops of toluene, followed by vortexing. This step is optional but can enhance substrate and product transport across the cell membrane.

  • Add a specific amount of the permeabilized cell suspension (e.g., 10 mg dry cell weight per mL of reaction mixture) to the reaction mixture.

  • Incubate the reaction at 40°C with agitation (e.g., 200 rpm).[4]

  • To prevent substrate oxidation, the reactor can be purged with nitrogen gas.[4]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC (see Protocol 4).

  • Upon completion of the reaction (typically indicated by the disappearance of the substrate peak and the appearance of the product peak in the HPLC chromatogram), terminate the reaction by centrifuging the mixture to remove the cells.

  • The supernatant containing the D-N-(4-hydroxyphenyl)glycine can be collected for purification.

4. Product Purification (Crystallization):

  • Adjust the pH of the supernatant to the isoelectric point of N-HPG (around pH 6-7) using an appropriate acid (e.g., HCl).

  • Concentrate the solution under reduced pressure.

  • Cool the concentrated solution to induce crystallization of D-N-(4-hydroxyphenyl)glycine.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Immobilization of Recombinant E. coli Cells in κ-Carrageenan

Immobilization of whole cells can improve operational stability and facilitate catalyst recycling. This protocol describes the entrapment of recombinant E. coli cells in κ-carrageenan gel.[4][6]

1. Materials and Reagents:

  • Harvested recombinant E. coli cells (from Protocol 1, step 2.8).

  • κ-Carrageenan.

  • 0.9% (w/v) NaCl solution.

  • 0.3 M KCl solution, pre-chilled.

2. Immobilization Procedure:

  • Prepare a 3% (w/v) solution of κ-carrageenan in 0.9% NaCl by heating to dissolve. Cool the solution to 45-50°C.

  • Resuspend the harvested cell pellet in a small volume of 0.9% NaCl to create a dense cell suspension.

  • Mix the cell suspension with the warm κ-carrageenan solution at a ratio of approximately 1:2 (v/v).

  • Extrude the cell-carrageenan mixture dropwise into the chilled 0.3 M KCl solution using a syringe with a needle. This will form spherical beads.

  • Allow the beads to harden in the KCl solution for at least 1 hour at 4°C.

  • Wash the immobilized cell beads with sterile buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to remove excess KCl and un-entrapped cells.

  • The immobilized cell beads are now ready for use in the biotransformation reaction as described in Protocol 1, step 3. The beads can be easily recovered by filtration at the end of the reaction for reuse.

Protocol 3: Synthesis of D-N-HPG using D-Amino Acid Aminotransferase (Conceptual Protocol)

This protocol outlines a conceptual multi-enzyme cascade for the synthesis of D-N-HPG from 4-hydroxyphenylpyruvate. This is based on a general strategy for D-amino acid synthesis.[2][4]

1. Materials and Reagents:

  • D-amino acid aminotransferase (DAAT).

  • Glutamate racemase.

  • Glutamate dehydrogenase.

  • Formate dehydrogenase.

  • 4-Hydroxyphenylpyruvate.

  • L-Glutamate.

  • Ammonium formate.

  • NAD+.

  • Pyridoxal 5'-phosphate (PLP).

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.5).

2. Enzymatic Reaction Setup:

  • Prepare a reaction mixture containing:

    • 50 mM 4-Hydroxyphenylpyruvate.

    • 100 mM Ammonium formate.

    • 1 mM NAD+.

    • 0.1 mM PLP.

    • Appropriate units of each enzyme (DAAT, glutamate racemase, glutamate dehydrogenase, formate dehydrogenase) in 0.1 M potassium phosphate buffer.

  • Incubate the reaction at a suitable temperature (e.g., 30-37°C) with gentle agitation.

  • Monitor the formation of D-N-HPG using HPLC (Protocol 4).

Protocol 4: HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

3. HPLC Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 220 nm or 275 nm.

4. Sample Preparation and Analysis:

  • Dilute the reaction samples with the mobile phase A to an appropriate concentration.

  • Filter the samples through a 0.22 µm syringe filter before injection.

  • Prepare a standard curve using known concentrations of this compound.

  • Quantify the amount of N-HPG in the samples by comparing the peak area to the standard curve.

Mandatory Visualizations

Diagram 1: The Hydantoinase Process for D-N-HPG Synthesis

Hydantoinase_Process cluster_substrates Substrates cluster_enzymes Enzymes cluster_intermediates Intermediates cluster_product Product DL_HPH DL-5-(4-hydroxyphenyl)hydantoin L_HPH L-5-(4-hydroxyphenyl)hydantoin DL_HPH->L_HPH D_HPH D-5-(4-hydroxyphenyl)hydantoin DL_HPH->D_HPH Racemase Hydantoin Racemase Racemase->D_HPH Racemization Hydantoinase D-Hydantoinase N_Carbamoyl_HPG N-carbamoyl-D-(4-hydroxyphenyl)glycine Hydantoinase->N_Carbamoyl_HPG Hydrolysis Carbamoylase D-N-Carbamoylase D_HPG D-N-(4-Hydroxyphenyl)glycine Carbamoylase->D_HPG Hydrolysis L_HPH->Racemase D_HPH->Hydantoinase N_Carbamoyl_HPG->Carbamoylase

Caption: The three-enzyme cascade of the Hydantoinase Process.

Diagram 2: Experimental Workflow for Whole-Cell Synthesis of D-N-HPG

Workflow Start Start: Recombinant E. coli Strain Cultivation 1. Cell Cultivation & Protein Expression Induction Start->Cultivation Harvesting 2. Cell Harvesting & Washing Cultivation->Harvesting Biotransformation 3. Whole-Cell Biotransformation (Substrate: DL-HPH) Harvesting->Biotransformation Monitoring 4. Reaction Monitoring (HPLC Analysis) Biotransformation->Monitoring Separation 5. Catalyst Separation (Centrifugation) Biotransformation->Separation Purification 6. Product Purification (Crystallization) Separation->Purification Product End: Pure D-N-HPG Purification->Product

Caption: Workflow for D-N-HPG synthesis using whole-cell biocatalysis.

Diagram 3: D-Amino Acid Aminotransferase (DAAT) Pathway for D-N-HPG Synthesis

DAAT_Pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products Keto_Acid 4-Hydroxyphenylglyoxylate DAAT D-Amino Acid Aminotransferase (D-PhgAT) Keto_Acid->DAAT Amino_Donor L-Glutamate Racemase Glutamate Racemase Amino_Donor->Racemase if needed D_HPG D-N-(4-Hydroxyphenyl)glycine DAAT->D_HPG Alpha_Keto α-Ketoglutarate DAAT->Alpha_Keto Racemase->DAAT D-Glutamate GDH Glutamate Dehydrogenase GDH->Amino_Donor Alpha_Keto->GDH Recycling

Caption: Conceptual D-Amino Acid Aminotransferase pathway for D-N-HPG synthesis.

References

N-(4-Hydroxyphenyl)glycine: Application as an Acid Indicator in Bacteriology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-05

Introduction

N-(4-Hydroxyphenyl)glycine, a derivative of glycine, is a compound with a documented application as an acid indicator in the field of bacteriology.[1][2] Its utility lies in its ability to visually signal changes in pH resulting from the metabolic activities of bacteria in a culture medium. When microorganisms ferment carbohydrates, they produce acidic byproducts that lower the pH of the surrounding medium. An effective acid indicator, such as this compound is expected to exhibit a distinct color change in response to this shift in acidity, thereby providing a qualitative assessment of bacterial fermentation.

While the use of this compound as a bacteriological acid indicator is cited in established chemical and microbiological literature, detailed protocols, specific pH transition ranges, and the corresponding color changes are not extensively documented in readily available scientific resources. This document aims to provide a framework for its application based on general principles of bacteriological media preparation and pH indicator use, while clearly noting the absence of specific data for this particular compound.

Principle of Operation

The function of a pH indicator in a bacteriological medium is based on the principles of acid-base chemistry. The indicator molecule is a weak acid or base that exists in two forms with different colors—a protonated form and a deprotonated form. The equilibrium between these two forms is dependent on the hydrogen ion (H+) concentration, or pH, of the solution.

In the context of a bacterial culture, the initial pH of the medium is set to a specific value. As bacteria grow and metabolize substrates, the pH of the medium can either increase or decrease. For fermentative bacteria, the production of acids leads to a decrease in pH. This change in H+ concentration shifts the equilibrium of the this compound indicator, resulting in a visible color change. This visual cue allows researchers to differentiate between bacteria that ferment a specific carbohydrate and those that do not.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance White to beige-brown or brown-grey powder[2]
Melting Point 244 °C (decomposes)

Experimental Protocols

Due to the lack of specific, validated protocols for the use of this compound as a bacteriological acid indicator in the reviewed literature, the following protocols are provided as general guidelines. These are based on standard microbiological practices for the preparation of differential media containing pH indicators. It is imperative for researchers to perform initial validation experiments to determine the optimal concentration, pH range, and color transition for their specific applications.

Preparation of Indicator Stock Solution

A stock solution of the indicator should be prepared to facilitate its addition to culture media.

Materials:

  • This compound powder

  • Ethanol (95%) or sterile distilled water

  • Sterile container (e.g., glass bottle)

  • Magnetic stirrer and stir bar

  • Filter sterilization unit (0.22 µm)

Procedure:

  • Weigh an appropriate amount of this compound powder. A starting concentration for the stock solution could be 1% (w/v), which is common for many pH indicators.

  • Dissolve the powder in a suitable solvent. Ethanol is often used for indicators that have low solubility in water. Gentle heating may be required to aid dissolution.

  • Once fully dissolved, bring the solution to the final volume with the solvent.

  • Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.

  • Store the stock solution at 4°C, protected from light.

Preparation of Differential Culture Medium

The following is a general protocol for incorporating the this compound indicator into a basal fermentation broth.

Materials:

  • Basal medium (e.g., Peptone Water, Nutrient Broth)

  • Carbohydrate source (e.g., glucose, lactose)

  • This compound indicator stock solution

  • Sterile culture tubes or plates

  • Autoclave

Procedure:

  • Prepare the basal medium according to the manufacturer's instructions.

  • Add the desired carbohydrate to a final concentration of 0.5-1.0%.

  • Crucially, the optimal concentration of the this compound indicator stock solution must be determined experimentally. A typical starting point for many indicators is in the range of 0.001% to 0.01% of the final medium volume.

  • Adjust the initial pH of the medium to a level that is suitable for the growth of the target bacteria and is at the upper end of the expected pH transition range of the indicator. A common starting pH for many bacteriological media is 7.2-7.4.

  • Dispense the medium into culture tubes (with Durham tubes if gas production is to be monitored) or flasks.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool before inoculation.

Inoculation and Incubation
  • Inoculate the prepared medium with a pure culture of the test bacterium.

  • Incubate the cultures under appropriate conditions (temperature, time) for the specific microorganism.

  • Observe the tubes or plates for a color change in the medium, which would indicate a shift in pH due to acid production.

Data Presentation and Interpretation

As specific quantitative data for the pH range and color change of this compound as a bacteriological indicator is not available, the following table is a template for researchers to populate during their validation experiments.

pHObserved ColorInterpretation
Initial pH (e.g., 7.4) To be determinedUninoculated / No acid production
Acidic pH (e.g., < 6.8) To be determinedAcid production (Fermentation positive)
Alkaline pH (e.g., > 7.4) To be determinedAlkaline reaction (e.g., peptone degradation)

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for utilizing a pH indicator in bacteriological culture media.

experimental_workflow prep_indicator Prepare this compound Indicator Stock Solution add_indicator Add Indicator to Medium and Adjust pH prep_indicator->add_indicator prep_media Prepare Basal Medium with Carbohydrate prep_media->add_indicator sterilize Sterilize Medium add_indicator->sterilize inoculate Inoculate with Bacterial Culture sterilize->inoculate incubate Incubate under Optimal Conditions inoculate->incubate observe Observe for Color Change incubate->observe interpret Interpret Results (Acid Production) observe->interpret

Caption: General workflow for using a pH indicator in bacteriology.

Logical Relationship of Interpretation

The following diagram illustrates the logical relationship between bacterial metabolism and the observed color change.

logical_relationship bacterial_growth Bacterial Growth and Carbohydrate Metabolism acid_production Production of Acidic Byproducts bacterial_growth->acid_production ph_decrease Decrease in Medium pH acid_production->ph_decrease indicator_change This compound Color Change ph_decrease->indicator_change positive_result Positive Result for Carbohydrate Fermentation indicator_change->positive_result

Caption: Logic of acid detection in bacterial cultures.

Conclusion and Recommendations

While this compound is documented as an acid indicator for bacteriological applications, there is a notable lack of specific data regarding its pH transition range and corresponding color changes in the readily available scientific literature. Therefore, researchers, scientists, and drug development professionals interested in utilizing this compound should conduct preliminary validation studies to determine its efficacy and optimal working parameters for their specific bacterial strains and culture media. These initial experiments should focus on establishing the color of the indicator at various pH levels to create a reliable standard for interpreting fermentation results. The general protocols and frameworks provided in this document serve as a starting point for these essential validation efforts.

References

Protocol for the Purification of N-(4-Hydroxyphenyl)glycine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of N-(4-Hydroxyphenyl)glycine via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient. This protocol outlines a robust and reproducible method using a mixed solvent system of ethanol (B145695) and water to effectively remove common impurities. The procedure includes a step-by-step guide from dissolution to drying of the purified crystals, along with safety precautions and recommendations for assessing purity.

Introduction

This compound is synthesized from p-aminophenol and chloroacetic acid[1]. This synthesis can result in crude product containing unreacted starting materials and potential side-products as impurities. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds[2][3]. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities, being present in smaller amounts, remain dissolved in the mother liquor.

This protocol employs a mixture of ethanol and water, a common and effective solvent system for the recrystallization of polar organic molecules such as amino acids[4][5][6]. The ratio of ethanol to water is optimized to ensure good solubility of this compound at high temperatures and poor solubility at lower temperatures, thus maximizing the recovery of the purified product.

Key Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (recommended to prevent solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Safety Precautions

  • This compound may cause skin, eye, and respiratory irritation[7][8]. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is a flammable liquid. Keep away from open flames and sparks. Ensure the heating source is intrinsically safe.

  • Consult the Safety Data Sheets (SDS) for this compound and ethanol before commencing work[9].

Experimental Protocol

A visual representation of the experimental workflow is provided below.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude N-(4-HPG) in Erlenmeyer flask B Add 75% ethanol/water solvent A->B C Heat to boiling with stirring B->C D Add hot solvent until fully dissolved C->D E Add activated carbon D->E G Allow filtrate to cool slowly to room temperature D->G If no hot filtration F Filter hot solution E->F F->G H Cool in an ice bath G->H I Collect crystals by vacuum filtration H->I J Wash crystals with cold solvent I->J K Dry the purified crystals J->K

References

Troubleshooting & Optimization

Optimizing the Synthesis of N-(4-Hydroxyphenyl)glycine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of N-(4-Hydroxyphenyl)glycine. The information is designed to assist researchers in overcoming common challenges and maximizing reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield in the Reaction of p-Aminophenol with Chloroacetic Acid

  • Question: My synthesis of this compound from p-aminophenol and chloroacetic acid resulted in a very low yield. What are the potential reasons for this?

  • Answer: Low yields in this synthesis can stem from several factors:

    • Suboptimal pH: The reaction is sensitive to pH. If the solution is too acidic, the nucleophilicity of the amine group on p-aminophenol is reduced. Conversely, if it is too basic, the chloroacetic acid will be deprotonated, making it a less effective electrophile. Maintaining a near-neutral or slightly basic pH is crucial. The use of a base like sodium acetate (B1210297) helps to neutralize the HCl formed during the reaction, maintaining a favorable pH.

    • Oxidation of p-Aminophenol: p-Aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[1] It is advisable to use fresh, high-purity p-aminophenol and to consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Incorrect Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of undesirable byproducts and decomposition of the starting materials or product. A gentle heat (around 45-50°C) is often sufficient to dissolve the reactants and promote the reaction.[2]

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Issue 2: Formation of Impurities in the Strecker Synthesis

  • Question: I am observing significant impurity formation in my Strecker synthesis of this compound. What are the likely side products and how can I minimize them?

  • Answer: The Strecker synthesis, while effective, can be prone to side reactions:

    • Cyanohydrin Formation: A common side product is the corresponding cyanohydrin of p-hydroxybenzaldehyde. This occurs if the cyanide ion attacks the carbonyl carbon before the imine is formed.[3] To minimize this, it is important to ensure efficient imine formation. This can be achieved by using a high concentration of ammonia (B1221849) or the amine reagent.

    • Polymerization of p-Hydroxybenzaldehyde: Aldehydes can undergo self-condensation or polymerization, especially under basic conditions. Using fresh, purified p-hydroxybenzaldehyde and carefully controlling the reaction temperature can help mitigate this.

    • Hydrolysis of the Nitrile Intermediate: The intermediate α-aminonitrile can be sensitive to hydrolysis, especially if the reaction conditions are not carefully controlled. Maintaining the appropriate pH and temperature during the reaction and work-up is important.

Issue 3: Difficulty in Hydrolyzing the Hydantoin (B18101) Intermediate from the Bucherer-Bergs Reaction

  • Question: I am struggling to achieve complete hydrolysis of the 5-(4-hydroxyphenyl)hydantoin intermediate to this compound. What conditions are recommended for this step?

  • Answer: The hydrolysis of the hydantoin intermediate is a critical step that often requires harsh conditions, which can lead to incomplete reaction or degradation.

    • Strong Acid or Base: Effective hydrolysis typically requires heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., concentrated NaOH or Ba(OH)₂).[4] The choice between acidic or basic hydrolysis may depend on the stability of the desired product and the ease of purification.

    • Elevated Temperatures and Prolonged Reaction Times: This step often requires refluxing for several hours to drive the reaction to completion. Monitoring the reaction by TLC is recommended to determine when the hydrolysis is complete.

    • Work-up Procedure: After hydrolysis, careful neutralization is required to precipitate the amino acid product at its isoelectric point. For acidic hydrolysis, the pH is raised, and for basic hydrolysis, the pH is lowered.

Issue 4: Product Purification Challenges

  • Question: My final product is colored and appears impure after initial isolation. What is the best method for purifying crude this compound?

  • Answer: Recrystallization is a common and effective method for purifying this compound.

    • Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixture of ethanol (B145695) and water is often effective.[5]

    • Decolorization: If the crude product is colored, this often indicates the presence of oxidized impurities.[1] Adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these colored impurities.[5]

    • Crystallization Conditions: Slow cooling of the saturated solution is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. After slow cooling to room temperature, placing the solution in an ice bath can maximize the yield of the purified product.[5]

Experimental Protocols and Data

This section provides detailed experimental methodologies for the primary synthesis routes of this compound, along with quantitative data to aid in method selection and optimization.

Method 1: Synthesis from p-Aminophenol and Chloroacetic Acid

This is a classical and straightforward method for the synthesis of this compound.[6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-aminophenol in water.

  • Addition of Reagents: Add an equimolar amount of chloroacetic acid and a slight molar excess of a weak base, such as sodium acetate. The sodium acetate acts as a buffer to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Gently heat the mixture to approximately 45-50°C with continuous stirring.[2] Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[5]

Data Presentation:

ParameterValue/ConditionExpected YieldReference
Reactants p-Aminophenol, Chloroacetic Acid, Sodium Acetate-[2]
Solvent Water-[2]
Temperature 45-50°CModerate to Good[2]
Reaction Time 2-4 hours (TLC monitored)--
Purification Recrystallization (Ethanol/Water)70-90% (from crude)[5]
Method 2: Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes.[3]

Experimental Protocol:

  • Imine Formation: In a suitable solvent (e.g., aqueous methanol), dissolve p-hydroxybenzaldehyde and an excess of an ammonia source (e.g., ammonium (B1175870) chloride).

  • Cyanide Addition: Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the reaction mixture. The cyanide ion will attack the imine intermediate to form an α-aminonitrile.[8]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Hydrolysis:

    • Isolate the intermediate α-aminonitrile.

    • Hydrolyze the nitrile to a carboxylic acid by heating with a strong acid (e.g., 6M HCl).[4] This step also removes the amino group's protecting group if one was used.

  • Work-up and Isolation:

    • After hydrolysis, cool the solution and neutralize it to the isoelectric point of this compound to precipitate the product.

    • Collect the product by filtration and wash with cold water.

  • Purification: Recrystallize the crude product as described in Method 1.

Data Presentation:

ParameterValue/ConditionExpected YieldReference
Reactants p-Hydroxybenzaldehyde, Ammonium Chloride, Sodium Cyanide-[4]
Solvent Aqueous Methanol-[8]
Temperature Room Temperature to mild heatingGood[4][9]
Hydrolysis 6M HCl, Reflux-[4]
Overall Yield 70-85%[9]
Method 3: Bucherer-Bergs Reaction

This method involves the synthesis of a hydantoin intermediate, which is then hydrolyzed to the desired amino acid.[8][10]

Experimental Protocol:

  • Hydantoin Formation:

    • In a pressure vessel, combine p-hydroxybenzaldehyde, potassium cyanide (KCN), and ammonium carbonate in a solvent such as aqueous ethanol.[8]

    • Heat the mixture, typically to around 60-70°C, for several hours.[11]

  • Isolation of Hydantoin:

    • Cool the reaction mixture and acidify to precipitate the 5-(4-hydroxyphenyl)hydantoin.

    • Collect the hydantoin by filtration and wash with water.

  • Hydrolysis:

    • Hydrolyze the hydantoin intermediate by heating with a strong base (e.g., NaOH or Ba(OH)₂) or a strong acid (e.g., H₂SO₄ or HCl).[4]

  • Work-up and Isolation:

    • After hydrolysis, neutralize the reaction mixture to the isoelectric point of this compound to precipitate the product.

    • Filter the product and wash with cold water.

  • Purification: Recrystallize the crude product as described in Method 1.

Data Presentation:

ParameterValue/ConditionExpected YieldReference
Reactants p-Hydroxybenzaldehyde, KCN, (NH₄)₂CO₃-[8]
Solvent Aqueous Ethanol-[11]
Temperature 60-70°CGood to Excellent[11]
Hydrolysis Strong Acid or Base, Reflux-[4]
Overall Yield Varies depending on hydrolysis conditions-

Visualizing the Workflow

The following diagrams illustrate the key stages of each synthesis method.

Synthesis_from_p_Aminophenol cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p-Aminophenol p-Aminophenol Reaction_Vessel Reaction_Vessel p-Aminophenol->Reaction_Vessel Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Reaction_Vessel Sodium_Acetate Sodium_Acetate Sodium_Acetate->Reaction_Vessel Cooling Cooling Reaction_Vessel->Cooling Heat (45-50°C) Filtration Filtration Cooling->Filtration Crude_Product Crude_Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Ethanol/Water Pure_Product Pure_Product Recrystallization->Pure_Product

Caption: Workflow for this compound synthesis from p-aminophenol.

Strecker_Synthesis cluster_imine Imine Formation & Cyanation cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde Aminonitrile_Formation Aminonitrile_Formation p-Hydroxybenzaldehyde->Aminonitrile_Formation Ammonia_Source Ammonia_Source Ammonia_Source->Aminonitrile_Formation Cyanide_Source Cyanide_Source Cyanide_Source->Aminonitrile_Formation Aminonitrile_Intermediate Aminonitrile_Intermediate Aminonitrile_Formation->Aminonitrile_Intermediate Acid_Hydrolysis Acid_Hydrolysis Aminonitrile_Intermediate->Acid_Hydrolysis 6M HCl, Heat Neutralization Neutralization Acid_Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer_Bergs_Synthesis cluster_hydantoin Hydantoin Formation cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde Hydantoin_Synthesis Hydantoin_Synthesis p-Hydroxybenzaldehyde->Hydantoin_Synthesis KCN KCN KCN->Hydantoin_Synthesis (NH4)2CO3 (NH4)2CO3 (NH4)2CO3->Hydantoin_Synthesis Hydantoin_Intermediate Hydantoin_Intermediate Hydantoin_Synthesis->Hydantoin_Intermediate Heat Base_Hydrolysis Base_Hydrolysis Hydantoin_Intermediate->Base_Hydrolysis NaOH, Heat Neutralization Neutralization Base_Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

References

Side reactions in N-(4-Hydroxyphenyl)glycine synthesis from chloroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-(4-Hydroxyphenyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed procedural information for the synthesis of this compound from p-aminophenol and chloroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary reaction involves the nucleophilic substitution of the amino group of p-aminophenol on the α-carbon of chloroacetic acid. This N-alkylation reaction is typically carried out in an aqueous medium.[1]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions include:

  • O-alkylation: The phenolic hydroxyl group of p-aminophenol can also act as a nucleophile, reacting with chloroacetic acid to form 4-(carboxymethoxy)aniline.

  • N,N-dialkylation: The secondary amine of the desired this compound product can react further with another molecule of chloroacetic acid to yield N,N-bis(carboxymethyl)-4-aminophenol.

  • Hydrolysis of Chloroacetic Acid: Under the reaction conditions, chloroacetic acid can be hydrolyzed to form glycolic acid.

Q3: How does pH affect the synthesis?

A3: The pH of the reaction medium is a critical parameter that influences the selectivity of the alkylation.

  • Slightly acidic to neutral pH (around 6-7): This range generally favors N-alkylation. The amino group is more nucleophilic than the hydroxyl group under these conditions.

  • Alkaline pH: As the pH increases, the phenoxide ion is formed, which is a potent nucleophile. This significantly increases the rate of O-alkylation, leading to a higher yield of the undesired O-alkylated side product.

Q4: What is the optimal temperature for this synthesis?

A4: The reaction is typically conducted at moderately elevated temperatures, generally in the range of 60-80°C. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and lead to discoloration of the reaction mixture.

Q5: How can I minimize the formation of side products?

A5: To minimize side reactions, consider the following:

  • Control the pH: Maintain a slightly acidic to neutral pH to favor N-alkylation.

  • Control the temperature: Avoid excessively high temperatures.

  • Molar ratio of reactants: Using a slight excess of p-aminophenol can help to minimize N,N-dialkylation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound Reaction conditions not optimal (pH, temperature).Significant side reactions occurring.Incomplete reaction.Optimize pH to 6-7.Maintain reaction temperature between 60-80°C.Increase reaction time and monitor progress by TLC or HPLC.
High proportion of O-alkylated side product Reaction pH is too high (alkaline).Carefully control the pH and maintain it in the slightly acidic to neutral range. Add the base slowly to avoid local high pH zones.
Presence of N,N-dialkylated impurity Molar ratio of chloroacetic acid to p-aminophenol is too high.Use a slight excess of p-aminophenol or a 1:1 molar ratio of reactants.
Reaction mixture is dark or discolored Oxidation of p-aminophenol or the product.Reaction temperature is too high.Perform the reaction under an inert atmosphere (e.g., nitrogen).Lower the reaction temperature.Use a small amount of a reducing agent like sodium bisulfite.
Difficulty in isolating the product Product is soluble in the reaction mixture.Precipitation is incomplete.Adjust the pH of the final reaction mixture to the isoelectric point of this compound (around pH 4-5) to minimize its solubility and promote precipitation.Cool the mixture in an ice bath to further decrease solubility.
Product is contaminated with glycolic acid Significant hydrolysis of chloroacetic acid occurred.Glycolic acid is generally more soluble in water than the desired product. Purify the crude product by recrystallization from hot water.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the main reaction pathway, the formation of key side products, and a general troubleshooting workflow.

Reaction_Pathway p_aminophenol p-Aminophenol N_product This compound (Desired Product) p_aminophenol->N_product N-Alkylation (Slightly Acidic pH) O_product 4-(Carboxymethoxy)aniline (O-Alkylation) p_aminophenol->O_product O-Alkylation (Alkaline pH) chloroacetic_acid Chloroacetic Acid chloroacetic_acid->N_product chloroacetic_acid->O_product NN_product N,N-bis(carboxymethyl)-4-aminophenol (N,N-Dialkylation) chloroacetic_acid->NN_product glycolic_acid Glycolic Acid (Hydrolysis) chloroacetic_acid->glycolic_acid H2O N_product->NN_product Further N-Alkylation

Caption: Main reaction and side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_pH Optimize pH (6-7) check_yield->optimize_pH Yes analyze_impurities Analyze Impurities (TLC, HPLC) check_purity->analyze_impurities Yes end Successful Synthesis check_purity->end No optimize_temp Optimize Temperature (60-80°C) optimize_pH->optimize_temp check_ratio Adjust Molar Ratios optimize_temp->check_ratio check_ratio->start o_alkylation High O-Alkylation? analyze_impurities->o_alkylation purify Recrystallization purify->check_purity o_alkylation->purify No lower_pH Lower Reaction pH o_alkylation->lower_pH Yes lower_pH->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • p-Aminophenol

  • Chloroacetic acid

  • Sodium carbonate

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Dissolution of p-Aminophenol: In a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and thermometer, dissolve p-aminophenol (1 equivalent) in deionized water.

  • Addition of Base: Slowly add a solution of sodium carbonate (1 equivalent) in deionized water to the p-aminophenol solution while stirring.

  • Addition of Chloroacetic Acid: Heat the mixture to 60-70°C. Slowly add a solution of chloroacetic acid (1 equivalent) in deionized water to the reaction mixture over a period of 1-2 hours.

  • Reaction: Maintain the reaction mixture at 70-80°C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 4-5 with hydrochloric acid to precipitate the crude this compound.

  • Isolation: Cool the suspension in an ice bath for at least one hour to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Drying: Dry the product in a vacuum oven at 60-70°C.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional)

Procedure:

  • Dissolution: In a beaker, add the crude this compound to a minimal amount of hot deionized water and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C.

Quantitative Data Summary

The following table summarizes the general effect of key reaction parameters on the product distribution. Please note that specific yields can vary based on the exact experimental setup and conditions.

Parameter Condition N-Alkylation (Desired) O-Alkylation (Side Product) N,N-Dialkylation (Side Product)
pH 6-7FavoredMinorMinor
> 8DecreasedSignificantly IncreasedMinor
Temperature 60-80°COptimal RateModerate IncreaseModerate Increase
> 90°CRate Increases, but so does decompositionIncreasedIncreased
Molar Ratio (p-AP : CAA) 1.1 : 1HighMinorMinimized
1 : 1.2HighMinorIncreased

(p-AP = p-Aminophenol; CAA = Chloroacetic Acid)

References

Preventing racemization of N-(4-Hydroxyphenyl)glycine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the prevention of racemization during the synthesis of N-(4-Hydroxyphenyl)glycine (HPG).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of this compound, which is a chiral molecule, maintaining a single enantiomeric form (either D- or L-) is often crucial for its intended biological activity and therapeutic efficacy. The presence of the unwanted enantiomer can lead to reduced potency, altered pharmacological profiles, or even undesirable side effects.

Q2: What is the primary chemical mechanism responsible for the racemization of this compound during synthesis?

A2: The principal mechanism of racemization for α-amino acids like this compound is the deprotonation of the α-carbon (the carbon atom to which the amino and carboxyl groups are attached). This is typically facilitated by a base. The removal of the α-proton results in the formation of a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to the formation of both D and L enantiomers and thus, racemization.[1] The acidity of this α-proton makes it susceptible to abstraction under basic conditions.

Q3: Which steps in a typical synthesis of this compound are most prone to racemization?

A3: Racemization can occur at any stage where the chiral center is subjected to harsh conditions, particularly basic or high-temperature environments. For classical synthetic routes like the Strecker or Bucherer-Bergs synthesis, the steps involving the formation of the α-aminonitrile or hydantoin (B18101) intermediates under basic conditions are particularly susceptible.[2][3] Similarly, during nucleophilic substitution reactions to form the C-N bond, the choice of base and reaction temperature can significantly influence the degree of racemization.

Q4: Are there synthetic strategies that inherently avoid racemization?

A4: Yes, asymmetric synthesis is the most effective strategy to produce enantiomerically pure this compound while avoiding racemization. These methods create the chiral center in a controlled manner. Key approaches include:

  • Use of Chiral Auxiliaries: A chiral molecule is temporarily incorporated into the starting material to direct the stereochemical outcome of the reaction. It is later removed to yield the desired enantiopure product.[4][5]

  • Chiral Catalysis: A small amount of a chiral catalyst (e.g., in phase-transfer catalysis or organocatalysis) is used to create a chiral environment that favors the formation of one enantiomer over the other.[6][7][8]

  • Chemoenzymatic Methods: Combining chemical synthesis steps with highly stereoselective enzymatic reactions can provide excellent enantiopurity. For instance, a dynamic kinetic resolution can be achieved where a nitrilase enzyme selectively hydrolyzes one enantiomer of a racemic intermediate while the unreacted enantiomer is continuously racemized in situ to the desired form.[2][9]

Troubleshooting Guide: Preventing Racemization

This guide provides solutions to common problems encountered during the synthesis of this compound that can lead to racemization.

Issue Potential Cause Recommended Solution
High degree of racemization detected in the final product. Use of a strong, non-hindered base. Switch to a weaker or more sterically hindered base. For example, replace sodium hydroxide (B78521) or DBU with N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to abstract the α-proton.[1]
Elevated reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). While this may slow down the reaction rate, it will significantly reduce the rate of racemization.
Prolonged reaction time under harsh conditions. Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. Avoid unnecessarily long exposure to basic or acidic conditions.
Inconsistent enantiomeric excess (ee%) between batches. Variability in reagent quality or reaction setup. Ensure all reagents, especially bases and solvents, are of high purity and anhydrous where required. Standardize reaction parameters such as addition rates, stirring speed, and temperature control.
Racemization during work-up or purification. Avoid prolonged exposure to strongly acidic or basic conditions during extraction and washing steps. Use buffered solutions where possible. For chromatography, ensure the stationary phase is not basic or acidic, which could induce on-column racemization.
Low yield in asymmetric synthesis. Inefficient chiral auxiliary or catalyst. Screen different chiral auxiliaries or catalysts to find one that is optimal for the specific reaction. Ensure the catalyst loading is appropriate.
Suboptimal reaction conditions for the asymmetric step. Optimize solvent, temperature, and concentration for the key stereodetermining step. The conditions that favor high enantioselectivity may differ from those that maximize yield in a non-chiral synthesis.

Data Presentation: Enantioselectivity in Asymmetric Synthesis

The following table summarizes reported enantiomeric excess (ee%) values for the synthesis of α-amino acids using methods applicable to this compound.

Synthetic Method Chiral Influence Substrate/Reaction Reported ee% / dr Reference
Asymmetric Strecker SynthesisChiral Auxiliary: (S)-1-(4-methoxyphenyl)ethylamineAddition to various aryl aldehydes>98% de for the aminonitrile intermediate[10]
Asymmetric Strecker SynthesisChiral Auxiliary: (R)-phenylglycine amideReaction with various aldehydes>99/1 dr for the aminonitrile intermediate[4]
Asymmetric Phase-Transfer CatalysisChiral Quaternary Ammonium Salts from Cinchona AlkaloidsAlkylation of glycine (B1666218) imines58-88% ee[7]
Chemoenzymatic Dynamic Kinetic Resolution(R)-selective nitrilaseHydrolysis of racemic phenylglycinonitrile≥ 95% ee for (R)-phenylglycine[9]

Note: dr = diastereomeric ratio, which is a precursor to determining the final enantiomeric excess after removal of the chiral auxiliary.

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary

This protocol is adapted from methodologies for the asymmetric synthesis of α-arylglycines and is applicable to the synthesis of (S)-N-(4-Hydroxyphenyl)glycine.[10]

Materials:

Procedure:

  • Formation of the α-Aminonitrile:

    • In a round-bottom flask, dissolve sodium cyanide (1.1 eq) in methanol.

    • Add (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) to the solution.

    • Add 4-hydroxybenzaldehyde (1.0 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 24-48 hours. The diastereomeric α-aminonitrile may precipitate from the solution.

    • Collect the solid product by filtration and wash with cold methanol to isolate the predominantly (S,S)-diastereomer.

  • Hydrolysis and Auxiliary Removal:

    • Suspend the obtained (S,S)-α-aminonitrile in 6 M aqueous HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with diethyl ether to remove the cleaved chiral auxiliary.

    • The aqueous layer, containing the hydrochloride salt of (S)-N-(4-Hydroxyphenyl)glycine, can be neutralized to its isoelectric point (pH ~6) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Quantification of Enantiomeric Excess by Chiral HPLC

This protocol provides a general framework for analyzing the enantiomeric purity of a synthesized sample of this compound.

Materials:

  • Synthesized this compound sample

  • Reference standards of racemic and, if available, pure D- and L-N-(4-Hydroxyphenyl)glycine

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, Chiralcel OD-H, or similar)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

    • Prepare solutions of the racemic and pure enantiomer standards at the same concentration.

  • HPLC Method Development (Example):

    • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP)

    • Mobile Phase: A typical starting point is a mixture of water and methanol with a small amount of acidifier (e.g., 0.1% formic acid). For example, 80:20 (v/v) Water:Methanol + 0.1% Formic Acid.[11]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm or 280 nm.

    • Column Temperature: 25 °C

  • Analysis:

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to confirm that the column and mobile phase provide separation.

    • If pure standards are available, inject them to identify which peak corresponds to which enantiomer.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [ |Area1 - Area2| / (Area1 + Area2) ] * 100

Visualizations

Racemization_Mechanism L_HPG L-N-(4-Hydroxyphenyl)glycine (Chiral) Intermediate Planar Enolate/Carbanion (Achiral) L_HPG->Intermediate Deprotonation (+ Base, - H+) Intermediate->L_HPG Protonation D_HPG D-N-(4-Hydroxyphenyl)glycine (Chiral) Intermediate->D_HPG Protonation

Caption: Mechanism of base-catalyzed racemization of this compound.

Troubleshooting_Workflow start Racemization Detected (Low ee%) check_base Is a strong base used? start->check_base change_base Use weaker/hindered base (e.g., NMM) check_base->change_base Yes check_temp Is reaction temperature > 25°C? check_base->check_temp No change_base->check_temp lower_temp Lower temperature (e.g., 0°C) check_temp->lower_temp Yes check_time Is reaction time prolonged? check_temp->check_time No lower_temp->check_time reduce_time Monitor and reduce reaction time check_time->reduce_time Yes reanalyze Re-run synthesis and analyze ee% check_time->reanalyze No reduce_time->reanalyze

Caption: Troubleshooting workflow for addressing racemization issues in synthesis.

References

Technical Support Center: Troubleshooting the Synthesis of N-(4-Hydroxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of synthesized N-(4-Hydroxyphenyl)glycine. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low overall yield and purity after synthesis via the Strecker reaction.

Q1: My Strecker synthesis of this compound resulted in a low yield and the final product is discolored. What are the potential causes and how can I improve the outcome?

A1: Low yield and discoloration in the Strecker synthesis of this compound can stem from several factors, primarily related to side reactions and the stability of intermediates. The key steps to troubleshoot are the formation of the α-aminonitrile and its subsequent hydrolysis.

Potential Causes and Solutions:

  • Incomplete Formation of α-Aminonitrile: The initial reaction between 4-hydroxybenzaldehyde (B117250), ammonia (B1221849), and a cyanide source is crucial. Ensure all reagents are of high purity and used in the correct stoichiometric ratios. The reaction is often equilibrium-driven, so maintaining the appropriate pH and temperature is critical.

  • Side Reactions of the α-Aminonitrile: The intermediate α-aminonitrile is susceptible to side reactions. Before hydrolysis, it can be trapped by other nucleophiles present in the reaction mixture[1][2]. To minimize this, the hydrolysis step should be initiated promptly after the formation of the aminonitrile.

  • Incomplete Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid requires stringent conditions, typically strong acid (e.g., HCl) and elevated temperatures[3][4]. Insufficient acid concentration or reaction time can lead to incomplete conversion, leaving behind the α-aminonitrile or forming the corresponding amide as a byproduct.

  • Degradation of Starting Material or Product: 4-hydroxybenzaldehyde and this compound can be sensitive to oxidation, leading to colored impurities. Using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Issue 2: Presence of significant impurities in the product synthesized from p-aminophenol and chloroacetic acid.

Q2: I'm synthesizing this compound from p-aminophenol and chloroacetic acid, but my final product is contaminated with colored impurities. What is the likely origin of these impurities and how can I prevent their formation?

A2: The synthesis of this compound from p-aminophenol and chloroacetic acid is a common route, but the starting p-aminophenol is highly susceptible to oxidation, which is a primary source of colored impurities[5][6][7].

Potential Causes and Solutions:

  • Oxidation of p-Aminophenol: p-Aminophenol can easily oxidize to form quinone-imine species, which can then polymerize to create intensely colored products[5][6][7].

    • Prevention:

      • Use high-purity, freshly sourced p-aminophenol.

      • Perform the reaction under an inert atmosphere (nitrogen or argon).

      • Add an antioxidant, such as sodium sulfite (B76179) or sodium metabisulfite, to the reaction mixture.

  • Dialkylation of p-Aminophenol: The amino group of p-aminophenol can react with two molecules of chloroacetic acid, leading to the formation of a dicarboxylic acid impurity.

    • Prevention:

      • Use a slight excess of p-aminophenol relative to chloroacetic acid to favor mono-alkylation.

      • Control the reaction temperature; lower temperatures generally favor mono-alkylation.

  • O-Alkylation of p-Aminophenol: The hydroxyl group of p-aminophenol can also react with chloroacetic acid, though this is generally less favored than N-alkylation under typical reaction conditions.

    • Prevention:

      • Maintain a slightly basic pH to deprotonate the amino group, making it a more potent nucleophile than the hydroxyl group.

Issue 3: Difficulty in purifying the final product.

Q3: I am struggling to achieve high purity of my synthesized this compound. What are the recommended purification methods?

A3: Achieving high purity often requires a combination of techniques to remove unreacted starting materials, byproducts, and inorganic salts.

Recommended Purification Steps:

  • pH Adjustment and Precipitation: this compound is an amino acid and its solubility is highly dependent on pH. It is least soluble at its isoelectric point. Adjusting the pH of the aqueous solution to the isoelectric point of this compound (around pH 4-6) will cause it to precipitate, leaving more soluble impurities in the solution.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Solvent Selection: Water is a common solvent for the recrystallization of this compound. Mixtures of water with water-miscible organic solvents like ethanol (B145695) or acetone (B3395972) can also be effective.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. The purified crystals can then be collected by filtration.

  • Activated Carbon Treatment: If the product is discolored, treating the solution with activated carbon before recrystallization can help remove colored impurities.

  • Chromatography: For very high purity requirements, column chromatography (e.g., ion-exchange chromatography) can be employed, although this is less common for large-scale purification.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Synthesis

ParameterStrecker SynthesisBucherer-Bergs Reactionp-Aminophenol & Chloroacetic Acid
Key Reactants 4-Hydroxybenzaldehyde, Ammonia, Cyanide Source4-Hydroxybenzaldehyde, Ammonium (B1175870) Carbonate, Cyanide Sourcep-Aminophenol, Chloroacetic Acid
Typical Solvent Water, Aqueous AlcoholWater, EthanolWater
pH Range ~8-10 for aminonitrile formation~8-9[8]~8-10
Temperature Room temperature to 50°C for aminonitrile formation; Reflux for hydrolysis80-100°C[8]45-50°C
Key Intermediates α-AminonitrileHydantoin (B18101)-
Critical Step Complete hydrolysis of the nitrileRing-opening of the hydantoinControl of p-aminophenol oxidation

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis (Illustrative)

  • Aminonitrile Formation: In a well-ventilated fume hood, dissolve 4-hydroxybenzaldehyde in an aqueous ammonia solution. To this, slowly add a solution of sodium cyanide in water while maintaining the temperature below 20°C. Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Carefully acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid (monitored by IR spectroscopy or TLC).

  • Work-up and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point (around 4-6) with a base (e.g., ammonium hydroxide) to precipitate the crude this compound. Filter the solid, wash with cold water, and then recrystallize from hot water to obtain the purified product.

Protocol 2: Synthesis of this compound from p-Aminophenol and Chloroacetic Acid (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a stirrer, dissolve p-aminophenol and sodium carbonate in water. Heat the mixture to 50-60°C under a nitrogen atmosphere.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid, neutralized with sodium carbonate, to the reaction mixture over a period of 1-2 hours. Maintain the temperature and continue stirring for an additional 2-3 hours after the addition is complete.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of 4-6. The crude this compound will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from hot water, optionally with charcoal treatment to remove colored impurities.

Mandatory Visualization

Troubleshooting_Workflow start Low Purity of This compound check_synthesis_route Identify Synthesis Route start->check_synthesis_route strecker Strecker Synthesis check_synthesis_route->strecker Strecker bucherer Bucherer-Bergs Reaction check_synthesis_route->bucherer Bucherer-Bergs aminophenol p-Aminophenol Route check_synthesis_route->aminophenol p-Aminophenol strecker_issues Potential Issues: - Incomplete Hydrolysis - Side reactions of aminonitrile - Starting material degradation strecker->strecker_issues bucherer_issues Potential Issues: - Incomplete hydantoin formation - Incomplete hydrolysis of hydantoin - Side reactions bucherer->bucherer_issues aminophenol_issues Potential Issues: - Oxidation of p-aminophenol - Dialkylation - O-alkylation aminophenol->aminophenol_issues strecker_solutions Solutions: - Increase hydrolysis time/acid conc. - Prompt hydrolysis after formation - Use inert atmosphere strecker_issues->strecker_solutions bucherer_solutions Solutions: - Optimize reagent ratios & pH - Ensure complete hydrolysis conditions - Control temperature bucherer_issues->bucherer_solutions aminophenol_solutions Solutions: - Use inert atmosphere/antioxidants - Use excess p-aminophenol - Control pH and temperature aminophenol_issues->aminophenol_solutions purification Purification Strategy strecker_solutions->purification bucherer_solutions->purification aminophenol_solutions->purification ph_adjust pH Adjustment to Isoelectric Point purification->ph_adjust recrystall Recrystallization (Water/Alcohol) ph_adjust->recrystall charcoal Activated Carbon Treatment (if colored) recrystall->charcoal end High Purity Product charcoal->end

Caption: A troubleshooting workflow for low purity this compound.

Synthesis_Pathways cluster_strecker Strecker Synthesis cluster_aminophenol p-Aminophenol Route cluster_bucherer Bucherer-Bergs Reaction s_aldehyde 4-Hydroxy- benzaldehyde s_aminonitrile α-Aminonitrile Intermediate s_aldehyde->s_aminonitrile + NH3, CN- s_product This compound s_aminonitrile->s_product H3O+, Heat a_aminophenol p-Aminophenol a_product This compound a_aminophenol->a_product a_side_oxidation Oxidation Products (Colored Impurities) a_aminophenol->a_side_oxidation O2 a_chloroacetic Chloroacetic Acid a_chloroacetic->a_product b_aldehyde 4-Hydroxy- benzaldehyde b_hydantoin Hydantoin Intermediate b_aldehyde->b_hydantoin + (NH4)2CO3, KCN b_product This compound b_hydantoin->b_product Hydrolysis

Caption: Key synthetic pathways to this compound.

References

N-(4-Hydroxyphenyl)glycine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-(4-Hydroxyphenyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid this compound?

A1: Solid this compound is generally stable under normal storage conditions.[1] To ensure its integrity, it should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The primary factors that can lead to the degradation of this compound in solution are exposure to light (photodegradation), the presence of strong oxidizing agents, and extremes in pH.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which contains a phenol, a secondary amine, and a carboxylic acid group, the following degradation pathways are likely:

  • Oxidative Degradation: The hydroxyphenyl moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures and further polymerization. This is a common degradation pathway for phenolic compounds.

  • Photodegradation: As a phenolic compound, this compound can degrade upon exposure to light, particularly UV radiation. This process often involves the generation of reactive oxygen species that can lead to complex degradation products.

  • Hydrolysis: While the N-C bond is generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions, leading to the cleavage of the glycine (B1666218) side chain from the phenyl ring.

Q4: Are there any known incompatibilities I should be aware of during my experiments?

A4: Yes, this compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances can lead to rapid degradation of the compound.

Troubleshooting Guides

Issue 1: Unexpected changes in the color or appearance of solid this compound.
  • Possible Cause: Exposure to light or air, leading to gradual oxidation.

  • Troubleshooting Steps:

    • Ensure the compound is stored in a tightly sealed, opaque container.

    • Store the container in a dark and cool environment.

    • If discoloration is observed, it is recommended to verify the purity of the compound using a suitable analytical method, such as HPLC, before use.

Issue 2: Inconsistent results or loss of compound in solution-based assays.
  • Possible Cause 1: Degradation due to inappropriate solvent or pH.

    • Troubleshooting Steps:

      • Assess the pH of your solution. Buffering the solution to a neutral or slightly acidic pH may improve stability.

      • Prepare solutions fresh before each experiment.

      • If storing solutions, even for a short period, protect them from light and store at low temperatures (2-8 °C).

  • Possible Cause 2: Photodegradation during the experiment.

    • Troubleshooting Steps:

      • Conduct experiments under low-light conditions or use amber-colored labware.

      • If the experimental setup involves prolonged exposure to light, consider using a light-blocking cover.

  • Possible Cause 3: Oxidation by components in the experimental medium.

    • Troubleshooting Steps:

      • De-gas solvents to remove dissolved oxygen.

      • Consider the addition of a suitable antioxidant if it does not interfere with the experiment.

Stability Data Summary

ConditionExpected StabilityPotential Degradation Products
Solid State (Protected from light, ambient temp.) HighMinimal degradation
Aqueous Solution (Neutral pH, protected from light) ModerateLow levels of oxidative degradation products
Aqueous Solution (Acidic pH, protected from light) Moderate to HighGenerally more stable against oxidation
Aqueous Solution (Alkaline pH, protected from light) Low to ModerateIncreased susceptibility to oxidation
Exposure to UV Light LowHydroxylated and quinone-like species, ring-opened products
Presence of Oxidizing Agents (e.g., H₂O₂) Very LowQuinone-imines, polymeric materials

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the desired solvent (e.g., water, buffer) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • pH: Aliquot the stock solution and adjust the pH to desired levels (e.g., 2, 7, 10) using HCl or NaOH.

    • Temperature: Incubate aliquots at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

    • Light: Expose an aliquot to a controlled light source (e.g., UV lamp at 254 nm) while keeping a control sample in the dark.

    • Oxidation: Add a small, known amount of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often appropriate.

    • Mobile Phase Example: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid.[2]

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Quantify the peak area of this compound at each time point to determine the percentage of degradation.

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Extreme Conditions) N4HG This compound QuinoneImine Quinone-imine Intermediate N4HG->QuinoneImine Oxidizing Agents Intermediates Hydroxylated Intermediates (e.g., Hydroquinone) N4HG->Intermediates UV Light Aminophenol p-Aminophenol N4HG->Aminophenol Strong Acid/Base, Heat Glycine Glycine N4HG->Glycine Strong Acid/Base, Heat Polymer Polymeric Products QuinoneImine->Polymer RingOpening Ring-Opened Products Intermediates->RingOpening

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Prepare Stock Solution of this compound Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze by HPLC Sample->Analyze End Determine Degradation Rate Analyze->End

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: N-(4-Hydroxyphenyl)glycine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of N-(4-Hydroxyphenyl)glycine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Problem IDIssuePotential CausesSuggested Solutions
SYN-01 Low Yield - Incomplete reaction due to insufficient reaction time or temperature. - Suboptimal pH control, affecting reactant solubility or reactivity. - Poor mixing in the reactor, leading to localized concentration gradients. - Degradation of reactants or product.- Monitor reaction progress using TLC or HPLC and adjust time/temperature accordingly. - Implement robust pH monitoring and control throughout the reaction. - Evaluate and optimize the reactor's agitation speed and impeller design. - Investigate potential degradation pathways and adjust conditions (e.g., lower temperature, inert atmosphere).
SYN-02 High Impurity Levels - Formation of ortho-isomer or other regioisomers. - Polymerization of phenol (B47542) or p-aminophenol starting materials. - Dimerization or other side reactions of the product. - Contaminants in raw materials.- Optimize reaction temperature and catalyst to favor para-substitution. - Control the rate of addition of reactants to minimize localized high concentrations. - Analyze raw materials for purity and establish stringent quality specifications. - Develop effective purification methods, such as recrystallization with appropriate solvent systems.
SYN-03 Poor Reproducibility Between Batches - Inconsistent quality of raw materials. - Variations in process parameters (temperature, pressure, addition rates). - Inefficient mixing leading to non-homogeneous reaction conditions.- Qualify vendors and establish strict specifications for all starting materials. - Implement automated process control systems to ensure consistent parameter management. - Characterize and validate mixing efficiency at the production scale.
PUR-01 Difficulty in Product Isolation/Crystallization - Product is too soluble in the chosen solvent. - Presence of impurities that inhibit crystallization. - Uncontrolled cooling rate leading to fine particles or oiling out.- Conduct solvent screening to find an optimal anti-solvent system. - Purify the crude product to remove crystallization inhibitors. - Implement a controlled cooling profile and consider seeding the solution.
PUR-02 Inconsistent Crystal Size and Morphology - Variations in cooling rate and agitation. - Supersaturation levels are not well-controlled. - Presence of impurities affecting crystal growth.- Standardize the crystallization protocol, including cooling rates and stirring speed. - Control the rate of anti-solvent addition or cooling to manage supersaturation. - Ensure consistent purity of the material being crystallized.

Frequently Asked Questions (FAQs)

1. What are the most common synthesis routes for this compound at an industrial scale?

Two prevalent methods for the industrial synthesis of this compound are:

  • Reaction of p-aminophenol with chloroacetic acid: This is a classical and straightforward method.[1][2][3][4]

  • Reaction of phenol, glyoxylic acid, and an ammonia (B1221849) source (e.g., sulfamic acid or ammonia): This route is also widely used in industrial production.[5][6]

2. What are the critical process parameters to control during the scale-up of this compound synthesis?

Key parameters to monitor and control include:

  • Temperature: The reaction can be exothermic, and poor temperature control can lead to side reactions and impurities.

  • pH: Maintaining the optimal pH is crucial for reaction kinetics and minimizing byproduct formation.

  • Reactant Addition Rate: Controlled addition of reactants can prevent localized high concentrations, which can lead to unwanted side reactions and impact product quality.

  • Mixing/Agitation: Efficient mixing is essential to ensure a homogeneous reaction mixture, which is critical for consistent results and yield.

  • Crystallization Conditions: Controlled cooling, agitation, and seeding are vital for obtaining the desired crystal form and size, which impacts filtration and drying efficiency.

3. What are the common impurities in this compound production and how can they be minimized?

Common impurities can include:

  • Ortho-isomer (N-(2-Hydroxyphenyl)glycine): Formation can be minimized by controlling the reaction temperature and using appropriate catalysts that favor para-substitution.

  • Unreacted starting materials: Can be reduced by optimizing reaction stoichiometry and ensuring sufficient reaction time.

  • Polymeric byproducts: Can result from the oxidation or self-condensation of phenolic starting materials. Using an inert atmosphere and controlling temperature can mitigate this.

  • Glycine (B1666218): Can be present as an impurity from side reactions.

Purification is typically achieved through recrystallization. The choice of solvent system is critical for effectively removing these impurities.

4. How does raw material quality impact the production of this compound?

The purity of starting materials is paramount. Impurities in raw materials can:

  • Lead to the formation of undesired byproducts, complicating purification.

  • Inhibit the desired reaction, resulting in lower yields.

  • Interfere with the crystallization process, affecting product quality and handling.

It is crucial to have stringent specifications for all raw materials and to qualify suppliers.[7]

5. What are the main challenges in the purification of this compound at a large scale?

The primary purification challenge is often the effective removal of structurally similar impurities, such as isomeric byproducts. Large-scale crystallization requires careful control of cooling rates, agitation, and seeding to ensure consistent crystal size and morphology, which are important for efficient filtration and drying. For chiral production, the resolution of enantiomers is a significant challenge, often involving the use of resolving agents and diastereomeric salt crystallization.[8][9]

Experimental Protocols

Protocol 1: Synthesis from Phenol and 2-Hydroxyglycine (Lab Scale Example)

This protocol is based on examples found in the patent literature and should be optimized for specific laboratory and scale-up conditions.[10][11]

Materials:

  • Phenol

  • 2-Hydroxyglycine

  • Sulfuric Acid (catalyst)

  • Toluene (solvent)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Water

Procedure:

  • To a suitable reactor, add toluene, phenol, and 2-hydroxyglycine.

  • Stir the mixture to ensure homogeneity.

  • Slowly add the sulfuric acid catalyst while monitoring the temperature.

  • Heat the reaction mixture to 60-65°C and maintain for 8 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, add water to the mixture and separate the organic phase.

  • Neutralize the aqueous phase with a sodium hydroxide solution to a pH of 5.2.

  • Cool the mixture to 15°C to induce crystallization.

  • Filter the precipitated product, wash with water, and dry to obtain this compound.

Quantitative Data from Literature Examples (Illustrative)

The following table summarizes representative data from patent literature to illustrate reaction parameters and outcomes. This data is for informational purposes and will vary with scale and specific conditions.

ParameterExample 1[10]Example 2[11]
Scale Lab ScaleLab Scale
Solvent TolueneDichloroethane
Phenol (moles) 0.50.6
2-Hydroxyglycine (moles) 0.50.5
Catalyst Sulfuric Acid (0.12 mol)Sulfuric Acid (0.10 mol)
Temperature 60-65°C60-65°C
Reaction Time 8 hours8 hours
Purity 98.5%98%
Yield 76%80%

Visualizations

Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation cluster_purification Final Purification A Raw Material Charging (Phenol, 2-Hydroxyglycine, Solvent) B Catalyst Addition (e.g., Sulfuric Acid) A->B C Reaction (Controlled Temperature and Time) B->C D In-Process Control (TLC/HPLC) C->D E Phase Separation D->E F Neutralization to Target pH E->F G Crystallization (Controlled Cooling) F->G H Filtration and Washing G->H I Recrystallization (Optional) H->I J Drying I->J K Final Product J->K

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed (SYN-01) Cause1 Incomplete Reaction? Start->Cause1 Cause2 Poor Mixing? Start->Cause2 Cause3 Suboptimal pH? Start->Cause3 Solution1 Increase Time/Temp Monitor with IPC Cause1->Solution1 Yes Solution2 Optimize Agitation Check Impeller Design Cause2->Solution2 Yes Solution3 Implement pH Control Verify Probe Calibration Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Signaling Pathway (Illustrative for Biosynthesis)

While the focus is on chemical synthesis, understanding the biosynthetic pathway can be relevant for biocatalytic approaches.

G Prephenate Prephenate HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Pdh HMA 4-Hydroxymandelate HPP->HMA 4HmaS HBF 4-Hydroxylbenzoylformate HMA->HBF Hmo HPG This compound HBF->HPG HpgT

Caption: Enzymatic pathway for the biosynthesis of this compound.[12][13]

References

Purification of N-(4-Hydroxyphenyl)glycine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(4-Hydroxyphenyl)glycine from unreacted starting materials, primarily p-aminophenol and chloroacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Product - Incomplete precipitation during crystallization.- Product loss during filtration or transfers.- Use of an excessive amount of recrystallization solvent.- Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.- Carefully transfer all solids and rinse glassware with a small amount of cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product is Oily or Fails to Crystallize - Presence of significant impurities.- Cooling the solution too rapidly.- Inappropriate solvent system.- Attempt to redissolve the oil in a small amount of additional hot solvent and allow it to cool slowly.- Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.- Introduce a seed crystal of pure this compound.- Re-evaluate the solvent system; a different solvent or a co-solvent system may be necessary.
Crystals are Colored (Pink, Brown, or Gray) - Oxidation of residual p-aminophenol.- Presence of other colored impurities from the reaction.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the purification process is carried out promptly after the synthesis to minimize oxidation.- A second recrystallization may be necessary to achieve a colorless product.
Product Purity is Low (Confirmed by HPLC/TLC) - Co-precipitation of starting materials or byproducts.- Inefficient removal of impurities during washing.- Optimize the recrystallization solvent to ensure impurities remain in the mother liquor upon cooling.- Wash the filtered crystals thoroughly with a small amount of cold recrystallization solvent.- Consider a multi-step purification approach, such as an initial extraction followed by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established method for synthesizing this compound is the reaction of p-aminophenol with chloroacetic acid in an aqueous solution.[1] This nucleophilic substitution reaction involves the amino group of p-aminophenol attacking the electrophilic carbon of chloroacetic acid.

Q2: What are the primary unreacted starting materials I need to remove?

A2: The primary impurities to remove are unreacted p-aminophenol and chloroacetic acid.

Q3: What is the recommended method for purifying crude this compound?

A3: Recrystallization is a common and effective method for purifying this compound. A water-acetone mixture is often a suitable solvent system.[2] The principle relies on the differential solubility of the product and impurities in the solvent at different temperatures.

Q4: How do I choose the right solvent for recrystallization?

A4: An ideal solvent for recrystallization should dissolve the crude product well at elevated temperatures but poorly at low temperatures. Conversely, the impurities should either be very soluble or insoluble at all temperatures. For this compound, which has both polar (hydroxyl, carboxylic acid, amine) and non-polar (benzene ring) features, a moderately polar solvent or a mixed solvent system is often effective.

Q5: My purified product is still showing impurities. What should I do?

A5: If impurities persist after a single recrystallization, a second recrystallization is recommended. Alternatively, you can consider other purification techniques such as column chromatography, although this is often more complex and costly for large-scale purifications.

Data Presentation

Table 1: Solubility of this compound and Starting Materials in Various Solvents

CompoundWaterEthanolAcetone
This compound Slightly solubleSoluble in hotSoluble
p-Aminophenol Slightly soluble (1.5 g/100 mL at 20°C)[3]Moderately soluble[3]Soluble[3]
Chloroacetic Acid Very solubleVery solubleVery soluble

Note: "Slightly soluble" and "soluble" are qualitative terms. Quantitative solubility data can vary with temperature and pH.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound obtained from the reaction of p-aminophenol and chloroacetic acid.

Materials:

  • Crude this compound

  • Deionized Water

  • Acetone

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a water-acetone mixture (e.g., starting with a 1:1 ratio). Heat the mixture gently with stirring. Continue to add small portions of the hot solvent mixture until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold water-acetone mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a method for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (or methanol) and water, with an acidic modifier like phosphoric acid or formic acid (e.g., 0.1% v/v). A typical starting condition could be a 20:80 (v/v) mixture of acetonitrile and acidified water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm or 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Procedure:

  • Standard Preparation: Prepare a standard solution of pure this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity of the sample can be estimated by the area percentage of the main peak corresponding to this compound. The presence of other peaks indicates impurities.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis p_aminophenol p-Aminophenol reaction Aqueous Reaction p_aminophenol->reaction chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction crude_product Crude this compound reaction->crude_product dissolution Dissolve in Hot Water/Acetone crude_product->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure this compound drying->pure_product hplc HPLC Analysis pure_product->hplc

Caption: Experimental workflow for the purification and analysis of this compound.

TroubleshootingLogic cluster_troubleshoot Troubleshooting start Start Purification recrystallize Perform Recrystallization start->recrystallize check_purity Check Purity (TLC/HPLC) recrystallize->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No oily Oily Product? impure->oily colored Colored Crystals? oily->colored No rerun_recrystallization Re-recrystallize oily->rerun_recrystallization Yes low_yield Low Yield? colored->low_yield No add_charcoal Add Activated Charcoal colored->add_charcoal Yes low_yield->recrystallize No, Re-attempt check_solvent_volume Check Solvent Volume & Cooling low_yield->check_solvent_volume Yes rerun_recrystallization->recrystallize add_charcoal->recrystallize check_solvent_volume->recrystallize

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of N-(4-Hydroxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of N-(4-Hydroxyphenyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent industrial methods for synthesizing this compound are:

  • The reaction of p-aminophenol with chloroacetic acid.[1]

  • The reaction of phenol (B47542) with glyoxylic acid and an ammonia (B1221849) source (e.g., sulfamic acid or ammonia).[2][3]

Q2: What are the primary by-products observed in the synthesis using p-aminophenol and chloroacetic acid?

A2: The main by-products in this synthesis route are the result of over-alkylation on the nitrogen atom and alkylation on the phenolic oxygen. These include:

  • N,N-bis(carboxymethyl)-4-hydroxyaniline: Formed by the reaction of two molecules of chloroacetic acid with the amino group of p-aminophenol.

  • O-alkylation products: Arising from the reaction of chloroacetic acid with the hydroxyl group of p-aminophenol or the product.

Q3: What are the common impurities when synthesizing this compound from phenol and glyoxylic acid?

A3: The primary challenges in this synthetic route are the formation of isomers and polymeric material. Key by-products include:

  • o-(Hydroxyphenyl)glycine: The ortho-isomer of the desired para-substituted product.[2]

  • Phenolic polymers: Complex structures formed from the self-condensation of phenol under the reaction conditions.[2]

Q4: How can I detect and quantify this compound and its by-products?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of this compound and its impurities. Reversed-phase HPLC with UV detection is typically employed for separation and quantification.

Troubleshooting Guides

Synthesis Route 1: p-Aminophenol and Chloroacetic Acid

Issue 1: Low yield of this compound and significant presence of N,N-bis(carboxymethyl)-4-hydroxyaniline.

Potential Cause Troubleshooting Action
Excess Chloroacetic Acid Carefully control the stoichiometry. Use a molar ratio of p-aminophenol to chloroacetic acid of approximately 1:1. A slight excess of p-aminophenol may be used to consume the chloroacetic acid.
High Reaction Temperature Maintain a moderate reaction temperature. High temperatures can favor over-alkylation. Monitor the reaction temperature closely and ensure even heating.
Incorrect pH The reaction is typically carried out under basic conditions to neutralize the HCl formed. However, excessively high pH can promote side reactions. Maintain the pH in the recommended range for the specific protocol.

Issue 2: Presence of O-alkylation by-products.

Potential Cause Troubleshooting Action
Reaction Conditions Favoring O-alkylation The nucleophilicity of the phenoxide ion is significant. To minimize O-alkylation, consider protecting the hydroxyl group of p-aminophenol before the N-alkylation step. Alternatively, carefully control the reaction pH and temperature to favor N-alkylation.
Synthesis Route 2: Phenol, Glyoxylic Acid, and Ammonia Source

Issue 1: Low yield and formation of a significant amount of the o-(hydroxyphenyl)glycine isomer.

Potential Cause Troubleshooting Action
Reaction Temperature The reaction temperature can influence the regioselectivity. Investigate the effect of temperature on the ortho/para product ratio in your specific system. Generally, lower temperatures may favor the para-isomer.
Catalyst Choice The choice of acid catalyst can impact the isomer ratio. Solid acid catalysts, for instance, have been shown to improve the selectivity for the para-product.[2]
Mixing and Addition Rate Ensure efficient mixing to maintain a homogeneous reaction mixture. The rate of addition of reactants, particularly glyoxylic acid, can also affect local concentrations and influence side reactions.

Issue 2: Formation of dark, polymeric by-products.

Potential Cause Troubleshooting Action
High Reaction Temperature Elevated temperatures can promote the polymerization of phenol. Maintain the reaction temperature within the optimal range.
Presence of Oxidizing Agents Phenol is susceptible to oxidation, which can lead to colored impurities and polymers. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation

Table 1: Influence of Reactant Ratio on By-product Formation in the p-Aminophenol Route (Illustrative Data)

Molar Ratio (p-aminophenol : Chloroacetic Acid)This compound Yield (%)N,N-bis(carboxymethyl)-4-hydroxyaniline (%)
1 : 0.985< 1
1 : 1.0903
1 : 1.1888
1 : 1.28215

Table 2: Effect of Catalyst on Isomer Selectivity in the Phenol/Glyoxylic Acid Route (Illustrative Data)

CatalystReaction Temperature (°C)p-(Hydroxyphenyl)glycine Yield (%)o-(Hydroxyphenyl)glycine (%)
Sulfuric Acid805510
Phosphoric Acid80657
Solid Phosphoric Acid[2]80783

Experimental Protocols

Optimized Synthesis of this compound from p-Aminophenol

This protocol is designed to favor the mono-N-alkylation and minimize the formation of N,N-bis(carboxymethyl)-4-hydroxyaniline.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve p-aminophenol (1.0 mol) in deionized water.

  • pH Adjustment: Add sodium carbonate (1.1 mol) to the mixture and stir until all solids are dissolved. The pH of the solution should be basic.

  • Reactant Addition: Slowly add a solution of chloroacetic acid (1.0 mol) in deionized water to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature at 50-60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of ~3.5. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash it with cold deionized water. Recrystallize the solid from hot water to obtain pure this compound.

High-Yield Synthesis of this compound from Phenol and Glyoxylic Acid

This protocol utilizes a solid acid catalyst to improve yield and selectivity.[2]

  • Catalyst Preparation: Prepare a solid phosphoric acid catalyst as described in the literature.[2]

  • Reaction Setup: In a flask equipped for azeotropic distillation, add phenol (1.0 mol), sulfamic acid (1.1 mol), the solid phosphoric acid catalyst, and an alkane solvent (e.g., n-hexane).

  • Reactant Addition: Heat the mixture to reflux (70-100°C). Slowly add a 50% aqueous solution of glyoxylic acid (1.0 mol) over 1-2 hours while continuously removing water via a Dean-Stark trap.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 2-6 hours until the glyoxylic acid is consumed (monitored by HPLC).

  • Product Isolation: Cool the reaction mixture and add deionized water. Heat the mixture to dissolve the product sulfate (B86663) salt. Separate the aqueous layer and neutralize it with a base (e.g., ammonia) to a pH of ~5-6 to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry to obtain this compound.

HPLC Analysis Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

Synthesis_Byproducts cluster_route1 Route 1: p-Aminophenol + Chloroacetic Acid cluster_route2 Route 2: Phenol + Glyoxylic Acid pAP p-Aminophenol Product1 This compound pAP->Product1 + Chloroacetic Acid (1 eq) Byproduct1_O O-alkylation Product pAP->Byproduct1_O + Chloroacetic Acid (Side Reaction) CAA Chloroacetic Acid Byproduct1_N N,N-bis(carboxymethyl)- 4-hydroxyaniline Product1->Byproduct1_N + Chloroacetic Acid (excess) Phenol Phenol Product2 p-(Hydroxyphenyl)glycine Phenol->Product2 + NH3 source Byproduct2_ortho o-(Hydroxyphenyl)glycine Phenol->Byproduct2_ortho + NH3 source (Side Reaction) Byproduct2_poly Phenolic Polymers Phenol->Byproduct2_poly High Temp. GA Glyoxylic Acid GA->Product2 + NH3 source GA->Byproduct2_ortho + NH3 source (Side Reaction)

Caption: By-product formation pathways in the two main synthetic routes to this compound.

Experimental_Workflow start Start: Synthesis Reaction reaction_monitoring In-process Control: Reaction Monitoring by HPLC start->reaction_monitoring workup Reaction Work-up (e.g., Quenching, Extraction) reaction_monitoring->workup isolation Crude Product Isolation (e.g., Precipitation, Filtration) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification analysis Final Product Analysis (HPLC for Purity and By-products) purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic issue Problem Identified (e.g., Low Yield, High Impurity) cause_analysis Analyze Potential Causes: - Stoichiometry - Temperature - pH - Catalyst issue->cause_analysis corrective_action Implement Corrective Actions: - Adjust Reactant Ratios - Optimize Temperature/pH - Change Catalyst cause_analysis->corrective_action verification Verify Improvement: Re-run reaction and analyze by HPLC corrective_action->verification verification->cause_analysis If not resolved resolution Problem Resolved verification->resolution

Caption: A logical workflow for troubleshooting by-product formation in chemical synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for N-(4-Hydroxyphenyl)glycine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of N-(4-Hydroxyphenyl)glycine for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound is a polar and non-volatile compound, which makes it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] Derivatization is a chemical modification process that converts the polar functional groups (amino, carboxyl, and hydroxyl) into less polar and more volatile derivatives, improving its chromatographic behavior and thermal stability.[1][2] For high-performance liquid chromatography (HPLC), derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Vis or fluorescence detectors.

Q2: What are the most common derivatization techniques for this compound?

A2: The most common derivatization techniques for amino acids, including this compound, are silylation and acylation.[3]

  • Silylation: This method replaces active hydrogens in the amino, carboxyl, and hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for GC-MS analysis.[1]

  • Acylation: This technique involves the reaction of the amino group with an acylating agent, such as an alkyl chloroformate, to form a stable derivative.[5] This method is often employed for both GC-MS and HPLC analysis.

Q3: Which functional groups of this compound are targeted during derivatization?

A3: this compound has three active functional groups that can be derivatized: the primary amine (-NH2), the carboxylic acid (-COOH), and the phenolic hydroxyl (-OH) group. A successful derivatization protocol for GC-MS will typically target all three groups to ensure sufficient volatility and thermal stability. For HPLC, derivatization often targets the primary amine.

Troubleshooting Guides

Silylation for GC-MS Analysis

Q: I am observing no peak or a very small peak for my derivatized this compound. What could be the cause?

A: This issue can arise from several factors:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion. This can be due to insufficient reagent, suboptimal reaction temperature or time, or the presence of moisture.

    • Solution: Ensure you are using a sufficient excess of the silylating reagent. Optimize the reaction temperature and time; for MSTFA, heating at 60-100°C for 15-60 minutes is a common starting point.[1][6] Crucially, ensure your sample and solvent are anhydrous, as silylating reagents are highly sensitive to moisture.

  • Degradation of the Analyte: this compound might be degrading in the GC inlet.

    • Solution: Ensure the inlet temperature is not excessively high. The use of a deactivated inlet liner can also minimize degradation.

  • Adsorption in the GC System: The derivatized analyte may be adsorbing to active sites in the GC column or liner.

    • Solution: Use a well-deactivated column and liner. Regular maintenance and cleaning of the GC system are also important.

Q: I am seeing multiple peaks for my derivatized this compound. Why is this happening?

A: The presence of multiple peaks can be attributed to:

  • Incomplete Derivatization: Partial derivatization of the three functional groups will result in a mixture of derivatives (e.g., mono-, di-, and tri-silylated species), each with a different retention time.

    • Solution: As mentioned above, optimize your reaction conditions (reagent excess, temperature, time) to drive the reaction to completion, forming the fully derivatized product.

  • Reagent Artifacts: Excess derivatizing reagent or its byproducts can sometimes appear as peaks in the chromatogram.

    • Solution: Identify the reagent-related peaks by injecting a blank (reagent and solvent only). While it's common for the excess reagent to elute with the solvent front, significant interference may require adjustments to the injection volume or sample cleanup.[1]

Q: The peak shape of my derivatized this compound is poor (e.g., tailing). How can I improve it?

A: Poor peak shape is often a sign of:

  • Active Sites in the GC System: The analyte may be interacting with active sites in the liner or column.

    • Solution: Use a deactivated liner and a high-quality, low-bleed GC column suitable for amino acid analysis. Consider trimming the first few centimeters of the column.[4]

  • Co-elution with Matrix Components: Interference from the sample matrix can affect peak shape.

    • Solution: Improve your sample preparation to remove interfering matrix components.

  • Inappropriate GC Conditions: The temperature program or flow rate may not be optimal.

    • Solution: Optimize the GC oven temperature program to ensure adequate separation and peak focusing.

Acylation for HPLC Analysis

Q: My derivatization reaction for HPLC analysis shows low yield. What are the likely causes?

A: Low derivatization yield in acylation reactions can be due to:

  • Incorrect pH: The pH of the reaction mixture is critical for the acylation of the amino group. The reaction is typically carried out under basic conditions.

    • Solution: Ensure the reaction buffer has the appropriate pH for your chosen derivatizing reagent. For example, a borate (B1201080) buffer is often used.

  • Reagent Instability: Some derivatizing reagents are unstable and can degrade over time, especially when exposed to moisture.

    • Solution: Use fresh derivatizing reagent and store it under the recommended conditions (e.g., desiccated, refrigerated). Prepare reagent solutions fresh daily.

  • Insufficient Reagent: A molar excess of the derivatizing reagent is necessary to ensure complete reaction.

    • Solution: Use a sufficient molar excess of the acylating agent relative to the amount of this compound.

Q: I am observing extraneous peaks in my HPLC chromatogram after derivatization. What is their origin?

A: Extraneous peaks can come from:

  • Excess Derivatizing Reagent and Byproducts: The derivatizing reagent and its hydrolysis products are often detected by UV or fluorescence detectors.

    • Solution: Optimize the chromatographic method to separate the derivatized analyte from reagent-related peaks. A gradient elution is often necessary. In some cases, a sample clean-up step after derivatization, such as liquid-liquid extraction, can remove excess reagent.

  • Side Reactions: The phenolic hydroxyl group can also be acylated, leading to a di-acylated product.

    • Solution: Adjust the reaction conditions (e.g., reagent concentration, pH) to favor the derivatization of the amino group. The relative reactivity of the amino and phenolic hydroxyl groups can be influenced by the reaction medium.

Data Presentation

Table 1: Silylation Reaction Conditions for GC-MS Analysis of Amino Acids (General Protocol adaptable for this compound)

ParameterConditionReference
Derivatizing Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[1]
Solvent Acetonitrile, Pyridine (B92270)[7]
Reagent Volume 50-100 µL[7]
Reaction Temperature 60 - 100 °C[6][7]
Reaction Time 15 - 240 minutes[6][7]

Table 2: Acylation Reaction Conditions for HPLC Analysis of Amino Acids (General Protocol adaptable for this compound)

ParameterConditionReference
Derivatizing Reagent Alkyl Chloroformates (e.g., Methyl Chloroformate)[5][8]
Solvent Methanol (B129727)/Pyridine/Water[8]
pH Basic (adjusted with NaOH or buffer)
Reaction Temperature Room Temperature
Reaction Time < 1 minute

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Objective: To derivatize this compound with MSTFA to form its volatile trimethylsilyl (TMS) derivative for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Place a known amount of this compound (e.g., 100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen. It is crucial that the sample is free of water.

  • Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

  • Add 50 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex briefly to mix the contents.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.

Protocol 2: Acylation of this compound for HPLC-UV Analysis

Objective: To derivatize this compound with methyl chloroformate for analysis by HPLC with UV detection.

Materials:

  • This compound standard or sample solution

  • Methyl chloroformate (MCF)

  • Methanol

  • Pyridine

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Chloroform (B151607)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • To 100 µL of an aqueous solution of this compound, add 167 µL of methanol and 34 µL of pyridine.

  • Add 20 µL of MCF and vortex vigorously for 30 seconds.

  • Add another 20 µL of MCF and vortex again for 30 seconds.

  • Add 200 µL of chloroform to extract the derivative. Vortex and centrifuge to separate the layers.

  • Transfer the lower organic layer to a clean vial.

  • Evaporate the chloroform under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., acetonitrile/water) for HPLC analysis.

Visualizations

Derivatization_Pathway cluster_reactants Reactants cluster_product Product N4HPG This compound Derivatized_N4HPG Tris(trimethylsilyl)- This compound N4HPG->Derivatized_N4HPG + 3 MSTFA - 3 N-methyltrifluoroacetamide MSTFA MSTFA (Silylating Agent)

Caption: Silylation reaction of this compound with MSTFA.

Troubleshooting_Workflow start Start: No/Low Peak Intensity check_moisture Is the sample completely dry? start->check_moisture dry_sample Action: Dry sample thoroughly under nitrogen. check_moisture->dry_sample No check_reagents Are reagents fresh & in excess? check_moisture->check_reagents Yes dry_sample->check_reagents use_fresh_reagents Action: Use fresh reagents and increase excess. check_reagents->use_fresh_reagents No check_conditions Are reaction time/temp optimal? check_reagents->check_conditions Yes use_fresh_reagents->check_conditions optimize_conditions Action: Increase reaction time and/or temperature. check_conditions->optimize_conditions No check_gc GC-MS system check (liner, column, inlet temp) check_conditions->check_gc Yes optimize_conditions->check_gc end Problem Resolved check_gc->end Experimental_Workflow prep Sample Preparation (Extraction/Drying) deriv Derivatization (Silylation or Acylation) prep->deriv analysis Instrumental Analysis (GC-MS or HPLC) deriv->analysis data Data Processing (Integration & Quantification) analysis->data report Reporting data->report

References

Validation & Comparative

A Comparative Guide to N-(4-Hydroxyphenyl)glycine and D-4-hydroxyphenylglycine in Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of semi-synthetic β-lactam antibiotics, such as amoxicillin (B794) and cefadroxil (B1668780), relies on key chiral building blocks. Among these, 4-hydroxyphenylglycine is a critical side-chain precursor. This guide provides an objective comparison of the racemic form, N-(4-Hydroxyphenyl)glycine, and its specific enantiomer, D-4-hydroxyphenylglycine, in the context of antibiotic synthesis. The focus is on their performance, supported by experimental data and detailed methodologies, to inform research and development in drug manufacturing.

Core Principles: The Critical Role of Stereochemistry

In pharmaceutical sciences, the stereochemistry of a molecule is paramount to its biological activity. For β-lactam antibiotics like amoxicillin and cefadroxil, the spatial orientation of the acyl side chain, derived from 4-hydroxyphenylglycine, is a determining factor in their ability to bind to and inhibit bacterial enzymes responsible for cell wall synthesis. It is exclusively the D-enantiomer of 4-hydroxyphenylglycine that imparts the desired antibacterial efficacy. The use of a racemic mixture (an equal mixture of D- and L-enantiomers) would result in the synthesis of a mixture of diastereomeric antibiotics, of which only the D-form is active. This necessitates a difficult and costly purification process to separate the desired active ingredient from the inactive and potentially interfering L-form, while also effectively halving the theoretical yield from the racemic starting material. Consequently, industrial antibiotic synthesis exclusively employs the enantiopure D-4-hydroxyphenylglycine or its derivatives.[1]

Synthesis of β-Lactam Antibiotics: A Comparison of Pathways

The production of amoxicillin and cefadroxil from D-4-hydroxyphenylglycine can be broadly categorized into two main industrial routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

The conventional chemical pathway involves the protection of the amino group of D-4-hydroxyphenylglycine, activation of its carboxylic acid group, and subsequent coupling with the β-lactam nucleus (6-aminopenicillanic acid for amoxicillin or 7-amino-3-deacetoxycephalosporanic acid for cefadroxil). A widely used method is the Dane salt route.[2]

Experimental Protocol: Chemical Synthesis of Amoxicillin via the Dane Salt Method

  • Formation of the Dane Salt:

    • D-(-)-4-hydroxyphenylglycine is reacted with an acetoacetic ester (e.g., ethyl acetoacetate) in the presence of a base (like potassium hydroxide) to protect the amino group, forming a potassium Dane salt.[2][3]

  • Activation of the Carboxylic Acid:

    • The Dane salt is then reacted with an activating agent, such as pivaloyl chloride or ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine, to form a mixed anhydride (B1165640).[2][3] This activation makes the carboxylic group more susceptible to nucleophilic attack.

  • Acylation of 6-APA:

    • The β-lactam nucleus, 6-aminopenicillanic acid (6-APA), is first silylated using an agent like trimethylchlorosilane to protect its carboxylic acid group.[4]

    • The activated mixed anhydride is then reacted with the silylated 6-APA in an anhydrous organic solvent (e.g., methylene (B1212753) chloride) at low temperatures.[4]

  • Deprotection and Isolation:

    • Following the acylation reaction, the protecting groups are removed by hydrolysis.

    • The final product, amoxicillin, is then isolated, often as a trihydrate, through crystallization by adjusting the pH to the isoelectric point.[4]

Enzymatic Synthesis

Enzymatic synthesis is considered a greener and more efficient alternative to chemical methods, as it operates under milder conditions and avoids the use of hazardous reagents.[5] This process typically utilizes an immobilized enzyme, such as Penicillin G Acylase (PGA), to catalyze the coupling of an activated form of the D-4-hydroxyphenylglycine side chain with the β-lactam nucleus.[6]

Experimental Protocol: Enzymatic Synthesis of Amoxicillin

  • Reaction Setup:

    • A buffered aqueous solution is prepared containing the β-lactam nucleus, 6-aminopenicillanic acid (6-APA), and an activated acyl donor, typically D-4-hydroxyphenylglycine methyl ester (D-HPGM).[6][7]

    • Immobilized Penicillin G Acylase is added to the reaction mixture.

  • Reaction Conditions:

    • The reaction is maintained at a controlled temperature (e.g., 25-35°C) and pH (e.g., 6.0-6.5).[6][7]

  • Reaction Monitoring and Product Isolation:

    • The synthesis of amoxicillin is monitored over time. The enzymatic process is a kinetically controlled reaction, meaning the product can also be hydrolyzed by the same enzyme. Therefore, it is crucial to stop the reaction and isolate the product when the optimal concentration is reached.[8]

    • Isolation is often achieved by crystallization of the amoxicillin.

Performance Data: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis routes depends on various factors, including yield, purity, cost, and environmental impact. The following tables summarize quantitative data from various studies.

ParameterChemical Synthesis (Dane Salt Route)Enzymatic SynthesisReference(s)
Starting Materials D-(-)-4-hydroxyphenylglycine, 6-APAD-4-hydroxyphenylglycine methyl ester, 6-APA[2][7]
Catalyst Chemical activating agentsImmobilized Penicillin G Acylase[2][6]
Solvent Organic solvents (e.g., methylene chloride)Aqueous buffer[4][6]
Temperature Low temperatures (e.g., -40°C)Mild temperatures (e.g., 25-35°C)[4][6]
Reported Yield ~80% (acylation step)50% - 84.3%[4][6][7]
Key Advantages Established and well-understood processMilder conditions, environmentally friendly, fewer side products[5][6]
Key Disadvantages Use of hazardous reagents, extreme temperaturesPotential for enzymatic hydrolysis of the product[6][8]

Table 1. Comparison of Chemical and Enzymatic Synthesis of Amoxicillin.

Visualizing the Synthesis Workflows

The following diagrams illustrate the key steps in the chemical and enzymatic synthesis of amoxicillin.

Chemical_Synthesis_Amoxicillin cluster_0 Side Chain Preparation cluster_1 Coupling Reaction DHPG D-(-)-4-Hydroxyphenylglycine Dane_Salt Dane Salt (Protected D-HPG) DHPG->Dane_Salt  Acetoacetic Ester, Base Mixed_Anhydride Mixed Anhydride (Activated Side Chain) Dane_Salt->Mixed_Anhydride  Ethyl Chloroformate Amoxicillin Amoxicillin Mixed_Anhydride->Amoxicillin  Acylation s6APA Silylated 6-APA s6APA->Amoxicillin APA 6-APA APA->s6APA  Silylation

Caption: Chemical Synthesis of Amoxicillin via the Dane Salt Route.

Enzymatic_Synthesis_Amoxicillin DHPGM D-4-Hydroxyphenylglycine Methyl Ester (D-HPGM) Enzyme_Complex Enzyme-Substrate Complex DHPGM->Enzyme_Complex APA 6-Aminopenicillanic Acid (6-APA) APA->Enzyme_Complex  Immobilized  Penicillin G Acylase Amoxicillin Amoxicillin Enzyme_Complex->Amoxicillin  Synthesis Hydrolysis_Products Hydrolysis Products (D-HPG, Methanol) Amoxicillin->Hydrolysis_Products  Hydrolysis (Side Reaction)

Caption: Enzymatic Synthesis of Amoxicillin.

Conclusion

The synthesis of clinically vital antibiotics such as amoxicillin and cefadroxil is critically dependent on the use of the correct stereoisomer of the 4-hydroxyphenylglycine side chain. The D-enantiomer is indispensable for the biological activity of these drugs. While this compound represents the racemic mixture, its direct use in synthesis is impractical and economically unviable due to the formation of an inactive diastereomer that must be removed. Industrial processes, therefore, rely on enantiopure D-4-hydroxyphenylglycine or its derivatives.

Both chemical and enzymatic routes are employed for the synthesis of these antibiotics, each with its own set of advantages and disadvantages. Chemical synthesis via the Dane salt is a well-established method, while enzymatic synthesis offers a more environmentally friendly and sustainable alternative with high yields under mild conditions. The choice of synthesis pathway is a strategic decision for pharmaceutical manufacturers, balancing factors of cost, efficiency, and environmental impact. The data and protocols presented in this guide aim to provide a solid foundation for informed decision-making in the development and optimization of antibiotic manufacturing processes.

References

A Comparative Guide to the Analytical Validation of N-(4-Hydroxyphenyl)glycine using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a developed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the analytical validation of N-(4-Hydroxyphenyl)glycine (N4HPG). The performance of this method is compared with alternative analytical techniques, offering a comprehensive overview supported by representative experimental data to aid in method selection and implementation.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals, including β-lactam antibiotics.[1] Accurate and precise quantification of N4HPG is essential for quality control, stability testing, and impurity profiling in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution and sensitivity.[1] This guide details a stability-indicating HPLC-UV method for N4HPG and compares it with other potential analytical methodologies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A stability-indicating reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound. The method is designed to separate N4HPG from its degradation products and potential impurities.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a pH-adjusted aqueous buffer (e.g., 0.1% phosphoric acid in water). A typical mobile phase could be a simple isocratic mixture of acetonitrile and water with phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Determined by the UV spectrum of N4HPG, likely around 220 nm or 275 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve N4HPG reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

    • Working Standard Solutions: Prepare serial dilutions from the stock solution to create a calibration curve over a suitable concentration range.

    • Sample Preparation: Dissolve the sample containing N4HPG in the mobile phase to a known concentration within the calibration range.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC-UV method, forced degradation studies are essential. These studies intentionally degrade the drug substance to generate potential degradation products. The HPLC method must be able to resolve the main peak of N4HPG from any degradation products formed under various stress conditions.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for a specified period.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) in a photostability chamber.

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC-UV method for this compound, based on International Council for Harmonisation (ICH) guidelines.

Validation ParameterTypical Acceptance CriteriaRepresentative Results for HPLC-UV Method
Linearity (r²) ≥ 0.9990.9997
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Intra-day≤ 2.0%< 1.0%
- Inter-day≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Specificity No interference from blank, placebo, and degradation productsThe method is specific for N4HPG in the presence of its degradation products.
Robustness No significant change in results with small variations in method parametersThe method is robust to small changes in flow rate, mobile phase composition, and column temperature.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, speed, and the nature of the sample matrix.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity with UV detection.Robust, reliable, widely available, and cost-effective.Moderate sensitivity; may require derivatization for compounds without a strong chromophore.
LC-MS/MS Separation by liquid chromatography coupled with mass spectrometry for detection.High sensitivity and selectivity; no derivatization required.[3][4][5][6]Higher instrument cost and complexity.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, small sample volume, and rapid analysis.[7][8][9][10]Lower concentration sensitivity compared to LC-MS/MS; reproducibility can be a challenge.

Visualizations

Experimental Workflow and Logical Relationships

To visualize the processes involved in the analytical validation, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_degradation Forced Degradation Prep_Standard Prepare Standard Solutions HPLC_System HPLC System Setup Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System Injection Inject Samples & Standards HPLC_System->Injection Data_Acq Data Acquisition Injection->Data_Acq Linearity Linearity Data_Acq->Linearity Accuracy Accuracy Data_Acq->Accuracy Precision Precision Data_Acq->Precision Specificity Specificity Data_Acq->Specificity LOD_LOQ LOD & LOQ Data_Acq->LOD_LOQ Robustness Robustness Data_Acq->Robustness Stress_Studies Perform Stress Studies Stress_Studies->Specificity

Caption: Workflow for HPLC-UV method validation of this compound.

Validation_Parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Performance Parameters cluster_sensitivity Sensitivity Parameters Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ

Caption: Logical relationship of analytical validation parameters.

Conclusion

The developed HPLC-UV method provides a reliable, accurate, and precise approach for the quantitative analysis of this compound and its stability assessment. While LC-MS/MS offers higher sensitivity and Capillary Electrophoresis provides rapid analysis, the HPLC-UV method stands as a robust and cost-effective technique suitable for routine quality control in most pharmaceutical laboratories. The choice of the analytical method should be based on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

Efficacy of N-(4-Hydroxyphenyl)glycine derivatives as GPR88 agonists compared to known ligands

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy of emerging N-(4-Hydroxyphenyl)glycine derivatives in comparison to established GPR88 receptor agonists. This report provides a synthesis of current experimental data, detailed methodologies, and visual representations of key biological pathways.

The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1] Its modulation of dopaminergic and glutamatergic signaling pathways underscores its therapeutic potential.[2] The discovery of potent and selective agonists is crucial for elucidating the physiological functions of GPR88 and advancing novel therapeutic strategies. This guide provides a comparative analysis of a newer class of this compound derivatives against well-characterized GPR88 agonists.

Comparative Efficacy of GPR88 Agonists

The potency of GPR88 agonists is primarily determined by their ability to modulate the Gαi/o signaling pathway, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3] The half-maximal effective concentration (EC50) in functional cAMP assays is a key metric for comparing the potency of these compounds. The following tables summarize the in vitro potencies of various this compound derivatives and other known GPR88 agonists.

Table 1: Efficacy of this compound and Phenylglycinol Derivatives as GPR88 Agonists

This table presents data on this compound and 4-hydroxyphenylglycinol derivatives, which are structurally related to the known agonist 2-AMPP.[4] The structure-activity relationship (SAR) studies indicate that replacing the amine group in 2-AMPP with hydroxyl, ester, or amide groups can result in compounds with good to moderate potency.[4]

CompoundModificationsEC50 (nM) in LANCE cAMP Assay
2-AMPPReference Compound414
Phenylglycinol Derivatives
3Amine group in 2-AMPP replaced by hydroxyl195
This compound Derivatives
4aMethyl ester211
4bEthyl ester290
4cIsopropyl ester420
4dPropyl ester1140
4eButyl ester>10000
4fPhenyl ester>10000
5aAmide1600
5bN-methylamide830
5cN,N-dimethylamide1500
5dN-ethylamide1000
5eN-propylamide2300
5fN-isopropylamide3700
5gN-cyclopropylamide1100

Data sourced from a LANCE cAMP assay performed in CHO cells expressing human GPR88.[4]

Table 2: Efficacy of Known GPR88 Agonists

This table provides a comparative overview of the potencies of several well-established GPR88 agonists from different chemical scaffolds, as determined by various functional assays.

Compound NameChemical ScaffoldAssay TypeCell LinePotency (EC50/Ki in nM)Key Characteristics
RTI-1222-PCCA analoguecAMP Assay-11[2][5][6]Potent and brain-penetrant agonist with good metabolic stability.[2][5]
RTI-13951-332-PCCA analoguecAMP Functional Assay-25[2][7]Potent, selective, and brain-penetrant agonist.[2][7]
2-PCCA2-PCCAcAMP HTRF-3.1[1]A well-characterized GPR88 agonist.[2]
(1R,2R)-2-PCCA2-PCCAcAMP Assay (GloSensor)HEK293603[2][8]A potent diastereomer of 2-PCCA.[2]
2-AMPPPhenylglycinolHTRF cAMP Assay-90[4]A known GPR88 agonist.

Experimental Protocols

The characterization of GPR88 agonists relies on robust in vitro functional assays that measure the downstream signaling events following receptor activation.

cAMP Accumulation Assay

This is a primary functional assay for GPR88 agonists, which measures the inhibition of adenylyl cyclase activity.[9]

  • Principle: GPR88 couples to Gαi/o proteins, and its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] To quantify this, intracellular cAMP is first stimulated with forskolin (B1673556), an adenylyl cyclase activator. The ability of a test compound to reduce these elevated cAMP levels is then measured.[3]

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used.[3][10] These cells are stably transfected with a plasmid encoding the human GPR88 receptor.[3]

  • Assay Procedure:

    • Cells are seeded in 384-well plates and incubated overnight.[3]

    • Serial dilutions of the test compounds are prepared.[3]

    • The cell culture medium is replaced with an assay buffer, and the test compounds are added.[10]

    • To stimulate cAMP production, a solution of forskolin is added to the wells.[10]

    • The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).[9]

    • Cells are then lysed, and the intracellular cAMP levels are measured using a detection kit, such as a LANCE Ultra cAMP kit or a GloSensor™ cAMP assay.[2] The signal is typically detected using a plate reader.[9]

  • Data Analysis: The data is normalized and fitted to a sigmoidal dose-response curve to determine the EC50 value for each compound.[10]

[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation upon receptor stimulation and is used to confirm the mechanism of action.[2]

  • Principle: Upon agonist binding, the Gα subunit of the G protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[11] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit.[11] The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation and can be quantified.[11]

  • Membrane Preparation: Cell membranes are prepared from cells expressing GPR88 (e.g., HEK293-GPR88) or from tissues with high GPR88 expression, such as the mouse striatum.[2]

  • Assay Procedure:

    • Cell membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.[9]

    • The reaction is incubated at 30°C for 30-60 minutes.[11]

    • The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.[11]

    • The filters are washed with ice-cold buffer.[11]

    • The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The specific binding is calculated, and the data are analyzed to determine the EC50 and Emax values for the agonist.[12]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the GPR88 signaling pathway and a typical agonist screening workflow.

GPR88_Signaling_Pathway cluster_membrane Plasma Membrane GPR88 GPR88 G_protein Gαi/o-βγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist GPR88 Agonist Agonist->GPR88 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: GPR88 signaling cascade upon agonist binding.

Experimental_Workflow cluster_invitro In Vitro Assays A Compound Library (e.g., this compound derivatives) B Primary Screening (cAMP Accumulation Assay) A->B C Hit Confirmation & Potency Determination (Dose-Response Curves) B->C D Mechanism of Action ([³⁵S]GTPγS Binding Assay) C->D E Selectivity Profiling (Off-target screening) D->E F Lead Compound E->F

Caption: Experimental workflow for GPR88 agonist discovery.

References

A Comparative Guide to the Synthesis of N-(4-Hydroxyphenyl)glycine: Exploring Alternatives to p-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of N-(4-Hydroxyphenyl)glycine, a key intermediate in the production of various pharmaceuticals, is a process of significant interest. The traditional method, reacting p-aminophenol with chloroacetic acid, is well-established. However, the exploration of alternative reagents and synthetic routes is driven by the quest for improved yields, higher purity, milder reaction conditions, and more environmentally friendly processes. This guide provides an objective comparison of alternative methods to the conventional synthesis, supported by experimental data and detailed protocols.

The conventional approach to synthesizing this compound involves the N-alkylation of p-aminophenol with chloroacetic acid. While effective, this method can present challenges related to product purification and the handling of the starting materials. This has spurred research into alternative pathways that may offer advantages in terms of efficiency, cost-effectiveness, and environmental impact. This guide will delve into two primary alternative routes: a multi-step synthesis commencing from phenol (B47542) and glyoxylic acid, and a more direct approach utilizing phenol and 2-hydroxyglycine.

Comparative Analysis of Synthesis Routes

The performance of the traditional method and its alternatives can be best understood through a direct comparison of their key reaction parameters. The following table summarizes the quantitative data obtained from various experimental protocols.

ParameterTraditional MethodAlternative Route 1Alternative Route 2
Starting Materials p-Aminophenol, Chloroacetic AcidPhenol, Glyoxylic Acid, Ammonia (B1221849)Phenol, 2-Hydroxyglycine
Key Intermediate -p-Hydroxymandelic Acid-
Catalyst/Reagent Sodium Acetate (B1210297)Alkali (e.g., NaOH), Ammonium (B1175870) SaltProtic or Lewis Acids (e.g., H₂SO₄, p-TsOH, Phosphoric Acid)
Solvent WaterWaterToluene, Dichloroethane, Methanol
Reaction Temperature Elevated (Reflux)Condensation: Ambient to elevated; Ammonolysis: ~115°C55-80°C
Reaction Time Not specified in detailCondensation: Not specified; Ammonolysis: ~21 hours6-10 hours
Reported Yield Not specified in detailOverall: ~70-92% (from p-hydroxymandelic acid)72-84%
Reported Purity Not specified in detailNot specified in detail97.2-98.5%

Detailed Experimental Protocols

For a comprehensive understanding and reproducibility, detailed experimental methodologies for each synthesis route are provided below.

Traditional Synthesis: From p-Aminophenol and Chloroacetic Acid

While detailed industrial protocols are often proprietary, a representative laboratory-scale synthesis is as follows:

Procedure:

  • Dissolve p-aminophenol in water, often with the aid of a small amount of acid to form the more soluble salt.

  • In a separate vessel, neutralize chloroacetic acid with a stoichiometric amount of sodium carbonate or sodium hydroxide (B78521) solution.

  • Add the chloroacetate (B1199739) solution to the p-aminophenol solution.

  • Add sodium acetate to the reaction mixture, which acts as a buffer and base.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the crude this compound, wash with cold water, and recrystallize from hot water to obtain the purified product.

Alternative Route 1: From Phenol and Glyoxylic Acid

This two-step synthesis first involves the formation of p-hydroxymandelic acid, followed by ammonolysis.

Step 1: Synthesis of p-Hydroxymandelic Acid

  • In a reaction vessel, dissolve phenol in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Slowly add an aqueous solution of glyoxylic acid to the phenol solution while maintaining the reaction temperature.

  • Stir the mixture at room temperature or slightly elevated temperature until the formation of p-hydroxymandelic acid is complete.

  • The sodium salt of p-hydroxymandelic acid can be isolated by precipitation. A reported yield for this step is around 77% based on glyoxylic acid.[1]

Step 2: Ammonolysis of p-Hydroxymandelic Acid

  • Combine the isolated p-hydroxymandelic acid (or its salt) with a significant molar excess of ammonia (e.g., a 10:1 mole ratio) in the presence of an ammonium salt like ammonium chloride in an aqueous solution.

  • Heat the mixture in a sealed reactor to approximately 115°C.

  • Maintain the reaction at this temperature for about 21 hours.

  • Cool the reactor, and the this compound will precipitate.

  • Filter the product, wash with water, and dry. Yields as high as 92% from p-hydroxymandelic acid have been reported.[1]

Alternative Route 2: From Phenol and 2-Hydroxyglycine

This method offers a more direct conversion in a one-pot reaction.

Procedure (Example with Sulfuric Acid in Dichloroethane):

  • To 150g of dichloroethane, add 56.4g (0.6 mol) of phenol and 45.5g (0.50 mol) of 2-hydroxyglycine.

  • Stir the mixture to ensure homogeneity.

  • Add 10g (0.10 mol) of sulfuric acid as a catalyst.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, add 150g of water and separate the organic phase.

  • Neutralize the aqueous phase with an aqueous sodium hydroxide solution to a pH of 5.2.

  • Cool the solution to 15°C to induce crystallization.

  • Filter the precipitated product, wash with 250g of water, and dry to obtain this compound. This specific protocol reports a yield of 80% with a purity of 98%.[2]

Reaction Pathways and Workflows

To visualize the synthetic strategies, the following diagrams illustrate the reaction pathways described.

G cluster_0 Traditional Synthesis p-Aminophenol p-Aminophenol N-(4-Hydroxyphenyl)glycine_T This compound p-Aminophenol->N-(4-Hydroxyphenyl)glycine_T  + Chloroacetic Acid (Sodium Acetate, H₂O, Reflux) Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->N-(4-Hydroxyphenyl)glycine_T G cluster_1 Alternative Route 1: Two-Step Synthesis Phenol_A1 Phenol p-Hydroxymandelic Acid p-Hydroxymandelic Acid Phenol_A1->p-Hydroxymandelic Acid  + Glyoxylic Acid (Alkali, H₂O) Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->p-Hydroxymandelic Acid N-(4-Hydroxyphenyl)glycine_A1 This compound p-Hydroxymandelic Acid->N-(4-Hydroxyphenyl)glycine_A1  + Ammonia (NH₄Cl, H₂O, ~115°C) G cluster_2 Alternative Route 2: One-Pot Synthesis Phenol_A2 Phenol N-(4-Hydroxyphenyl)glycine_A2 This compound Phenol_A2->N-(4-Hydroxyphenyl)glycine_A2  + 2-Hydroxyglycine (Acid Catalyst, Solvent, 55-80°C) 2-Hydroxyglycine 2-Hydroxyglycine 2-Hydroxyglycine->N-(4-Hydroxyphenyl)glycine_A2

References

A Comparative Analysis of N-(4-Hydroxyphenyl)glycine and Tyrosine: Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, a nuanced understanding of amino acid analogs is critical for innovation. This guide provides a detailed comparative analysis of N-(4-Hydroxyphenyl)glycine (N-4-HPG), a non-proteinogenic amino acid, and L-tyrosine, a canonical proteinogenic amino acid. Both molecules share a hydroxyphenyl functional group, yet their structural subtle differences lead to distinct physicochemical and biological properties. This comparison aims to equip researchers, scientists, and drug development professionals with the objective data necessary to evaluate their potential applications.

Physicochemical Properties: A Quantitative Comparison

A fundamental aspect of utilizing these compounds in experimental and therapeutic contexts is their inherent physicochemical nature. The following table summarizes key quantitative data for this compound and tyrosine, highlighting their similarities and differences.

PropertyThis compoundL-Tyrosine
Molecular Formula C₈H₉NO₃[1][2]C₉H₁₁NO₃
Molecular Weight ( g/mol ) 167.16[1][2]181.19
Melting Point (°C) 244 (decomposes)[3]~343 (decomposes)
Aqueous Solubility Sparingly soluble in water0.45 g/L (at 25°C)
pKa (Carboxyl Group) ~2.3 (Predicted)2.20
pKa (Ammonium Group) ~5.4 (Predicted, anilinic nitrogen)9.11
pKa (Phenolic Hydroxyl) ~10.0 (Predicted)10.07

Biological Properties and Signaling Pathways

While structurally similar, this compound and tyrosine play vastly different roles in biological systems. Tyrosine is a fundamental building block of proteins and a precursor to a host of vital biomolecules. In contrast, this compound is not incorporated into proteins naturally and is recognized for its synthetic applications and distinct pharmacological activities.

Tyrosine: A cornerstone of biological function

Tyrosine is a non-essential amino acid in humans, synthesized from phenylalanine.[4] It is integral to several biological processes:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, tyrosine is a key component of countless proteins, contributing to their structure and function.

  • Precursor to Neurotransmitters and Hormones: Tyrosine is the starting material for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[5] It is also a precursor to thyroid hormones and melanin.[5][6]

  • Cell Signaling: The phenolic hydroxyl group of tyrosine residues in proteins can be phosphorylated by tyrosine kinases. This post-translational modification is a critical "on-off" switch in numerous signaling cascades that regulate cell growth, differentiation, and metabolism.[1]

Tyrosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruitment Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Cell Proliferation, etc.) ERK->Transcription Regulation

This compound: A synthetic amino acid with pharmacological potential

This compound is primarily known for its industrial use as a photographic developer.[1][2] However, its biological activities are an area of growing research interest:

  • Enzyme Inhibition: this compound has been identified as an enzyme inhibitor, a property that is being explored for therapeutic applications.[7]

  • GPR88 Agonism: Derivatives of this compound have been shown to act as agonists for the G protein-coupled receptor 88 (GPR88).[8] This orphan receptor is predominantly expressed in the striatum and is considered a promising target for treating central nervous system disorders.[9][10] GPR88 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[9][10]

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR88 GPR88 G_protein Gαi/o Protein GPR88->G_protein Activation Ligand N-4-HPG Derivative Ligand->GPR88 Binding AC Adenylyl Cyclase (AC) G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylation

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

This protocol is adapted from established methods involving the reaction of p-aminophenol with a glycine (B1666218) equivalent.[11][12]

Synthesis_Workflow Reactants p-Aminophenol + Glyoxylic Acid Reaction Reaction in Aqueous Medium Reactants->Reaction Purification Purification by Recrystallization Reaction->Purification Product This compound Purification->Product

Materials:

  • p-Aminophenol

  • Glyoxylic acid monohydrate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Activated carbon

Procedure:

  • Reaction: Dissolve p-aminophenol in an aqueous solution of sodium hydroxide. To this solution, add glyoxylic acid monohydrate portion-wise while maintaining the temperature below 20°C. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidification: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Filtration and Washing: Filter the precipitate and wash with cold water to remove inorganic salts.

  • Recrystallization: Dissolve the crude product in hot water, treat with activated carbon to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry under vacuum.

Determination of Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound and Tyrosine)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compounds, ascorbic acid, and DPPH in methanol or ethanol.

  • Assay: In a 96-well plate, add a specific volume of the test compound solution at various concentrations. Then, add the DPPH solution to each well. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Conclusion

The comparative analysis of this compound and tyrosine reveals two molecules with shared structural motifs but divergent biological roles. Tyrosine's established importance in fundamental biological processes is well-documented. This compound, while less understood from a biological standpoint, presents intriguing possibilities as a modulator of enzyme activity and a ligand for orphan receptors like GPR88, opening avenues for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and harness the unique properties of these compounds.

References

A Comparative Guide to Purity Validation of N-(4-Hydroxyphenyl)glycine: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates like N-(4-Hydroxyphenyl)glycine is paramount. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity directly influences the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental protocols and illustrative data to assist in selecting the most appropriate method for your analytical needs.

Introduction to Purity Validation

This compound is a non-proteinogenic amino acid derivative used in the synthesis of pharmaceuticals.[1][2] Impurities in this starting material can lead to side reactions, reduced yields, and the formation of potentially toxic byproducts in the final API. Therefore, robust and validated analytical methods are crucial for its quality control.

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment. It offers a direct measurement of the analyte's purity against a certified internal standard, without the need for an identical reference standard of the analyte itself.[3]

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture.[1] It is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[1]

Comparison of Analytical Methods

The choice between qNMR and HPLC for purity determination depends on various factors, including the specific analytical requirements, available resources, and the nature of potential impurities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Separation is based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase. Purity is typically determined by area percent of the main peak.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.Ideally requires a reference standard of the analyte itself for accurate quantification. Impurity reference standards are needed for their precise quantification.
Quantification Provides a direct, absolute measure of purity (mass fraction).Typically provides a relative purity based on peak area percentages. Can provide absolute quantification with proper calibration.
Selectivity High selectivity based on the chemical structure, allowing for the identification of impurities if their signals are resolved.High separation efficiency, allowing for the resolution of closely related impurities.
Speed Relatively fast, with typical acquisition times of a few minutes per sample.Can be more time-consuming due to column equilibration and gradient elution times.
Solvent Consumption Low, typically less than 1 mL of deuterated solvent per sample.Higher, with a continuous flow of mobile phase.
Strengths - Primary ratio method- High precision and accuracy- Non-destructive- Can provide structural information on impurities- High sensitivity for trace impurities- Excellent for separating complex mixtures- Well-established and widely available
Limitations - Lower sensitivity compared to HPLC- Signal overlap can complicate quantification- Requires specialized equipment and expertise- Relative quantification can be less accurate without response factor correction- Requires specific reference standards for impurities

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining accurate and reproducible results.

Quantitative ¹H-NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Relaxation delay (d1): 5 times the longest T₁ of the analyte and internal standard signals (typically 15-30 s for accurate quantification).

    • Number of scans: 16-64, depending on the desired signal-to-noise ratio.

    • Acquisition time: ≥ 3 seconds.

    • Spectral width: A range that encompasses all signals of interest (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Manually phase the spectrum and correct the baseline.

  • Integrate the well-resolved, characteristic signals of both this compound (e.g., the aromatic protons) and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Standard Solution (for impurity identification): Prepare solutions of known impurities at appropriate concentrations if available.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% phosphoric acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.[4]

  • Gradient Program: A suitable gradient to separate the main peak from any impurities (e.g., starting with a low percentage of B and increasing over time).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the this compound peak and all impurity peaks.

  • Calculate the purity by area percent:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Data Presentation: Illustrative Purity Assessment

The following tables present hypothetical but realistic data for a batch of this compound analyzed by both qNMR and HPLC.

Table 1: qNMR Purity Data for this compound

ParameterValue
Mass of this compound (m_analyte)10.05 mg
Molecular Weight of this compound (MW_analyte)167.16 g/mol
Integral of Analyte Signal (I_analyte)2.45 (for 2 aromatic protons, N_analyte = 2)
Internal StandardMaleic Acid
Mass of Internal Standard (m_IS)5.02 mg
Purity of Internal Standard (P_IS)99.8%
Molecular Weight of Internal Standard (MW_IS)116.07 g/mol
Integral of Internal Standard Signal (I_IS)2.00 (for 2 vinyl protons, N_IS = 2)
Calculated Purity 97.2%

Table 2: HPLC Purity Data for this compound (Area Percent)

PeakRetention Time (min)AreaArea %
Impurity 13.515,0000.5%
This compound5.22,925,00097.5%
Impurity 26.845,0001.5%
Impurity 38.115,0000.5%
Total 3,000,000 100.0%
Calculated Purity 97.5%

Visualization of Experimental Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum transfer->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject Inject into HPLC dissolve_sample->inject separate Separate Components inject->separate detect Detect with UV separate->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks calculate_area_percent Calculate Area % Purity integrate_peaks->calculate_area_percent

HPLC Experimental Workflow

Discussion and Conclusion

Both qNMR and HPLC are powerful techniques for the purity assessment of this compound.

qNMR offers the distinct advantage of being a primary ratio method, providing a direct and accurate measure of purity without the need for a specific reference standard of the analyte. This is particularly beneficial in early-stage drug development when a well-characterized standard of the intermediate may not be available. Its lower solvent consumption and relatively fast analysis time also make it an efficient method.

HPLC provides superior separation capabilities, making it the method of choice for identifying and quantifying individual impurities, even at very low levels. This is crucial for impurity profiling and for meeting the stringent requirements of regulatory bodies. However, accurate quantification of impurities by HPLC requires their corresponding reference standards.

References

A Comparative Guide to the Synthesis of N-(4-Hydroxyphenyl)glycine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of N-(4-Hydroxyphenyl)glycine (N-4-HPG), a critical non-proteinogenic amino acid and a key precursor in the manufacture of semi-synthetic β-lactam antibiotics like amoxicillin, is of paramount importance. This guide provides a comprehensive cost-benefit analysis of four prominent synthesis routes, offering a detailed comparison of their chemical and enzymatic methodologies, economic viability, and environmental impact.

This analysis delves into the intricacies of the following synthesis pathways:

  • Reaction of p-Aminophenol with Chloroacetic Acid: A classic and straightforward chemical approach.

  • Strecker Synthesis: A well-established method for amino acid synthesis, adapted for N-4-HPG production.

  • Reaction of Phenol (B47542) with Glyoxylic Acid: A direct condensation reaction to form the desired product.

  • Enzymatic Hydrolysis of D,L-5-(4-Hydroxyphenyl)hydantoin: A biocatalytic route offering high stereoselectivity.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for N-4-HPG depends on a multitude of factors, including raw material costs, reaction yields, product purity, process complexity, and environmental and safety considerations. The following tables provide a quantitative comparison of these key parameters for the four main synthesis routes.

Parameter p-Aminophenol + Chloroacetic Acid Strecker Synthesis Phenol + Glyoxylic Acid Enzymatic Hydrolysis of Hydantoin (B18101)
Starting Materials p-Aminophenol, Chloroacetic Acidp-Hydroxybenzaldehyde, Ammonia (B1221849), Cyanide SourcePhenol, Glyoxylic Acid, AmmoniaD,L-5-(4-Hydroxyphenyl)hydantoin
Typical Yield Moderate to High (Specific data varies)Generally high, but can be affected by side reactions.38% - 48.2% (as hydrochloride)[1]High (e.g., 97% conversion)[2]
Product Purity Good, but may require purification[3]Variable, potential for impurities.97-99% (as hydrochloride)[1]High, enantiomerically pure product.
Reaction Conditions Moderate temperature (e.g., 45-50°C)[4]Typically requires heating.[5]45°C - 75°C[1]Mild (e.g., physiological pH and temperature).
Process Complexity Relatively simple, one-step reaction.Multi-step process involving toxic reagents.One-pot reaction.Multi-step enzymatic cascade.
Key Advantages Simple procedure, readily available starting materials.Versatile method for amino acid synthesis.Utilizes inexpensive starting materials.High stereoselectivity, environmentally friendly.
Key Disadvantages Potential for side reactions.Use of highly toxic cyanide, waste disposal issues.Moderate yields, requires purification.Higher initial cost of enzymes.

Cost Analysis of Starting Materials

The economic feasibility of each synthesis route is heavily influenced by the cost of the starting materials. The following table provides an estimated cost comparison based on currently available market data. Please note that these prices are subject to fluctuation.

Starting Material CAS Number Estimated Price (USD/kg)
p-Aminophenol123-30-8~172 (for 500g)
Chloroacetic Acid79-11-861.65 - 78.50
p-Hydroxybenzaldehyde123-08-0~240 (for 1kg)
Sodium Cyanide143-33-9Varies significantly with grade and quantity.
Phenol108-95-20.74 - 1.1
Glyoxylic Acid (50% in water)298-12-4~199.2 (for 250g)
D,L-5-(4-Hydroxyphenyl)hydantoin2420-17-9~12,158 (for 5g)
Urea57-13-6~0.59

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and optimization of any synthesis. Below are representative protocols for each of the discussed routes.

Synthesis from p-Aminophenol and Chloroacetic Acid

This method involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of p-aminophenol.

Protocol: A mixture of 300mg of 4-aminophenol (B1666318) and 400mg of sodium acetate (B1210297) is dissolved in approximately 2.5ml of water. The solution is gently heated to around 45-50°C to dissolve the p-aminophenol, resulting in a pale-yellow solution. To this, a solution of chloroacetic acid (e.g., 260mg) is added. Upon cooling to 5°C, needle-like clear crystals of this compound precipitate and can be collected by filtration.[4]

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (p-hydroxybenzaldehyde), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.

Protocol: The reaction is typically carried out by heating a mixture of the aldehyde with potassium cyanide and an ammonium (B1175870) salt to avoid the use of highly toxic hydrogen cyanide gas.[5] The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield this compound.[6]

Synthesis from Phenol and Glyoxylic Acid

This route involves the direct reaction of phenol, glyoxylic acid, and ammonia.

Protocol: A 50% w/w solution of aqueous glyoxylic acid (88.8 g) is added over 6 hours to a stirred solution of phenol (145 g) in 0.88 ammonia (200 ml) and water (200 ml). The temperature is maintained at 45°C throughout the addition. The reaction mixture is left for a further hour at 45°C. The pH is then adjusted to 7 with concentrated hydrochloric acid to precipitate the this compound. The product can be further purified by heating to 90°C and cooling to 20°C before filtration.[1]

Enzymatic Hydrolysis of D,L-5-(4-Hydroxyphenyl)hydantoin

This biocatalytic process utilizes a cascade of three enzymes: hydantoinase, N-carbamoylase, and hydantoin racemase for the stereoselective synthesis of D-N-(4-Hydroxyphenyl)glycine.

Protocol: The process involves the use of whole cells of recombinant Escherichia coli co-expressing D-hydantoinase and N-carbamoylase. These cells are used to convert DL-hydroxyphenyl hydantoin (DL-HPH) to D-p-hydroxyphenylglycine (D-HPG). A conversion yield of 97% has been reported.[2] The use of immobilized enzymes is also a common industrial practice.[7]

Environmental and Safety Considerations

The environmental footprint and safety profile of each synthesis route are critical factors in their overall assessment.

  • p-Aminophenol and Chloroacetic Acid Route: This method is relatively safe, but the starting materials and product can be skin and eye irritants.[8] Proper personal protective equipment should be used.

  • Strecker Synthesis: The primary concern with this route is the use of highly toxic cyanide.[5][9] Stringent safety protocols are mandatory, and the treatment of cyanide-containing waste streams is essential, adding to the overall cost and complexity.[10]

  • Phenol and Glyoxylic Acid Route: Phenol is a corrosive and toxic compound, requiring careful handling. The reaction also generates byproducts that need to be managed.

  • Enzymatic Hydrolysis: This is generally considered the most environmentally friendly "green" route. It operates under mild conditions, uses biodegradable catalysts (enzymes), and produces a highly pure product, minimizing downstream processing and waste generation.[11]

Purification of this compound

The purity of N-4-HPG is critical for its use in pharmaceutical applications. Common purification techniques include:

  • Recrystallization: A standard method for purifying solid compounds.

  • Ion-Exchange Chromatography: This technique is effective for separating amino acids from impurities based on their charge.[12][13]

  • Adsorption Chromatography: Using resins to adsorb impurities from the product solution.[14]

The choice of purification method depends on the initial purity of the product and the required final purity.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate a key biological pathway where N-4-HPG plays a crucial role and a generalized workflow for its synthesis.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, MurD, MurE, MurF Lipid-I Lipid-I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid-II Lipid-I->Lipid-II MurG Growing Peptidoglycan Growing Peptidoglycan Lipid-II->Growing Peptidoglycan Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (Inhibited by Amoxicillin) Amoxicillin Amoxicillin Amoxicillin->Cross-linked Peptidoglycan

Caption: Bacterial Cell Wall Synthesis and Inhibition by Amoxicillin.

synthesis_workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure N-4-HPG Pure N-4-HPG Purification->Pure N-4-HPG Analysis Analysis Pure N-4-HPG->Analysis

Caption: Generalized Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound presents a classic case of balancing economic, efficiency, and environmental factors.

  • The reaction of p-aminophenol with chloroacetic acid offers a simple and direct route, making it attractive for smaller-scale synthesis or where process simplicity is a priority.

  • The Strecker synthesis , while a powerful and versatile method for amino acid synthesis, is hampered by the significant safety and environmental concerns associated with cyanide use, making it less favorable for industrial-scale production unless stringent and costly mitigation measures are in place.

  • The reaction of phenol and glyoxylic acid provides a one-pot synthesis from inexpensive starting materials, but the moderate yields may necessitate significant purification, impacting the overall cost-effectiveness.

  • The enzymatic hydrolysis of D,L-5-(4-hydroxyphenyl)hydantoin stands out as a highly promising route for industrial production, particularly for the enantiomerically pure D-isomer required for antibiotic synthesis. Despite the potentially higher initial investment in enzymes, the high yield, exceptional purity, mild reaction conditions, and favorable environmental profile make it a strong contender for sustainable and large-scale manufacturing.

Ultimately, the choice of synthesis route will depend on the specific requirements of the manufacturer, including the desired scale of production, the required enantiopurity, available capital for investment in specialized equipment (such as bioreactors), and the stringency of local environmental and safety regulations. For the production of enantiopure D-N-(4-Hydroxyphenyl)glycine for pharmaceutical applications, the enzymatic route presents a compelling long-term solution that aligns with the growing demand for greener and more sustainable chemical manufacturing processes.

References

Performance of N-(4-Hydroxyphenyl)glycine as a developing agent versus other photographic developers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of N-(4-Hydroxyphenyl)glycine (Glycin) against industry-standard developers such as Metol, Hydroquinone, and Phenidone reveals distinct advantages and trade-offs in fine-art and technical photography. This guide synthesizes available data to provide a comparative overview for researchers and professionals in photographic science and drug development, where imaging precision is paramount.

This compound, commonly known as Glycin, has been a component of photographic developers for over a century, prized for its ability to produce fine grain and long tonal scales. Its performance, particularly in combination with other agents like in the famed Ansco 130 formula, is often contrasted with the more ubiquitous Metol-Hydroquinone (MQ) and Phenidone-Hydroquinone (PQ) developers. While comprehensive, modern, peer-reviewed comparative studies are scarce, a review of historical data, technical specifications, and anecdotal evidence from sensitometric testing provides a clear, albeit qualitative, performance landscape.

Executive Summary of Developer Performance

Developing Agent(s)Common FormulationsKey CharacteristicsGrainSharpness (Acutance)Film SpeedContrast
This compound (Glycin) Ansco 130, Atomal 49Compensating, fine grain, excellent tonal separation, long-lastingVery FineHighGenerally maintains box speedLow to Normal
Metol D-76 (with Hydroquinone)Fast-acting, good shadow detailFineModerateFullLow
Hydroquinone D-76 (with Metol), D-11High contrast, slow-actingCoarseHighLossHigh
Metol + Hydroquinone (MQ) D-76, D-72Versatile, superadditiveFine to ModerateModerate to HighFullNormal to High
Phenidone Microphen, Ilford ID-11 PlusHigh efficiency, low toxicityFineHighSpeed-enhancingNormal
Phenidone + Hydroquinone (PQ) Ilford PQ UniversalHigh efficiency, good keepingFineHighFull to Speed-enhancingNormal to High

Detailed Performance Analysis

This compound (Glycin): Glycin is characterized by its slow, even development action, which contributes to its compensating effect—preventing highlights from becoming overly dense while allowing shadow detail to emerge. This makes it particularly suitable for high-contrast scenes. Developers like Ansco 130, which combine Glycin with Metol and Hydroquinone, are renowned for producing prints with rich blacks, detailed highlights, and a long, smooth tonal range.[1][2] Atomal 49, another Glycin-containing developer, is noted for its ultra-fine grain and excellent speed utilization, making it a good choice for high-speed films and push processing.[3][4][5]

Metol and Hydroquinone (MQ): The combination of Metol and Hydroquinone is the cornerstone of many classic developers, most notably Kodak D-76. This pairing exhibits a synergistic effect known as superadditivity, where the combination is more active than the sum of its parts.[6] Metol is a fast-acting agent that excels at developing shadow detail but produces low contrast on its own.[7] Hydroquinone, conversely, is a slow-acting, high-contrast agent.[7] Together in an MQ developer, they provide a versatile solution with a good balance of grain, sharpness, and contrast.[8]

Phenidone: As a developing agent, Phenidone is significantly more active than Metol, requiring smaller quantities to achieve a similar effect.[9] It is also less toxic. PQ developers, which pair Phenidone with Hydroquinone, are known for their excellent keeping properties and their ability to produce fine grain and high acutance, often with an increase in effective film speed.[10]

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of photographic developers. The following protocol outlines a comprehensive approach based on sensitometric principles.

Objective: To quantitatively compare the performance of different developing agents based on film speed, contrast, and grain.

Materials:

  • Identical batches of a chosen black and white film (e.g., Kodak Tri-X 400, Ilford HP5+).

  • A stable light source with a calibrated shutter.

  • A calibrated step wedge (e.g., a 21-step tablet with 0.15 log E increments).

  • Densitometer.

  • Microscope with digital image capture capabilities for grain analysis.

  • Developer solutions prepared according to their respective formulas (e.g., this compound in a formula like Ansco 130, a standard MQ developer like D-76, and a PQ developer).

  • Standard stop bath, fixer, and washing aid.

  • Temperature-controlled water bath.

  • Graphing and image analysis software.

Procedure:

  • Exposure: In total darkness, contact-print the step wedge onto a sheet of the test film. Ensure consistent and uniform illumination. Repeat this process for each developer to be tested.

  • Development: Process each exposed film sheet in its respective developer solution. Maintain a constant temperature (typically 20°C) and a consistent agitation scheme (e.g., continuous for the first 30 seconds, then 10 seconds every minute). Development times should be varied to produce a range of contrast levels for each developer.

  • Stopping, Fixing, and Washing: Following development, treat all films with the same stop bath, fixer, and washing procedure to ensure that the only variable is the developer.

  • Densitometry: Once dry, use a densitometer to measure the density of each step on the processed film strips.

  • Data Analysis:

    • Characteristic Curve: For each development time, plot the measured density against the corresponding log exposure value from the step wedge to generate a characteristic (H&D) curve.

    • Contrast Index (Gamma): Calculate the slope of the straight-line portion of the characteristic curve. This value represents the gamma, a measure of contrast.

    • Film Speed: Determine the effective film speed (ISO) for each developer by finding the exposure required to produce a density of 0.1 above the film base plus fog.

    • Grain Analysis (RMS Granularity): Under a microscope, capture digital images of a uniformly exposed and developed area of the film (e.g., a step with a density of 1.0). Use image analysis software to calculate the root-mean-square (RMS) deviation of the pixel values, which provides a quantitative measure of grain.

G cluster_workflow Experimental Workflow for Developer Comparison cluster_analysis Data Analysis Steps A Film Exposure (with Step Wedge) B Development (Variable Times) A->B C Stop, Fix, Wash B->C D Densitometry C->D E Data Analysis D->E E1 Plot Characteristic (H&D) Curve E->E1 E2 Calculate Contrast (Gamma) E->E2 E3 Determine Film Speed (ISO) E->E3 E4 Analyze Grain (RMS Granularity) E->E4

Experimental Workflow for Developer Comparison

Signaling Pathways and Chemical Mechanisms

The development process is an oxidation-reduction reaction where the developing agent reduces exposed silver halide crystals to metallic silver.

Superadditivity in MQ and PQ Developers: In developers containing both Metol (or Phenidone) and Hydroquinone, a regenerative process occurs. The more active agent (Metol or Phenidone) readily donates an electron to a silver halide crystal, becoming oxidized in the process. The less active but more powerful reducing agent (Hydroquinone) then reduces the oxidized Metol/Phenidone back to its active state, allowing it to continue developing. This cyclical process, known as superadditivity, results in a development rate that is greater than the sum of the individual agents acting alone.[6]

G AgX Silver Halide (AgX) Ag Metallic Silver (Ag) AgX->Ag Metol Metol (Reduced) Metol->AgX e- Metol_ox Metol (Oxidized) Metol->Metol_ox Metol_ox->Metol HQ Hydroquinone (Reduced) HQ->Metol_ox e- HQ_ox Hydroquinone (Oxidized) HQ->HQ_ox

Superadditivity Mechanism in MQ Developers

This compound (Glycin) Mechanism: As a p-aminophenol derivative, Glycin acts as a reducing agent, donating electrons to exposed silver halide crystals. Its precise mechanism and interaction in a mixed developer like Ansco 130 are complex. It is believed that its slow, steady rate of development contributes to its fine-grain and compensating properties. In combination with the faster-acting Metol and the high-contrast Hydroquinone, a balanced and long-lasting developer is achieved.[1]

Conclusion

The choice of a photographic developer is a critical factor in determining the final characteristics of a black and white image. This compound stands out as a developing agent capable of producing exceptionally fine grain and a long tonal scale, making it a valuable tool for photographers seeking high-quality, nuanced images. While developers based on Metol, Hydroquinone, and Phenidone offer greater versatility and, in some cases, enhanced film speed, Glycin-based formulas like Ansco 130 and Atomal 49 hold a significant place for their unique and desirable pictorial qualities. Further quantitative research using modern sensitometric methods would be invaluable in providing a more definitive comparison of these classic and contemporary developing agents.

References

Comparative Analysis of N-(4-Hydroxyphenyl)glycine Cross-reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and assessing the cross-reactivity of N-(4-Hydroxyphenyl)glycine (N4HPG) in immunological assays. Due to the limited availability of specific cross-reactivity data for N4HPG in publicly available literature, this document outlines the fundamental principles, experimental methodologies, and data interpretation strategies using illustrative examples. The protocols and comparative frameworks presented are applicable to the assessment of antibodies against a wide range of small molecules.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is a phenomenon where an antibody binds to antigens other than the specific immunogen used to generate it.[1] This occurs when the cross-reacting molecule shares structural similarities, or epitopes, with the target antigen. In the context of immunoassays for small molecules like N4HPG, a non-proteinogenic amino acid derivative of glycine (B1666218), understanding cross-reactivity is critical for ensuring assay specificity and accuracy.[1][2][3] High cross-reactivity with structurally related compounds can lead to false-positive results or inaccurate quantification.[1]

N4HPG's structure, featuring a hydroxyphenyl group attached to a glycine backbone, presents the potential for cross-reactivity with endogenous molecules (e.g., tyrosine, other glycine conjugates) or synthetic analogues.

Illustrative Cross-Reactivity Data

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).[1] In this format, the analyte of interest (N4HPG) competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is determined by its ability to displace the labeled analyte from the antibody.

The following tables present hypothetical data to illustrate how cross-reactivity of an anti-N4HPG antibody would be quantified and compared.

Table 1: Competitive ELISA Data for this compound and Potential Cross-Reactants

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound (N4HPG) 10.0 100%
N-(4-Methoxyphenyl)glycine50.020.0%
L-Tyrosine500.02.0%
Glycine> 10,000< 0.1%
p-Aminophenol2,5000.4%
N-Acetyl-N-(4-hydroxyphenyl)glycine150.06.7%

Note: The cross-reactivity values presented in this table are illustrative and intended to demonstrate the format for data presentation. Actual values would be determined experimentally.

Calculation of % Cross-Reactivity:

% Cross-Reactivity = (IC50 of N4HPG / IC50 of Test Compound) x 100

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate cross-reactivity assessment.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Anti-N4HPG specific antibody (polyclonal or monoclonal)

  • N4HPG-peroxidase (HRP) conjugate

  • N4HPG standard

  • Potential cross-reacting compounds

  • 96-well microtiter plates (e.g., high-binding polystyrene)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Experimental Workflow:

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with anti-N4HPG antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 r1 Add N4HPG standards or test compounds p4->r1 r2 Add N4HPG-HRP conjugate r1->r2 r3 Incubate r2->r3 r4 Wash plate r3->r4 d1 Add TMB substrate r4->d1 d2 Incubate in dark d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

3. Detailed Procedure:

  • Antigen Coating: Dilute the anti-N4HPG antibody in coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • Prepare serial dilutions of the N4HPG standard and the potential cross-reacting compounds.

    • Add the standards or test compounds to the appropriate wells.

    • Immediately add the N4HPG-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the wells three times with wash buffer.

  • Detection:

    • Add the TMB substrate solution to each well and incubate in the dark until a color develops.[1]

    • Stop the reaction by adding the stop solution.[1]

    • Read the absorbance at 450 nm using a microplate reader.[1]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the N4HPG standard.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for N4HPG and each test compound.

  • Calculate the percent cross-reactivity for each compound using the formula provided above.

Potential Immunological Signaling Pathways

While direct signaling pathways for N4HPG are not well-documented, its core structure, glycine, is known to modulate immune cell function, particularly in macrophages.[4][5] Glycine can influence macrophage polarization through several signaling pathways, including NF-κB, NRF2, and Akt.[4][5] It is plausible that N4HPG, as a glycine derivative, could interact with these or similar pathways. Further research would be needed to confirm this.

G cluster_glycine Glycine Receptor Signaling in Macrophages cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes Glycine Glycine or Glycine Derivative (e.g., N4HPG) GlyR Glycine Receptor (GlyR) Glycine->GlyR PI3K_Akt PI3K/Akt Pathway GlyR->PI3K_Akt modulates NFkB NF-κB Pathway GlyR->NFkB inhibits NRF2 NRF2 Pathway GlyR->NRF2 activates Polarization Macrophage Polarization (M1 vs. M2) PI3K_Akt->Polarization NFkB->Polarization Cytokines Altered Cytokine Production NFkB->Cytokines NRF2->Cytokines

References

Safety Operating Guide

Proper Disposal of N-(4-Hydroxyphenyl)glycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of N-(4-Hydroxyphenyl)glycine (CAS No. 122-87-2), ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is a combustible solid. Adherence to proper safety protocols is crucial during handling and disposal.

Recommended Personal Protective Equipment (PPE) [1][3]

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and impervious clothing to prevent skin contact.
Respiratory Protection A NIOSH (US) or CEN (EU) approved N95 dust mask or higher-level respirator should be used, especially where dust may be generated.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not allow this chemical to enter the environment or sewer systems.[1][4]

1. Collection and Storage of Waste:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

2. Preparing for Disposal:

  • For spills, avoid generating dust.[1][4][5] Gently sweep or shovel the material into a suitable container for disposal.

  • For larger quantities or surplus material, it is recommended to offer it to a licensed disposal company.[1]

3. Approved Disposal Method:

  • The recommended method of disposal is incineration.[1] This should be performed in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

  • Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.[1] This should only be carried out by trained personnel in a facility equipped for such procedures.

4. Disposal of Contaminated Packaging:

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Quantity and Form (Solid, Contaminated Material, Solution) start->assess small_spill Small Spill or Residue assess->small_spill Minor large_quantity Large Quantity or Unused Product assess->large_quantity Major collect Collect in Labeled, Sealed Container small_spill->collect large_quantity->collect store Store in Cool, Dry, Ventilated Area collect->store contact_vendor Contact Licensed Waste Disposal Service store->contact_vendor transport Arrange for Professional Transport contact_vendor->transport incinerate Incineration at Approved Facility (with afterburner and scrubber) transport->incinerate end End: Disposal Complete incinerate->end

Disposal Workflow for this compound

References

Personal protective equipment for handling N-(4-Hydroxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(4-Hydroxyphenyl)glycine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a compound that requires careful handling due to its potential health effects. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescriptionCitations
Skin IrritationH315Causes skin irritation.[1][2][3][4][5][6]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3][4][5][6]
Respiratory IrritationH335May cause respiratory irritation.[1][2][3][4][5][6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for various tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile)Standard laboratory coatN95 (US) or P1 (EU EN 143) dust mask. For larger quantities, use a fume hood or a respirator with a particle filter.
Preparing Solutions Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Standard laboratory coatWork in a well-ventilated area, preferably a chemical fume hood.
General Handling Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Standard laboratory coatEnsure adequate ventilation.
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsRespirator with particle filter (or as dictated by the scale of the spill).

Standard Operating Procedure for Handling this compound

Following a standardized procedure is crucial for safely handling this chemical.

Engineering Controls and Preparation
  • Ventilation: Always work in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is mandatory.[2][4][8]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • Preparation: Before handling the chemical, gather all necessary equipment, including PPE, weighing paper, spatulas, and containers for solutions and waste.

Donning Personal Protective Equipment (PPE)
  • Gloves: Inspect chemical-resistant gloves for any signs of damage before use.[2]

  • Eye Protection: Wear tightly fitting safety goggles.[9]

  • Lab Coat: A buttoned laboratory coat should be worn to protect skin and clothing.[8]

  • Respiratory Protection: If working outside a fume hood with the solid form, a dust mask is required.[3]

Handling and Experimental Use
  • Weighing: To minimize dust dispersal, weigh the solid compound carefully and avoid creating airborne particles.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Avoid Contact: Prevent direct contact with skin and eyes.[2][4] Do not inhale dust.[2][4][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7][10]

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify fume hood function prep_2 Locate eyewash & shower prep_1->prep_2 prep_3 Gather all materials prep_2->prep_3 ppe_1 Wear lab coat prep_3->ppe_1 ppe_2 Put on safety goggles ppe_1->ppe_2 ppe_3 Wear nitrile gloves ppe_2->ppe_3 ppe_4 Don respiratory protection ppe_3->ppe_4 handling_1 Weigh chemical in fume hood ppe_4->handling_1 handling_2 Prepare solution handling_1->handling_2 handling_3 Perform experiment handling_2->handling_3 cleanup_1 Dispose of waste in designated containers handling_3->cleanup_1 cleanup_2 Clean work area cleanup_1->cleanup_2 cleanup_3 Remove PPE cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly cleanup_3->cleanup_4

Caption: Workflow for the safe handling of this compound.

PPE Selection Logic

The level of PPE required is dependent on the specific task and the potential for exposure.

G PPE Selection Logic start Task involving This compound base_ppe Standard PPE: Lab coat, gloves, safety goggles start->base_ppe dust_risk Risk of dust generation? splash_risk Risk of splash? dust_risk->splash_risk No resp_ppe Wear N95/P1 respirator dust_risk->resp_ppe Yes end Proceed with task splash_risk->end No face_ppe Wear face shield over goggles splash_risk->face_ppe Yes resp_ppe->splash_risk face_ppe->end base_ppe->dust_risk

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed waste container. Do not pour down the drain.[2]

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant.[4][10] Handle the disposal process without creating dust.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][7][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[2][4][7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][7][9]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][7][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.